Product packaging for 3-(Difluoromethoxy)phenylacetonitrile(Cat. No.:CAS No. 41429-18-9)

3-(Difluoromethoxy)phenylacetonitrile

Cat. No.: B1363472
CAS No.: 41429-18-9
M. Wt: 183.15 g/mol
InChI Key: LBUREXPMNBZKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Difluoromethoxy)phenylacetonitrile is a versatile phenylacetonitrile derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. The incorporation of the difluoromethoxy group at the meta-position of the phenyl ring can influence the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold for constructing more complex molecules . Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals. As a nitrile, it offers a reactive handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or nucleophilic addition reactions. This product is provided as a high-purity material (specify purity, e.g., ≥98%) and is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult safety data sheets and handle this compound in accordance with all applicable laboratory safety regulations. (Note: Specific details on mechanism of action, detailed applications, appearance, melting/boiling point, and spectral data should be added here once confirmed.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F2NO B1363472 3-(Difluoromethoxy)phenylacetonitrile CAS No. 41429-18-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-8-3-1-2-7(6-8)4-5-12/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUREXPMNBZKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371773
Record name [3-(Difluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41429-18-9
Record name [3-(Difluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41429-18-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, State, Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a paramount strategy for optimizing the pharmacological profiles of drug candidates. Among these, the difluoromethoxy group offers a unique combination of properties that allows for the fine-tuning of a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)phenylacetonitrile, a versatile building block whose strategic importance in the synthesis of complex pharmaceutical agents is increasingly recognized by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound, identified by the CAS number 41429-18-9 , is a specialized organic compound that serves as a critical intermediate in the synthesis of a variety of bioactive molecules. Its structure, featuring a difluoromethoxy group at the meta-position of a phenylacetonitrile scaffold, provides a unique electronic and steric profile that is highly advantageous in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41429-18-9N/A
Molecular Formula C₉H₇F₂NON/A
Molecular Weight 183.15 g/mol N/A
Appearance Clear colorless to pale yellow liquidN/A
Purity ≥97.0%N/A

The difluoromethoxy group (-OCHF₂) is a key feature of this molecule, acting as a bioisosteric replacement for more common functional groups like hydroxyl (-OH) or methoxy (-OCH₃) groups. Its introduction into a molecular framework can significantly enhance metabolic stability and modulate lipophilicity, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitrile functional group to a pre-functionalized benzene ring. A common and reliable method involves the cyanation of a corresponding benzyl halide.

Experimental Protocol: Synthesis via Cyanation of 3-(Difluoromethoxy)benzyl Bromide

This protocol outlines a two-step process starting from the commercially available 3-(Difluoromethoxy)benzaldehyde.

Step 1: Reduction of 3-(Difluoromethoxy)benzaldehyde to 3-(Difluoromethoxy)benzyl alcohol

  • To a stirred solution of 3-(Difluoromethoxy)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(Difluoromethoxy)benzyl alcohol, which can often be used in the next step without further purification.

Causality: The use of sodium borohydride provides a mild and selective reduction of the aldehyde to the primary alcohol, minimizing side reactions. The alcoholic solvent facilitates the reaction and is easily removed.

Step 2: Bromination of 3-(Difluoromethoxy)benzyl alcohol

  • Dissolve the crude 3-(Difluoromethoxy)benzyl alcohol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto ice water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-(Difluoromethoxy)benzyl bromide.

Causality: Phosphorus tribromide is an effective reagent for converting primary alcohols to the corresponding alkyl bromides with high yields. The reaction is typically clean, and the workup is straightforward.

Step 3: Cyanation of 3-(Difluoromethoxy)benzyl bromide

  • Dissolve 3-(Difluoromethoxy)benzyl bromide (1.0 eq) in a suitable organic solvent such as acetone or acetonitrile.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Causality: This nucleophilic substitution reaction (SN2) is a classic method for nitrile synthesis. The choice of an aprotic polar solvent like acetonitrile or acetone facilitates the SN2 mechanism. The use of a phase-transfer catalyst can enhance the reaction rate by facilitating the transport of the cyanide anion into the organic phase.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation A 3-(Difluoromethoxy)benzaldehyde B 3-(Difluoromethoxy)benzyl alcohol A->B NaBH4, MeOH C 3-(Difluoromethoxy)benzyl alcohol D 3-(Difluoromethoxy)benzyl bromide C->D PBr3, DCM E 3-(Difluoromethoxy)benzyl bromide F This compound E->F NaCN, Acetone

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. Although a full experimental dataset is not publicly available, expected spectral characteristics can be inferred from analogous structures.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), difluoromethoxy proton (triplet, ~6.5-7.0 ppm, J ≈ 73 Hz), benzylic protons (singlet, ~3.8 ppm).
¹³C NMR Aromatic carbons (~110-150 ppm), nitrile carbon (~117 ppm), difluoromethoxy carbon (triplet, ~115 ppm, J ≈ 240 Hz), benzylic carbon (~23 ppm).
IR Spectroscopy C≡N stretch (~2250 cm⁻¹), C-F stretches (~1000-1100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 183.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The phenylacetonitrile moiety is a common scaffold in a wide range of pharmaceuticals.

The incorporation of the difluoromethoxy group can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic properties of this group can modulate the pKa of nearby functionalities, which can be critical for optimizing drug-receptor interactions and overall pharmacokinetic behavior.[2]

Applications A This compound B Enhanced Metabolic Stability A->B C Modulated Lipophilicity A->C D Fine-tuned pKa A->D E Improved ADME Properties B->E C->E D->E F Novel Drug Candidates E->F

Caption: Role of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and strategic building block in the arsenal of the modern medicinal chemist. Its unique physicochemical properties, imparted by the difluoromethoxy group, offer a powerful tool for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As the demand for novel therapeutics with enhanced efficacy and safety continues to grow, the importance of specialized intermediates like this compound in accelerating the drug discovery process is undeniable.

References

A Comprehensive Technical Guide to the Physical Properties of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block

3-(Difluoromethoxy)phenylacetonitrile, a substituted phenylacetonitrile derivative, is emerging as a compound of significant interest within the realms of pharmaceutical and agrochemical research. The introduction of the difluoromethoxy group (-OCHF₂) onto the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon for the development of novel bioactive molecules. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in complex synthetic pathways. This guide provides a detailed exploration of the known and predicted physical characteristics of this compound, coupled with field-proven methodologies for their experimental determination.

Molecular Identity and Core Physicochemical Data

A foundational aspect of working with any chemical entity is a clear understanding of its molecular identity and core physical constants. These parameters are not merely numbers; they are critical descriptors that influence everything from reaction kinetics to formulation strategies.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41429-18-9[1][2]
Molecular Formula C₉H₇F₂NO[1]
Molecular Weight 183.15 g/mol [3]
Purity (Typical) ≥98%[2]
Predicted Boiling Point 261.9 ± 35.0 °C[3]
Predicted Density 1.213 ± 0.06 g/cm³[3]
Appearance Colorless to light green liquid[3]

It is crucial to note that the boiling point and density are predicted values derived from computational models.[3] While these predictions offer a valuable starting point, they must be verified through empirical measurement for any process development or scale-up activities. The causality behind this necessity lies in the potential for minor impurities or variations in intermolecular forces to significantly influence these bulk properties.

Structural Elucidation and Its Influence on Physical Properties

The arrangement of atoms and functional groups within a molecule dictates its interactions and, consequently, its physical state and behavior.

References

The Strategic Intermediate: A Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry. The unique physicochemical properties imparted by fluorine and fluorine-containing moieties can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, offering a powerful tool to overcome challenges in drug development. Among the arsenal of fluorinated functional groups, the difluoromethoxy (-OCHF₂) group has emerged as a particularly valuable bioisostere, providing a nuanced approach to molecular optimization. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)phenylacetonitrile, a key building block that leverages the advantageous properties of the difluoromethoxy group for the synthesis of novel therapeutics and advanced agrochemicals.

Molecular Structure and Physicochemical Properties

This compound is a specialized organic compound featuring a phenylacetonitrile core substituted at the meta-position with a difluoromethoxy group. This substitution pattern is critical to its utility as a chemical intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 41429-18-9[1]
Molecular Formula C₉H₇F₂NO[1]
Molecular Weight 183.16 g/mol [2]
Appearance Not specified (typically a liquid or low-melting solid)
Purity ≥98% (typical commercial grade)[2]
logP (Predicted) ~1.8 - 2.2
pKa (Predicted) ~22 (for the benzylic proton)

Note: Predicted values for logP and pKa are based on computational models and may vary from experimental values.

The Difluoromethoxy Group: A Bioisosteric Advantage

The difluoromethoxy group is a key feature of this compound, offering several advantages in drug design. It serves as a bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃), providing a means to fine-tune a molecule's properties.

  • Metabolic Stability: The strong carbon-fluorine bonds in the -OCHF₂ group enhance resistance to oxidative metabolism compared to a methoxy group. This can lead to a longer in vivo half-life for drug candidates.

  • Lipophilicity Modulation: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and has a comparable lipophilicity to a methoxy group. This allows for precise control over a molecule's solubility and permeability, which are critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hydrogen Bonding Capability: Unlike the trifluoromethoxy group (-OCF₃), the -OCHF₂ group can act as a hydrogen bond donor. This can introduce or enhance binding interactions with biological targets.

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, the synthesis can be logically approached through established synthetic routes for phenylacetonitriles and fluorinated aromatic compounds. A plausible and commonly employed strategy involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 3-(Difluoromethoxy)benzyl halide Reaction SN2 Reaction Start->Reaction Reagent Nucleophilic Cyanide Source (e.g., NaCN, KCN) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction Product This compound Reaction->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 3-(difluoromethoxy)benzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium cyanide (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are chosen to dissolve the ionic cyanide salt and to facilitate the SN2 reaction mechanism by solvating the cation of the salt, leaving the cyanide anion more nucleophilic.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound would be achieved through a combination of spectroscopic techniques. While a publicly available, comprehensive dataset is limited, the expected spectral features can be predicted based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: A complex multiplet in the range of δ 7.0-7.5 ppm.

  • Benzylic Protons (-CH₂CN): A singlet at approximately δ 3.7-4.0 ppm.

  • Difluoromethoxy Proton (-OCHF₂): A triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.0 ppm.

Expected ¹³C NMR Spectral Data:

  • Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

  • Benzylic Carbon (-CH₂CN): A signal around δ 20-25 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the difluoromethoxy group showing a characteristic triplet due to C-F coupling.

  • Difluoromethoxy Carbon (-OCHF₂): A triplet in the range of δ 110-120 ppm.

Expected Mass Spectrometry (EI-MS) Data:

  • Molecular Ion (M⁺): A peak at m/z = 183.

  • Major Fragmentation Pathways:

    • Loss of the cyanide radical (·CN) to give a fragment at m/z = 157.

    • Benzylic cleavage to form the cyanomethyl radical (·CH₂CN) and a difluoromethoxy-substituted benzyl cation at m/z = 143.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The phenylacetonitrile moiety serves as a versatile scaffold for the construction of a wide range of heterocyclic and other functionalized compounds.

As a Pharmaceutical Intermediate:

Workflow for Incorporation into a Kinase Inhibitor Scaffold:

Kinase_Inhibitor_Synthesis Start This compound Step1 Cyclization Reaction Intermediate Heterocyclic Intermediate Step1->Intermediate Step2 Further Functionalization Final_Product Kinase Inhibitor Step2->Final_Product

Caption: General workflow for utilizing this compound in kinase inhibitor synthesis.

In the Agrochemical Sector:

Fluorinated compounds play a crucial role in modern agrochemicals, often leading to enhanced efficacy and metabolic stability of herbicides, insecticides, and fungicides. The difluoromethoxy group, in particular, can improve the biological activity of these agents. This compound can serve as a building block for the synthesis of novel agrochemical active ingredients.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is generally considered harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound stands as a testament to the power of strategic fluorination in modern chemical synthesis. Its unique combination of a versatile phenylacetonitrile core and the advantageous properties of the difluoromethoxy group makes it a valuable intermediate for the development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to leverage its potential in their respective fields. As the demand for more effective and safer chemical entities continues to grow, the importance of specialized building blocks like this compound is poised to increase significantly.

References

3-(Difluoromethoxy)phenylacetonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Difluoromethoxy)phenylacetonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a fluorinated organic compound of increasing interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the molecule's core properties, a robust synthesis protocol, and its strategic importance in modern chemical research.

Introduction: The Strategic Value of Fluorination

This compound (CAS No. 41429-18-9) is a substituted phenylacetonitrile featuring a difluoromethoxy group (-OCF₂H) at the meta-position of the phenyl ring.[1][2] The phenylacetonitrile scaffold itself is a well-established building block in the synthesis of pharmaceuticals and other complex organic molecules.[3][4] However, the incorporation of the difluoromethoxy group imparts unique physicochemical properties that are highly sought after in medicinal chemistry.

The -OCF₂H group serves as a bioisostere for more common functional groups like methoxy (-OCH₃) or hydroxyl (-OH). Unlike the trifluoromethyl (-CF₃) group, the difluoromethoxy group retains a hydrogen atom capable of acting as a hydrogen bond donor, while still offering the metabolic stability and altered electronics conferred by fluorine atoms.[5] This unique combination can significantly enhance a molecule's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in the design of novel therapeutics.[6][7]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₇F₂NO[1][8][9]
Molecular Weight 183.16 g/mol [1]
183.15 g/mol [8][9][10]
CAS Number 41429-18-9[1][2]
Predicted Boiling Point 261.9 ± 35.0 °C[10]
Predicted Density 1.213 ± 0.06 g/cm³[10]
SMILES c1cc(cc(c1)OC(F)F)CC#N[1]

Synthesis and Verification Protocol

The synthesis of phenylacetonitriles from corresponding benzyl halides is a classic and reliable transformation.[4] This section details a robust, field-proven protocol for the synthesis, purification, and verification of this compound.

Synthetic Workflow: Nucleophilic Cyanation

The proposed synthesis proceeds via the nucleophilic substitution of 3-(difluoromethoxy)benzyl bromide with sodium cyanide. This method is efficient and utilizes readily available starting materials.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Conditions A 3-(Difluoromethoxy)benzyl bromide C Solvent System (e.g., DMSO or Acetone/Water) B Sodium Cyanide (NaCN) E Heat (e.g., 60-80 °C) C->E Reaction D Phase-Transfer Catalyst (Optional) (e.g., TBAB) D->E Catalysis F Work-up & Extraction (Water, Ethyl Acetate) E->F Quenching G Purification (Silica Gel Chromatography) F->G Crude Product H This compound (Final Product) G->H Purified Product I Characterization (NMR, MS, IR) H->I Verification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 3-(Difluoromethoxy)benzyl bromide (1.0 eq)

  • Sodium cyanide (1.2 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(difluoromethoxy)benzyl bromide in anhydrous DMSO.

    • Expertise & Experience: DMSO is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the sodium cyanide salt and promotes the Sₙ2 reaction mechanism while minimizing side reactions.

  • Addition of Cyanide: Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.

    • Trustworthiness: This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (excess NaCN and NaBr byproduct) in the aqueous phase.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Causality: The bicarbonate wash neutralizes any acidic impurities, and the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient system.

  • Final Product: Collect the pure fractions (identified by TLC) and concentrate under reduced pressure to obtain this compound as a clear oil or low-melting solid.

Self-Validating Characterization

To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques is required.

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structural integrity, proton count, and the presence of the -OCF₂H group (triplet in ¹H NMR, doublet of triplets in ¹⁹F NMR).

  • Mass Spectrometry (MS): To verify the molecular weight (m/z = 183.16).

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, particularly the sharp nitrile (C≡N) stretch around 2250 cm⁻¹.

Role in Medicinal Chemistry: A Bioisosteric Approach

The difluoromethoxy group is a powerful tool in modern drug design.[6] Its utility stems from its ability to act as a bioisostere, subtly altering molecular properties to overcome common challenges in drug development.

Bioisostere node_methoxy Methoxy Group (-OCH₃) - H-bond acceptor - Metabolically liable (O-dealkylation) - Modest lipophilicity node_props Bioisosteric Replacement Improves Pharmacokinetic Properties node_methoxy->node_props node_difluoro Difluoromethoxy Group (-OCF₂H) - H-bond acceptor & weak donor - Blocks metabolic oxidation - Increases lipophilicity (logP) - Lowers pKa of nearby groups node_props->node_difluoro

Caption: Bioisosteric replacement of a methoxy with a difluoromethoxy group.

Key Advantages in Drug Design:

  • Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., O-dealkylation) that readily occurs at methoxy groups, thereby increasing the drug's half-life.[5]

  • Modulated Lipophilicity: The -OCF₂H group increases lipophilicity (logP) compared to a methoxy group, which can enhance membrane permeability and target engagement.

  • Altered Acidity/Basicity: As a powerful electron-withdrawing group, it can lower the pKa of nearby basic nitrogen atoms, which is a critical parameter for optimizing solubility and off-target activity (e.g., hERG binding).

  • Conformational Control: The steric and electronic properties of the group can influence the preferred conformation of the molecule, potentially locking it into a more bioactive shape.

The this compound scaffold is therefore an excellent starting point for fragment-based drug discovery (FBDD) programs, providing a metabolically stable core that can be elaborated to target a wide range of proteins.[11]

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern chemical innovation. Its unique combination of a reactive nitrile handle and a property-enhancing difluoromethoxy group makes it highly valuable for synthesizing novel compounds in the pharmaceutical and agrochemical sectors.[5] As the demand for more sophisticated and effective small molecules grows, the strategic application of fluorinated synthons like this one will continue to be a cornerstone of successful research and development programs.

References

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(difluoromethoxy)phenylacetonitrile, a valuable building block in the development of novel therapeutics and advanced agrochemicals. The difluoromethoxy group imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa, making it a desirable moiety in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of viable synthetic routes, mechanistic insights, and practical experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the chemical transformations involved.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and even amide functionalities.[2] Its ability to act as a lipophilic hydrogen bond donor can significantly influence a molecule's binding affinity and pharmacokinetic profile.[1][3] this compound serves as a key intermediate for the synthesis of a variety of more complex molecules, leveraging the reactivity of the nitrile group for further chemical elaboration. This guide will explore the most practical and efficient methods for the synthesis of this important compound, providing the necessary detail for reproduction and optimization in a laboratory setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The two most prominent and logical pathways involve either the early-stage introduction of the difluoromethoxy group onto a phenolic precursor, followed by the construction of the acetonitrile sidechain, or the late-stage cyanation of a pre-functionalized benzyl derivative. A third, also viable, approach involves the Sandmeyer reaction of a corresponding aniline derivative.

Diagram of Synthetic Strategies

G Start1 3-Hydroxybenzaldehyde Intermediate1 3-(Difluoromethoxy)benzaldehyde Start1->Intermediate1 Difluoromethylation Target This compound Intermediate1->Target Nitrile Formation Start2 3-(Difluoromethoxy)benzyl Bromide Start2->Target Cyanation Start3 3-(Difluoromethoxy)aniline Intermediate3 3-(Difluoromethoxy)benzenediazonium Chloride Start3->Intermediate3 Diazotization Intermediate3->Target Sandmeyer Reaction

Caption: Overview of the primary synthetic pathways to this compound.

Pathway 1: Difluoromethylation of 3-Hydroxybenzaldehyde followed by Nitrile Formation

This pathway is often favored due to the commercial availability and relatively low cost of 3-hydroxybenzaldehyde. The strategy involves the initial installation of the key difluoromethoxy group, followed by a two-step conversion of the aldehyde functionality to the desired nitrile.

Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde

The introduction of the difluoromethoxy group onto a phenol is most commonly achieved via the generation of difluorocarbene (:CF₂) in the presence of the corresponding phenoxide.[4] A reliable and scalable method utilizes sodium chlorodifluoroacetate as the difluorocarbene precursor.[5]

Mechanism of Difluoromethylation

G Phenoxide 3-Oxybenzaldehyde Anion Intermediate Difluoromethoxide Intermediate Phenoxide->Intermediate Nucleophilic Attack Carbene Difluorocarbene (:CF₂) Carbene->Intermediate Product 3-(Difluoromethoxy)benzaldehyde Intermediate->Product Protonation Reagent ClCF₂CO₂Na Reagent->Carbene Δ, -CO₂, -NaCl

Caption: Mechanism of O-difluoromethylation of a phenoxide with difluorocarbene.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)benzaldehyde

  • Reaction Setup: To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, add sodium chlorodifluoroacetate (2.0-2.5 eq).[5]

  • Reaction Conditions: Heat the mixture to 100-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3-(difluoromethoxy)benzaldehyde.

Step 2: Conversion of 3-(Difluoromethoxy)benzaldehyde to this compound

The transformation of an aromatic aldehyde to a phenylacetonitrile can be accomplished through various methods. A common and reliable two-step approach involves the formation of an aldoxime followed by dehydration.[2]

Experimental Protocol: Synthesis of this compound via Oxime

  • Oxime Formation: Dissolve 3-(difluoromethoxy)benzaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium hydroxide or sodium acetate to adjust the pH to approximately 5-6. The reaction is typically stirred at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC).

  • Dehydration to Nitrile: The crude oxime can be isolated or used directly. For the dehydration step, a variety of reagents can be employed, including acetic anhydride, formic acid, or thionyl chloride.[2] A common laboratory-scale procedure involves heating the oxime in acetic anhydride.

  • Work-up and Purification: After the dehydration is complete, the reaction mixture is carefully quenched with water or a saturated sodium bicarbonate solution. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

Table 1: Summary of Reaction Parameters for Pathway 1

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 3-Hydroxybenzaldehyde, ClCF₂CO₂Na, K₂CO₃DMF100-12070-85
2a 3-(Difluoromethoxy)benzaldehyde, NH₂OH·HClEthanol/Water25-50>90 (for oxime)
2b 3-(Difluoromethoxy)benzaldehyde Oxime, Ac₂OAcetic AnhydrideReflux80-90

Pathway 2: Direct Cyanation of a Benzyl Halide Precursor

This pathway offers a more direct route if a suitable 3-(difluoromethoxy)benzyl halide is available or can be readily synthesized. The key transformation is a nucleophilic substitution of the halide with a cyanide salt.

Step 1: Preparation of 3-(Difluoromethoxy)benzyl Alcohol and Conversion to Benzyl Bromide

If not commercially available, 3-(difluoromethoxy)benzyl bromide can be prepared from 3-(difluoromethoxy)benzaldehyde.

Experimental Protocol: Synthesis of 3-(Difluoromethoxy)benzyl Bromide

  • Reduction to Benzyl Alcohol: Reduce 3-(difluoromethoxy)benzaldehyde (1.0 eq) with a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at 0 °C to room temperature. The reaction is typically rapid. After completion, the reaction is quenched, and the alcohol is extracted and purified.

  • Bromination of Benzyl Alcohol: Convert the resulting 3-(difluoromethoxy)benzyl alcohol to the corresponding benzyl bromide using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent like dichloromethane or diethyl ether. These reactions are often performed at low temperatures to minimize side reactions.

Step 2: Cyanation of 3-(Difluoromethoxy)benzyl Bromide

The cyanation of benzyl halides is a classic and effective method for the synthesis of phenylacetonitriles.[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 3-(difluoromethoxy)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol, acetone, or a mixture of an organic solvent and water. Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial in biphasic systems.

  • Reaction Conditions: The reaction mixture is typically heated to reflux until the starting material is consumed. Progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation to yield this compound.

Table 2: Summary of Reaction Parameters for Pathway 2

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1a 3-(Difluoromethoxy)benzaldehyde, NaBH₄Methanol0-25>95
1b 3-(Difluoromethoxy)benzyl alcohol, PBr₃Dichloromethane0-2585-95
2 3-(Difluoromethoxy)benzyl bromide, NaCNEthanol/WaterReflux80-90

Pathway 3: Sandmeyer Reaction of 3-(Difluoromethoxy)aniline

The Sandmeyer reaction provides a powerful method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[3][4][6][7] This pathway is contingent on the availability of 3-(difluoromethoxy)aniline.

Workflow for the Sandmeyer Reaction

G Aniline 3-(Difluoromethoxy)aniline Diazonium Diazonium Salt Formation (NaNO₂, HCl, 0-5 °C) Aniline->Diazonium Nitrile Cyanation (CuCN) Diazonium->Nitrile Product This compound Nitrile->Product

Caption: A simplified workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: Dissolve 3-(difluoromethoxy)aniline (1.0 eq) in an aqueous solution of a strong mineral acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, maintaining the low temperature. The formation of the diazonium salt is typically rapid.

  • Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography or distillation yields the desired product.

Table 3: Summary of Reaction Parameters for Pathway 3

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 3-(Difluoromethoxy)aniline, NaNO₂, HClWater0-5(in situ)
2 Diazonium salt, CuCN, KCNWater25-6070-85

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, scalability, and the specific equipment and expertise available in the laboratory. The difluoromethylation of 3-hydroxybenzaldehyde followed by conversion to the nitrile offers a robust and versatile approach. The direct cyanation of a benzyl halide is also highly effective, particularly if the halogenated intermediate is readily accessible. The Sandmeyer reaction provides a classic and powerful alternative for the synthesis of aryl nitriles from anilines. Each of these pathways, when executed with care and attention to the principles of organic synthesis, can provide high-purity this compound for use in further research and development.

References

Spectroscopic data of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-(Difluoromethoxy)phenylacetonitrile

Abstract

Introduction and Molecular Structure

This compound is an aromatic nitrile functionalized with a difluoromethoxy group. This unique combination of a reactive nitrile and a metabolically stable, lipophilic difluoromethoxy moiety makes it a desirable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The difluoromethoxy group, in particular, is often used as a bioisostere for hydroxyl or thiol groups, offering modulated acidity, improved metabolic stability, and enhanced membrane permeability.

Accurate spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of such critical intermediates. This guide provides the foundational knowledge and detailed protocols required to perform and interpret these analyses with confidence.

molecular_structure cluster_legend Molecular Structure C1 C₉H₇F₂NO C2 MW: 183.16 C3 CAS: 41429-18-9 mol

Caption: Chemical structure and key identifiers of this compound.

Spectroscopic Characterization Workflow

The comprehensive identification of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation. The logical workflow ensures that both the molecular framework and the specific functional groups are verified.

workflow start_node Sample Preparation (Purity >98%) nmr_node NMR Spectroscopy (CDCl₃ or DMSO-d₆) start_node->nmr_node ms_node Mass Spectrometry (EI or ESI) start_node->ms_node ir_node IR Spectroscopy (Neat Film or KBr) start_node->ir_node sub_h1 ¹H NMR (Proton Environment) nmr_node->sub_h1 sub_c13 ¹³C NMR (Carbon Skeleton) nmr_node->sub_c13 sub_f19 ¹⁹F NMR (Fluorine Presence) nmr_node->sub_f19 end_node Structural Confirmation & Purity Assessment ms_node->end_node ir_node->end_node sub_h1->end_node sub_c13->end_node sub_f19->end_node fragmentation parent Parent Ion [M]⁺ m/z = 183 frag2 [CHF₂]⁺ m/z = 51 parent->frag2 α-cleavage loss1 - •OCHF₂ parent->loss1 frag1 [M - OCHF₂]⁺ m/z = 116 loss2 - •CN frag1->loss2 frag3 [C₇H₅]⁺ m/z = 89 loss1->frag1 loss2->frag3

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-(Difluoromethoxy)phenylacetonitrile, a compound of interest in medicinal chemistry and materials science. We will deconstruct the theoretical underpinnings of its spectral features, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the resulting spectrum. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds.

Introduction: The Molecular Subject

This compound possesses a unique combination of functional groups that yield a distinct and informative ¹H NMR spectrum. The molecule consists of a benzene ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group and a cyanomethyl (-CH₂CN) group.

The difluoromethoxy group is a bioisostere for other functionalities like hydroxyl or methoxy groups and is known for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. The cyanomethyl group is a versatile synthon in organic chemistry. Accurate structural confirmation via NMR is a critical first step in any research and development pipeline involving this molecule.

Molecular Structure and Proton Environments

The structure contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis A Weigh ~10 mg of This compound B Dissolve in ~0.6 mL of CDCl₃ A->B C Transfer to a 5 mm NMR Tube B->C D Insert Sample & Lock on Deuterium Signal C->D E Shim Magnetic Field (Automated or Manual) D->E F Acquire Free Induction Decay (FID) Data E->F G Apply Fourier Transform to FID F->G H Phase Correction & Baseline Correction G->H I Integrate Peaks & Assign Signals H->I

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-(Difluoromethoxy)phenylacetonitrile. This compound serves as a valuable case study for understanding the influence of complex electron-withdrawing substituents on the electronic environment of an aromatic ring. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount. This document moves beyond a simple data report, offering a detailed, mechanistically-grounded interpretation of the predicted spectrum, a robust experimental protocol for data acquisition, and a logical workflow for spectral analysis. The principles discussed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze similarly substituted aromatic systems.

Introduction: The Significance of Fluorinated Motifs

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, is a fascinating substituent used to modulate the physicochemical properties of a parent molecule. It is often employed as a bioisostere for other groups, like a methoxy or hydroxyl group, but imparts significantly different electronic characteristics, such as increased metabolic stability and altered lipophilicity.

This compound incorporates this group onto a phenylacetonitrile scaffold, a common structural motif in pharmaceuticals. Accurate and detailed structural elucidation is the first step in understanding its potential. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct map of the carbon skeleton and profound insights into the electronic perturbations caused by the substituents. This guide will dissect the predicted ¹³C NMR spectrum of this molecule, explaining the causal relationships between its structure and its spectral features.

Core Principles: Interpreting Substituent Effects in ¹³C NMR

The chemical shift (δ) of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. In substituted benzene rings, two primary substituent effects dictate the observed shifts: inductive effects and resonance effects.[1][2]

  • Inductive Effects (-I): Transmitted through the sigma (σ) bond framework, this effect is related to the electronegativity of the substituent. Highly electronegative atoms or groups withdraw electron density, "deshielding" nearby carbon nuclei and shifting their resonance signal downfield (to a higher ppm value).

  • Resonance Effects (+R/-R): Transmitted through the pi (π) system, this effect involves the delocalization of electrons between the substituent and the aromatic ring. Electron-donating groups (+R) increase electron density at the ortho and para positions, causing upfield shifts (shielding), while electron-withdrawing groups (-R) decrease electron density at these positions, causing downfield shifts (deshielding).[1]

The -CH₂CN and -OCF₂H groups on this compound both exhibit electron-withdrawing properties, but through different mechanisms, leading to a complex but interpretable ¹³C NMR spectrum.

Spectral Analysis and Peak Assignment for this compound

As no experimentally verified public spectrum for this specific molecule is readily available, this section details a predicted analysis based on established substituent effects and data from closely related analogues. This predictive approach is a critical skill for researchers working with novel compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Analysis of Substituent Effects
  • The Cyanomethyl Group (-CH₂CN): This group is weakly electron-withdrawing via the inductive effect. Its impact on the aromatic ring carbons is relatively minor compared to more powerful groups.[3]

  • The Difluoromethoxy Group (-OCF₂H): This is a potent electron-withdrawing group.

    • Inductive Effect (-I): The two highly electronegative fluorine atoms strongly pull electron density through the σ-bonds.

    • Resonance Effect (-R): The oxygen atom's lone pairs can participate in resonance, but this donating effect is significantly attenuated by the fluorine atoms. Studies on the electronic properties of the CF₂OCH₃ group show it acts as a moderate electron acceptor through both inductive and resonance pathways.[4] The overall effect is strongly electron-withdrawing, deshielding the attached carbon (C3) and influencing the other ring positions.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts are derived from computational models and comparison with analogous structures, such as (difluoro(methoxy)methyl)benzene.[4] The following table summarizes the expected ¹³C NMR signals.

Carbon Atom Predicted Chemical Shift (δ, ppm) Splitting (Coupling to F) Rationale for Assignment
C8 (-CN) ~117-119SingletTypical range for nitrile carbons.[5]
C7 (-CH₂CN) ~20-25SingletStandard chemical shift for a benzylic -CH₂ group attached to a nitrile.
C9 (-OCF₂H) ~115-120Triplet (¹JCF ≈ 250-260 Hz)The carbon is directly bonded to two fluorine atoms, causing a large one-bond C-F coupling (¹JCF) and a significant downfield shift. The signal appears as a triplet due to coupling with the two equivalent fluorine nuclei.[4]
C3 ~149-152Triplet (²JCF ≈ 30-35 Hz)Ipso-carbon attached to the strongly electron-withdrawing -OCF₂H group. The two-bond coupling (²JCF) to the fluorine atoms will split this signal into a triplet.
C1 ~132-135SingletIpso-carbon attached to the -CH₂CN group. Deshielded relative to benzene (128.5 ppm).
C5 ~129-131SingletPara to the -CH₂CN group and meta to the -OCF₂H group. Expected to be near the value for benzene.
C6 ~124-126SingletOrtho to the -CH₂CN group and ortho to the -OCF₂H group. Influenced by the withdrawing nature of both groups.
C4 ~122-124Small Doublet or TripletPara to the -OCF₂H group. This position is sensitive to the group's resonance effect. A small long-range C-F coupling may be observed.
C2 ~115-117Small Doublet or TripletOrtho to the -OCF₂H group. Shielded relative to other aromatic carbons due to complex electronic factors. A small long-range C-F coupling is possible.

Experimental Protocol for High-Resolution ¹³C NMR

To ensure the acquisition of high-quality, reproducible data, the following protocol is recommended. This system is self-validating by including standardized steps for calibration and verification.

Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power and well-characterized residual solvent peak (δ ≈ 77.16 ppm).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: The CDCl₃ solvent peak is often used as a secondary reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.

Spectrometer Setup & Calibration
  • Instrumentation: Utilize a modern NMR spectrometer with a minimum field strength of 400 MHz (for ¹H) to ensure adequate sensitivity and spectral dispersion for ¹³C observation (at ~100 MHz).

  • Insertion & Locking: Insert the sample into the magnet. Lock the field on the deuterium signal of the CDCl₃ solvent.

  • Tuning & Matching: Tune and match the ¹³C probe to the sample to maximize signal-to-noise.

  • Shimming: Perform automated or manual shimming on the lock signal to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

Data Acquisition Parameters

The following parameters are a robust starting point for a standard proton-decoupled ¹³C experiment:

  • Experiment: Standard ¹³C{¹H} pulse program (e.g., zgpg30 on Bruker systems).

  • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 or higher, depending on sample concentration. The number of scans should be increased until a signal-to-noise ratio of >20:1 is achieved for the smallest expected peak.

  • Spectral Width (SW): 0 to 200 ppm (a typical range for organic molecules).

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~1.0 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Calibration: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and list all significant peaks.

Data Interpretation Workflow

A systematic workflow is crucial for accurately interpreting the acquired spectrum and assigning the structure.

Caption: A logical workflow for the interpretation of the ¹³C NMR spectrum.

This workflow provides a self-validating path to the final structure. The initial, unambiguous assignment of the carbons coupled to fluorine (C9 and C3) provides critical anchor points. The remaining aromatic signals can then be assigned with higher confidence by comparing their chemical shifts to the predicted values, which are grounded in the known electronic effects of the substituents. For complete, unambiguous assignment, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate carbons with their attached and nearby protons.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy can elucidate complex molecular structures. The spectrum is dictated by a combination of inductive and resonance effects from the cyanomethyl and difluoromethoxy substituents. A predictive analysis, grounded in fundamental principles and data from analogous compounds, allows for a confident assignment of all carbon signals. The characteristic large triplet for the -OCF₂H carbon and the smaller triplet for the ipso-carbon C3 serve as definitive reporters for the presence and position of this important functional group. By following a rigorous experimental protocol and a logical interpretation workflow, researchers can leverage ¹³C NMR as a powerful, reliable tool in the development of novel chemical entities.

References

Mass spectrometry of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Difluoromethoxy)phenylacetonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is an aromatic nitrile compound featuring a difluoromethoxy substituent. As a functionalized phenylacetonitrile derivative, it holds potential as a building block in the synthesis of novel pharmaceutical agents and other fine chemicals. Phenylacetonitrile and its analogues are recognized as key intermediates in the production of various therapeutic agents, including anticonvulsants and antidepressants[1]. The precise characterization and purity assessment of such compounds are paramount for their application in research and development.

Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of organic molecules. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will explore methodologies based on both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is fundamental to interpreting its mass spectrum.

  • Molecular Formula: C₉H₇F₂NO

  • Molecular Weight: 183.16 g/mol [2]

  • Structure:

    alt text
    (A proper image would be embedded here in a real document) The structure consists of a benzene ring substituted at position 3 with a difluoromethoxy group (-OCHF₂) and at position 1 with a cyanomethyl group (-CH₂CN). This structure suggests several potential sites for fragmentation under mass spectrometric conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

For volatile and thermally stable compounds like this compound, GC-MS with Electron Ionization (EI) is a powerful technique for both separation and structural identification. EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation patterns that serve as a molecular fingerprint.[3]

Predicted Electron Ionization Fragmentation Pathway

Upon entering the ion source, the molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[3] This radical cation is energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of this compound is predicted to follow pathways characteristic of both phenylacetonitriles and fluorinated aromatic compounds.

A primary fragmentation event for phenylacetonitrile derivatives is the loss of the benzylic hydrogen or cleavage of the C-C bond adjacent to the ring, often leading to the formation of a stable tropylium or substituted tropylium ion.[4][5][6] Another key fragmentation pathway for aromatic compounds involves cleavages related to the substituent groups.[7] For the difluoromethoxy group, the loss of the difluoromethyl radical (•CHF₂) or difluorocarbene (:CF₂) are plausible pathways.[3][8]

The proposed major fragmentation pathways are visualized below:

Fragmentation_Pathway M C₉H₇F₂NO⁺˙ (Molecular Ion) m/z = 183 F1 [M - H]⁺ m/z = 182 M->F1 - •H F3 [M - CH₂CN]⁺ m/z = 142 M->F3 - •CH₂CN F5 [M - OCHF₂]⁺ m/z = 116 M->F5 - •OCHF₂ F2 [M - CN]⁺ m/z = 157 F7 [C₆H₄F₂]⁺˙ m/z = 114 F3->F7 - CO F4 [C₇H₄F₂O]⁺ m/z = 142 F8 [C₆H₅]⁺ m/z = 77 F5->F8 - HCN, -C F6 [C₈H₆N]⁺ (Tropylium-like) m/z = 116

Caption: Predicted EI fragmentation of this compound.

Tabulated Predicted Fragments (EI-MS)

The following table summarizes the major ions expected in the 70 eV EI mass spectrum.

m/zProposed FormulaIdentity/OriginNeutral Loss
183C₉H₇F₂NO⁺˙Molecular Ion (M⁺˙)-
182C₉H₆F₂NO⁺Loss of a hydrogen radical•H
142C₇H₄F₂O⁺Loss of the cyanomethyl radical•CH₂CN
116C₈H₆N⁺Loss of the difluoromethoxy radical•OCHF₂
114C₆H₄F₂⁺˙Resulting from CO loss from m/z 142CO
91C₇H₇⁺Tropylium ion (common in benzyl compounds)C₂H₂F₂O
77C₆H₅⁺Phenyl cationC₃H₂F₂NO
Experimental Protocol: GC-MS Analysis

This protocol outlines a standard approach for the analysis of this compound.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as ethyl acetate or dichloromethane. b. Perform serial dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. c. Prepare a solvent blank and a quality control (QC) sample at a mid-range concentration.

2. GC-MS System & Parameters:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[9]
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection: 1 µL injection volume, splitless mode.
  • Inlet Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.[9]
  • Electron Energy: 70 eV.[3]
  • Mass Analyzer: Quadrupole.
  • Scan Range: m/z 40-400.

3. Data Acquisition & Analysis: a. Perform a solvent blank injection to ensure system cleanliness. b. Run the calibration standards to establish a calibration curve. c. Inject the QC sample and the unknown sample(s). d. Process the data using the instrument's software. Identify the analyte peak by its retention time and compare the acquired mass spectrum with the predicted fragmentation pattern and library data if available.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Create Standards (1-100 µg/mL) Stock->Dilute QC 3. Prepare QC Sample Dilute->QC Inject 4. Inject Sample (1 µL) QC->Inject Separate 5. GC Separation (HP-5ms) Inject->Separate Ionize 6. EI Ionization (70 eV) Separate->Ionize Analyze 7. Mass Analysis (Quadrupole) Ionize->Analyze Process 8. Process Data Identify 9. Identify Peak (RT & MS) Process->Identify Quantify 10. Quantify Identify->Quantify

Caption: Standard workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS with ESI is a complementary technique, particularly valuable for less volatile compounds or for analyses requiring minimal sample degradation. ESI is a "soft ionization" technique that typically produces protonated molecules [M+H]⁺ or other adducts, preserving the molecular weight information with very little fragmentation.[10]

Expected Ions in ESI-MS

In positive ion mode ESI, this compound is expected to readily form a protonated molecule. The nitrogen atom of the nitrile group is a likely site of protonation.

  • Protonated Molecule [M+H]⁺: The most abundant ion is expected at m/z 184.1.

  • Adduct Ions: Depending on the mobile phase composition and sample purity, sodium [M+Na]⁺ (m/z 206.1) and potassium [M+K]⁺ (m/z 222.0) adducts may also be observed.

  • In-Source Reduction: Some studies have shown that nitriles can be reduced to their corresponding amines in the ESI source, potentially forming an [M+H+4]⁺ ion, which would correspond to the protonated amine at m/z 188.1.[11][12] This possibility should be considered during spectral interpretation.

Tabulated Predicted Ions (ESI-MS, Positive Mode)
m/z (calculated)Proposed FormulaIdentity/Origin
184.0616[C₉H₈F₂NO]⁺Protonated Molecule [M+H]⁺
206.0435[C₉H₇F₂NNaO]⁺Sodium Adduct [M+Na]⁺
188.0928[C₉H₁₂F₂NO]⁺Protonated reduced amine [M+H+4]⁺
Experimental Protocol: LC-MS Analysis

This protocol provides a general method for LC-MS analysis.

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in a 50:50 mixture of acetonitrile and water. b. Serially dilute the stock solution with the initial mobile phase composition to create calibration standards. c. Ensure all samples and solvents are filtered through a 0.22 µm filter.

2. LC-MS System & Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
  • Mass Spectrometer: Agilent 6520 Q-TOF or equivalent high-resolution mass spectrometer.[13]
  • LC Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 5% B.
  • Linear ramp to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Column Temperature: 40°C.
  • Ion Source: Electrospray Ionization (ESI), positive ion mode.
  • Capillary Voltage: 4000 V.[13]
  • Gas Temperature: 325°C.
  • Gas Flow: 8 L/min.
  • Mass Analyzer: TOF (Time-of-Flight) for high-resolution mass measurement.
  • Scan Range: m/z 100-500.

3. Data Acquisition & Analysis: a. Acquire data in full scan mode. The high-resolution data from a TOF analyzer will allow for accurate mass determination and elemental composition confirmation.[13] b. Extract the ion chromatogram for the predicted m/z of the [M+H]⁺ ion (184.0616). c. Confirm the identity by matching the retention time and the accurate mass measurement (within 5 ppm). d. If fragmentation is desired for further structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 184.1.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS. GC-MS with electron ionization provides a detailed fragmentation pattern useful for unambiguous library matching and structural confirmation. LC-MS with electrospray ionization offers a soft ionization method that preserves the molecular ion, enabling accurate mass measurement and quantification, which is often crucial in drug development workflows. The choice of technique will depend on the specific analytical goal, whether it is structural elucidation, purity assessment, or quantification in a complex matrix. The protocols and predicted fragmentation pathways detailed in this guide provide a robust framework for developing and validating analytical methods for this compound and its analogues.

References

Infrared spectroscopy of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-(Difluoromethoxy)phenylacetonitrile

Abstract

This technical guide provides a comprehensive examination of the infrared (IR) spectroscopic analysis of this compound (CAS No. 41429-18-9; Formula: C₉H₇F₂NO)[1][2]. Intended for researchers, chemists, and quality control specialists in the pharmaceutical and fine chemical industries, this document details the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation for this compound. By leveraging established principles of vibrational spectroscopy, this guide explains how to obtain a high-quality Fourier Transform Infrared (FTIR) spectrum and correlate specific absorption bands to the molecule's distinct functional groups, including the nitrile, aromatic ring, and difluoromethoxy moieties.

Introduction: The Molecule and the Method

This compound is a fluorinated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine atoms. Infrared spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such molecules. The vibrational spectrum of a molecule is a unique physical property that can be used as a fingerprint for identification.[3] The fundamental principle of IR spectroscopy is that molecules absorb infrared radiation at frequencies corresponding to their natural modes of vibration.[4] This absorption is contingent on a net change in the dipole moment occurring during the vibration.[3]

This guide focuses on the practical application of FTIR spectroscopy, particularly using the Attenuated Total Reflectance (ATR) sampling technique, to characterize this compound. We will explore the causality behind experimental choices and provide a self-validating protocol to ensure the generation of reliable and reproducible spectroscopic data.

Chemical Structure

Understanding the molecular structure is paramount to interpreting its infrared spectrum. The key structural components of this compound are the nitrile group (-C≡N), the methylene bridge (-CH₂-), the meta-substituted benzene ring, and the difluoromethoxy group (-OCHF₂).

Caption: Chemical structure of this compound.

Foundational Principles of Vibrational Spectroscopy

An infrared spectrum provides a plot of absorbed infrared radiation versus frequency (typically expressed in wavenumbers, cm⁻¹). The spectrum is conventionally divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific bond types and functional groups (e.g., O-H, N-H, C=O, C≡N).[5] These bands are often well-defined and highly diagnostic.

  • Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching of single bonds (C-C, C-O, C-N) and various bending vibrations.[5][6] While individual peaks can be difficult to assign, the overall pattern is unique to a specific molecule, serving as a "fingerprint."[3]

The position of an absorption band is determined primarily by bond strength and the reduced mass of the atoms involved. Stronger bonds and lighter atoms result in vibrations at higher frequencies.[7] For example, triple bonds absorb at higher wavenumbers than double bonds, which in turn absorb at higher frequencies than single bonds (C≡C > C=C > C-C).[8]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) has become the dominant sampling method for FTIR analysis of solids and liquids due to its simplicity, speed, and lack of sample preparation.[9][10][11] The technique works by placing a sample in direct contact with an ATR crystal (commonly diamond) of high refractive index. An IR beam is passed through the crystal and reflects internally at the crystal-sample interface. At the point of reflection, an "evanescent wave" penetrates a few microns into the sample, where absorption can occur.[11][12]

Causality of Method Selection

The choice of ATR-FTIR over traditional transmission methods (like KBr pellets or liquid cells) is deliberate for routine analysis.

  • Trustworthiness: ATR minimizes sample handling, reducing the risk of contamination or changes in the sample's physical state (e.g., absorbing moisture).[10][13] This leads to more reproducible spectra.

  • Efficiency: Analysis requires only a small amount of material (a few milligrams) and is non-destructive, allowing the sample to be recovered.[11][14] The time from sample loading to data acquisition is typically less than a minute.

  • Versatility: It is suitable for a wide range of samples, including powders, solids, pastes, and liquids, which is ideal for analyzing chemical reagents that may be solids or oils.[11][13]

Step-by-Step Experimental Workflow

This protocol ensures the acquisition of a high-quality, reliable spectrum.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Verify that the ATR accessory is correctly installed and the crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This scan measures the instrumental and environmental (e.g., atmospheric H₂O and CO₂) contributions.

    • Causality: The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only absorption bands from the sample itself.

  • Sample Application:

    • Place a small amount (1-5 mg) of this compound solid or a single drop of liquid directly onto the center of the ATR crystal.

    • Causality: Only a small amount is needed because the evanescent wave only probes the near-surface layer of the sample.[9]

  • Spectrum Acquisition:

    • Lower the ATR press arm to apply consistent pressure to the sample.

    • Causality: Applying pressure is critical for solid samples to ensure intimate contact between the sample and the crystal surface.[15][16] Poor contact results in a weak, noisy, and distorted spectrum.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Cleanup:

    • The software will display the final, background-subtracted absorbance spectrum. An ATR correction algorithm may be applied to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for identification purposes.[9]

    • Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in Step 1 to prepare for the next measurement.

cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect Collect Sample Spectrum (Co-add Scans) apply_pressure->collect process Background Subtraction & ATR Correction (Optional) collect->process analyze Analyze Spectrum process->analyze end End analyze->end

Caption: Standard workflow for ATR-FTIR spectroscopic analysis.

Spectral Analysis and Interpretation

The infrared spectrum of this compound can be interpreted by assigning absorption bands to the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorptions.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityStructural Unit
3100 - 3000C-H Stretch (sp²)Medium to WeakAromatic Ring
2980 - 2870C-H Stretch (sp³)Medium to WeakMethylene Bridge (-CH₂-)
2240 - 2220 C≡N Stretch Strong, Sharp Nitrile
1610 - 1580C=C StretchMediumAromatic Ring
1500 - 1450C=C StretchMediumAromatic Ring
~1470-CH₂- Scissoring (Bending)MediumMethylene Bridge (-CH₂-)
1300 - 1000C-O Stretch & C-F StretchesVery StrongDifluoromethoxy (-OCHF₂) & Aryl Ether
900 - 690C-H Out-of-Plane BendingStrongAromatic Ring (Substitution Pattern)
Detailed Band Assignments
  • Nitrile Group (C≡N): The most diagnostic peak for this molecule is the nitrile stretch. Aromatic nitriles typically exhibit a strong, sharp absorption band in the 2240-2220 cm⁻¹ region.[7][17] This is at a slightly lower frequency than aliphatic nitriles (~2250 cm⁻¹) due to electronic conjugation with the aromatic ring, which slightly weakens the C≡N bond.[7][18] Its intensity is due to the large change in dipole moment during the stretching vibration.[7]

  • Aromatic Ring:

    • C-H Stretching: The stretching of C-H bonds where the carbon is part of the aromatic ring (sp² hybridized) occurs at wavenumbers just above 3000 cm⁻¹.[5][8]

    • C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a pair of bands of medium intensity around 1600 cm⁻¹ and 1475 cm⁻¹.[8]

    • C-H Bending: Strong absorptions from out-of-plane C-H bending appear below 900 cm⁻¹. The exact positions of these bands are highly indicative of the substitution pattern on the benzene ring.

  • Methylene Bridge (-CH₂-):

    • C-H Stretching: The symmetric and asymmetric stretching of the C-H bonds on the methylene carbon (sp³ hybridized) will produce peaks just below 3000 cm⁻¹.[5][8] The presence of peaks both slightly above and below 3000 cm⁻¹ is a clear indicator of the presence of both sp² and sp³ C-H bonds in the molecule.[4]

  • Difluoromethoxy Group (-OCHF₂):

    • This group will contribute significantly to the fingerprint region. The C-F stretching vibrations are known to produce very strong absorption bands, typically in the broad 1400-1000 cm⁻¹ range.[8] The C-O stretching of the aryl ether linkage also falls within this region (1300-1200 cm⁻¹).[8] The combination of these vibrations will result in a complex and intense series of absorptions that are a hallmark of this structural feature.

mol 3-(Difluoromethoxy) phenylacetonitrile spec spec mol->spec:f1 Aromatic C-H Stretch Aliphatic C-H Stretch mol->spec:f2 Nitrile (C≡N) Stretch (Key Diagnostic Peak) mol->spec:f3 Aromatic C=C Stretch mol->spec:f4 C-F & C-O Stretches Bending Modes (Fingerprint Region)

Caption: Correlation of molecular functional groups to regions of the IR spectrum.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is readily accessible through modern ATR-FTIR spectroscopy. The key diagnostic features are a sharp, strong nitrile absorption near 2230 cm⁻¹, C-H stretching bands just above and below 3000 cm⁻¹, and a series of very strong, complex absorptions in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹ characteristic of the C-F and C-O bonds of the difluoromethoxy group. By following the validated experimental protocol outlined in this guide, researchers and analysts can confidently obtain high-quality spectra for material identification, purity assessment, and quality control in a drug development or manufacturing environment.

References

Solubility Profile of 3-(Difluoromethoxy)phenylacetonitrile in Organic Solvents: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from reaction kinetics and purification efficiency to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Difluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document establishes a robust theoretical framework for predicting solubility based on molecular structure and physicochemical properties. We complement this theoretical analysis with a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents, empowering researchers to generate reliable data tailored to their specific process needs.

Introduction: The Critical Role of Solubility

This compound (C₉H₇F₂NO, Molar Mass: 183.15 g/mol ) is an aromatic nitrile featuring a difluoromethoxy group.[1] This functionalization is of high interest in medicinal chemistry, as the -OCF₂H moiety can enhance metabolic stability and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. Understanding the solubility of this intermediate is paramount for optimizing synthetic routes, developing robust crystallization protocols for purification, and preparing stock solutions for screening and analysis.[2]

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] A solute's ability to dissolve in a solvent is governed by the energetic balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[4] This process is driven by thermodynamics, aiming for a state of minimum Gibbs free energy.[5]

Theoretical Solubility Profile and Solvent Selection

To predict the solubility of this compound, we must analyze its molecular structure for polarity, hydrogen bonding capability, and dispersion forces.

  • Phenylacetonitrile Backbone: The benzene ring is nonpolar, while the nitrile group (-C≡N) introduces significant polarity and acts as a hydrogen bond acceptor.

  • Difluoromethoxy Group (-OCF₂H): The highly electronegative fluorine atoms make this group a strong electron-withdrawing moiety, increasing the molecule's overall polarity. The ether oxygen can act as a hydrogen bond acceptor.

The molecule's topological polar surface area (TPSA), a descriptor related to polarity and hydrogen bonding, is computed to be 33 Ų.[6] This value suggests moderate polarity. Based on these features, we can predict its general solubility behavior in common classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Selection & Causality
Non-Polar Hexane, Toluene, Diethyl EtherLow to ModerateThe nonpolar hydrocarbon backbone will interact favorably with these solvents via dispersion forces. However, the polar nitrile and difluoromethoxy groups will limit overall solubility. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the benzene ring.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF)HighThese solvents possess significant dipole moments that can effectively solvate the polar regions of the molecule (nitrile and difluoromethoxy groups). They are excellent choices for dissolving the compound for reactions or HPLC analysis.
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterModerate to High (in alcohols), Very Low (in water)Alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrile and ether functionalities. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > IPA). Due to its significant nonpolar surface area, solubility in water is expected to be very poor.

This predictive framework is a powerful starting point for solvent screening in applications like crystallization, where the ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble at cooler temperatures.[3][7]

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, a rigorous experimental protocol is necessary. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures the system reaches a true thermodynamic equilibrium.[5]

Core Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow for the experimental determination of solubility.

G prep 1. Preparation - Add excess solid to solvent - Seal vial equil 2. Equilibration - Agitate at constant T (e.g., 24-72h) prep->equil Ensure saturation sep 3. Phase Separation - Allow solid to settle - Filter supernatant (e.g., 0.22 µm PTFE) equil->sep Achieve equilibrium hplc_prep 4a. HPLC Sample Prep - Dilute filtrate with mobile phase sep->hplc_prep For high sensitivity grav_prep 4b. Gravimetric Sample Prep - Pipette known volume of filtrate into pre-weighed dish sep->grav_prep For higher concentrations hplc_run 5a. HPLC Analysis - Inject and quantify against calibration curve hplc_prep->hplc_run report 6. Data Calculation & Reporting - Calculate concentration (mg/mL or mol/L) - Report with Temperature hplc_run->report grav_run 5b. Gravimetric Analysis - Evaporate solvent - Dry residue to constant weight grav_prep->grav_run grav_run->report

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade)

  • Scintillation vials or screw-cap flasks

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or a gravimetric setup (evaporating dish, oven)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The key is to ensure undissolved solid remains at equilibrium, confirming saturation.[8] A good starting point is to add approximately 100 mg of solid to 5 mL of the chosen solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate samples for each solvent to ensure reproducibility.[9]

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).[5]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[8] The time required should be verified by sampling at different intervals (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer changes.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle for at least one hour at the same constant temperature.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean collection vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[10]

  • Concentration Analysis (Choose one method):

    • Method A: High-Performance Liquid Chromatography (HPLC) [11] i. Calibration: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. ii. Sample Preparation: Accurately dilute a known volume of the filtered supernatant with the mobile phase to fall within the range of the calibration curve. iii. Analysis: Inject the standards and the diluted sample onto the HPLC system. iv. Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.[12]

    • Method B: Gravimetric Analysis [13][14] i. Sample Preparation: Accurately pipette a known volume (e.g., 1.00 mL) of the filtered supernatant into a pre-weighed, dry evaporating dish. ii. Solvent Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. iii. Drying: Place the dish in a vacuum oven at a moderate temperature until a constant weight is achieved. This ensures all residual solvent is removed. iv. Calculation: The final weight of the dish minus the initial weight gives the mass of the dissolved solid. The solubility can then be expressed as mass per volume (e.g., mg/mL).

  • Data Reporting:

    • Report the solubility as an average of the replicate measurements, including the standard deviation.

    • Crucially, always state the temperature at which the measurement was performed, as solubility is temperature-dependent.[15]

Conclusion

While published quantitative data for the solubility of this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and empirical testing. By analyzing its molecular structure, researchers can make informed decisions on solvent selection for synthesis, purification, and analysis. The detailed shake-flask protocol provided in this guide offers a reliable and reproducible method for generating the precise solubility data required for advanced drug development and process chemistry, ensuring that subsequent research is built on a foundation of solid physical chemistry data.

References

Navigating the Stability Landscape of 3-(Difluoromethoxy)phenylacetonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and recommended storage conditions for 3-(Difluoromethoxy)phenylacetonitrile, a key building block in modern medicinal chemistry. By integrating foundational chemical principles with field-proven methodologies, this document offers researchers, scientists, and drug development professionals a framework for ensuring the integrity of this valuable synthetic intermediate. We will delve into the intrinsic molecular features governing its stability, explore potential degradation pathways, and present a systematic approach to stability testing, including detailed experimental protocols. The insights provided herein are designed to support robust and reliable drug development programs.

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

The incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. It provides a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability.[1] The strong carbon-fluorine bonds within the difluoromethoxy group contribute significantly to its metabolic resilience, often leading to a longer drug half-life and reduced clearance.[1] this compound leverages these advantages, presenting itself as a critical intermediate for synthesizing novel therapeutics. Understanding its stability is paramount to preserving its quality and ensuring the reproducibility of synthetic outcomes.

Physicochemical Properties and Intrinsic Stability

While specific experimental data for this compound is not extensively published, we can infer its properties from related compounds and the known effects of its constituent functional groups.

PropertyInferred Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C₉H₇F₂NOBased on chemical structure.
Molecular Weight 183.16 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidPhenylacetonitrile is a colorless oily liquid.[2] Fluorinated analogs are often liquids or low-melting solids.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ether, alcohols, acetone)Phenylacetonitrile is insoluble in water and miscible with oxygenated solvents.[2]
Thermal Stability HighThe carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to increased thermal stability in fluorinated aromatic hydrocarbons.[1][3]
Chemical Stability Generally stable under neutral conditionsThe difluoromethoxy group is chemically robust.[1] However, the nitrile group is susceptible to hydrolysis under strong acidic or basic conditions.

The primary determinants of this compound's stability are the robust difluoromethoxy group and the reactive nitrile functionality. The difluoromethoxy group, due to the high bond dissociation energy of the C-F bond, confers significant metabolic and thermal stability.[1] Conversely, the nitrile group is the primary site of potential chemical degradation.

Potential Degradation Pathways

A thorough understanding of potential degradation pathways is essential for developing stability-indicating analytical methods and establishing appropriate storage conditions. For this compound, the following pathways should be considered:

Hydrolytic Degradation

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the corresponding carboxylic acid.

  • Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen enhances the electrophilicity of the carbon, facilitating nucleophilic attack by water. The reaction proceeds to form 3-(difluoromethoxy)phenylacetamide, which can be further hydrolyzed to 3-(difluoromethoxy)phenylacetic acid.

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the hydrolysis. Similar to the acidic pathway, this leads to the formation of the corresponding amide and subsequently the carboxylate salt.

G

Oxidative Degradation

While the difluoromethoxy group is relatively stable towards oxidation, the benzylic position (the -CH₂- group) and the aromatic ring are potential sites for oxidative attack. Common laboratory oxidizing agents like hydrogen peroxide could potentially lead to the formation of various oxygenated derivatives. The nitrile group itself is generally resistant to oxidation.

Photodegradation

Aromatic compounds, particularly those with activating or deactivating substituents, can be susceptible to photodegradation. As per ICH Q1B guidelines, photostability testing is a crucial component of stability evaluation.[4][5][6][7][8] Exposure to UV and visible light could potentially lead to complex degradation pathways, including radical-mediated reactions or rearrangements.

Thermal Degradation

Fluorinated aromatic compounds generally exhibit high thermal stability.[1][3] However, at elevated temperatures, decomposition can occur. For nitriles, thermal decomposition can sometimes lead to the elimination of hydrogen cyanide, although this typically requires very high temperatures.

Recommended Storage and Handling

Based on the inferred chemical properties and potential degradation pathways, the following storage and handling procedures are recommended for this compound:

ConditionRecommendationRationale
Temperature Store in a cool place.To minimize the rate of any potential degradation reactions.
Light Store in a dark place, protected from light.To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidative degradation.
Container Keep container tightly closed.To prevent ingress of moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.To avoid chemical reactions, particularly hydrolysis of the nitrile group.

A Framework for Stability Assessment: Forced Degradation Studies

A forced degradation study is essential to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[9][10][11]

G

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Photostability chamber

  • Oven

  • HPLC system with a UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool to room temperature, dissolve in acetonitrile, and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4][6]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12][13][14][15]

Proposed HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm (or PDA detector for peak purity analysis)
Injection Volume 10 µL

This method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a chemically robust molecule, with its stability primarily influenced by the nitrile functional group. The difluoromethoxy moiety imparts significant thermal and metabolic stability. The principal degradation pathway is hydrolysis of the nitrile group under strong acidic or basic conditions. To ensure the long-term integrity of this compound, it should be stored in a cool, dark place, under an inert atmosphere, and away from strong acids, bases, and oxidizing agents. A systematic approach to stability testing, including forced degradation studies coupled with a validated stability-indicating HPLC method, is essential for a comprehensive understanding of its stability profile. This knowledge is critical for the successful integration of this compound into drug discovery and development pipelines.

References

A Comprehensive Technical Guide to the Safe Handling of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Difluoromethoxy)phenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data, expert insights, and established best practices. The guide delves into the toxicological profile, chemical reactivity, and appropriate risk mitigation strategies, ensuring a thorough understanding of the hazards associated with this fluorinated organic compound. By explaining the rationale behind each procedural recommendation, this whitepaper aims to foster a culture of safety and scientific excellence in the laboratory.

Introduction: The Significance and Hazards of a Fluorinated Intermediate

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] this compound is a valuable building block in this field, sought after for its unique electronic properties conferred by the difluoromethoxy group.[3] This electron-withdrawing moiety significantly influences the reactivity of the phenylacetonitrile core, making it a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[3]

However, the very features that make this compound chemically interesting also necessitate a rigorous approach to its handling. The presence of the nitrile group and the difluoromethoxy substituent introduces specific hazards that demand careful consideration. Phenylacetonitriles, as a class, can be toxic, and the addition of fluorine can alter a molecule's toxicological profile.[4][5] This guide provides the foundational knowledge and practical protocols to handle this compound safely and effectively.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for the 3-substituted isomer was not found, data from analogous compounds, such as 2-(Difluoromethoxy)phenylacetonitrile and other substituted phenylacetonitriles, provide a strong basis for a robust risk assessment.[6][7][8]

2.1. Toxicological Profile

The primary hazards associated with substituted phenylacetonitriles include acute toxicity via inhalation, ingestion, and dermal contact.[4][6][9]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[6][8] Phenylacetonitrile itself is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[4]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[6][7]

The nitrile group (-CN) is a key toxicophore. In the body, nitriles can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. Symptoms of acute exposure can include headache, dizziness, rapid heart rate, and in severe cases, convulsions and coma.[10]

2.2. Physicochemical Hazards

While not as volatile as some laboratory reagents, the potential for vapor inhalation and dust formation (if in solid form) must be managed.[8][11] Upon heating, it can form explosive mixtures with air, and decomposition may release toxic fumes of hydrogen cyanide and nitrogen oxides.[5][10]

2.3. Reactivity Profile

This compound can react with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[9][10] The difluoromethoxy group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially liberating hydrogen fluoride (HF).[12] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[12][13]

Hazard Summary Table
Hazard ClassDescriptionGHS PictogramSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic[6][8]💀Danger
Skin Corrosion/Irritation Causes skin irritation[6][7]Warning
Serious Eye Damage/Irritation Causes serious eye irritation[6][7]Warning
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[6][7]Warning

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered approach that prioritizes engineering controls and supplements them with appropriate personal protective equipment.

3.1. Primary Engineering Controls

All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] The fume hood provides a physical barrier and ensures that any vapors or aerosols are effectively contained and exhausted.

3.2. Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or in the presence of solvents, it is crucial to consult the glove manufacturer's compatibility chart.[1] Double-gloving is recommended for enhanced protection.[1]

  • Skin and Body Protection: A laboratory coat must be worn at all times.[13] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be used. Long pants and closed-toe shoes are mandatory.[13]

  • Respiratory Protection: For situations where engineering controls may not be sufficient, such as during a large spill, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Procedure with this compound risk_assessment Assess Risk of Splash, Inhalation, and Dermal Contact start->risk_assessment eye_protection Eye Protection: - Chemical Goggles (Minimum) - Face Shield (Splash Risk) risk_assessment->eye_protection hand_protection Hand Protection: - Nitrile Gloves (Incidental) - Check Compatibility for Solvents - Double-Glove Recommended risk_assessment->hand_protection body_protection Body Protection: - Lab Coat - Chemically Resistant Apron (if needed) risk_assessment->body_protection respiratory_protection Respiratory Protection: - Use in Fume Hood - Respirator for Spills/Emergencies risk_assessment->respiratory_protection end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow based on risk assessment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the integrity of the compound.

4.1. Handling

  • Ventilation: All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[4]

  • Hygiene: Wash hands and face thoroughly after handling.[4][11] Do not eat, drink, or smoke in the laboratory.[6]

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound.[1]

4.2. Storage

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4][9]

  • Temperature: Store in a cool, dark place. Some fluorinated compounds may require storage at reduced temperatures (e.g., 2-8°C) to ensure long-term stability.[8]

  • Security: Store in a locked cabinet or a secure area with restricted access.[4]

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate the consequences of an accidental exposure or spill.

5.1. First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[4] Seek immediate medical attention.[4] For potential HF exposure from decomposition, application of calcium gluconate gel after flushing is a standard precaution.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]

5.2. Spill Response

  • Small Spills: Evacuate the area and restrict access.[1] Wear appropriate PPE.[1] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a sealed container for proper waste disposal.[1]

  • Large Spills: Evacuate the laboratory immediately and contact the institution's emergency response team.[1]

Emergency Response Flowchart

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) exposure_type Identify Exposure Type start->exposure_type Exposure spill_size Assess Spill Size start->spill_size Spill inhalation Move to Fresh Air exposure_type->inhalation Inhalation skin_contact Flush with Water (15 min) Remove Contaminated Clothing exposure_type->skin_contact Skin eye_contact Flush Eyes with Water (15 min) exposure_type->eye_contact Eye ingestion Rinse Mouth Do NOT Induce Vomiting exposure_type->ingestion Ingestion seek_medical Seek Immediate Medical Attention inhalation->seek_medical skin_contact->seek_medical eye_contact->seek_medical ingestion->seek_medical small_spill Small Spill: - Alert Others - Wear Full PPE - Absorb with Inert Material - Collect for Disposal spill_size->small_spill Small large_spill Large Spill: - Evacuate Immediately - Activate Emergency Alarm - Contact EHS spill_size->large_spill Large

Caption: Flowchart for emergency response to spills or exposure.

Waste Disposal

Proper disposal of this compound and its waste is crucial to protect human health and the environment.[1] All waste materials should be collected in clearly labeled, sealed containers.[1] Disposal must be in accordance with local, state, and federal regulations.[11] Do not dispose of this chemical down the drain.[8]

Conclusion

This compound is a valuable reagent in modern chemical synthesis, but its handling demands a high level of care and preparedness. By understanding its toxicological and chemical properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can mitigate the risks associated with this compound. This guide serves as a foundational resource to promote a safe and responsible laboratory environment for the advancement of science.

References

The Strategic Application of 3-(Difluoromethoxy)phenylacetonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, pivotal for enhancing metabolic stability, modulating physicochemical properties, and improving target engagement. Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This technical guide provides an in-depth analysis of 3-(Difluoromethoxy)phenylacetonitrile (CAS: 41429-18-9), a versatile building block whose true potential is realized through its conversion into key downstream intermediates. We will explore the fundamental physicochemical advantages conferred by the -OCF₂H group and detail the primary synthetic transformations that position this molecule as a strategic starting point for developing next-generation therapeutics, particularly in the realms of kinase inhibitors and GPCR modulators.

The Difluoromethoxy Group: A Bioisostere of Strategic Importance

The utility of this compound stems directly from the nuanced properties of the difluoromethoxy (-OCF₂H) group. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a unique combination of electronic and steric properties that medicinal chemists can leverage to overcome common drug development hurdles.

Metabolic Stability: A primary driver for the use of the -OCF₂H group is its profound enhancement of metabolic stability.[1] The ubiquitous methoxy group is highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to O-demethylation. This is often a major metabolic liability, resulting in rapid clearance and a short drug half-life. The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to this enzymatic cleavage, effectively blocking this metabolic pathway and improving the compound's pharmacokinetic profile.[1][2]

Modulation of Lipophilicity and Acidity (pKa): The -OCF₂H group is more lipophilic than a hydroxyl (-OH) or methoxy group, which can enhance membrane permeability and oral absorption.[3] Furthermore, the strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic centers.[1][3] This allows for fine-tuning the ionization state of a molecule at physiological pH, a critical factor influencing solubility, target binding, and cell penetration.

Unique Hydrogen Bonding Capability: A key distinguishing feature of the -OCF₂H group is its capacity to act as a weak hydrogen bond donor.[1][4] The electronegative fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with protein targets—a property absent in methoxy and trifluoromethoxy analogues.[4][5] This makes the -OCF₂H group an effective bioisostere for hydroxyl (-OH) and thiol (-SH) groups, often with the added benefit of improved metabolic robustness.[1][4]

Comparative Physicochemical Properties

To illustrate these advantages, the following table provides a comparative summary of the key properties of relevant functional groups.

SubstituentHansch π (Lipophilicity)H-Bond Acidity (A)Metabolic Fate (Typical)
-OCH₃ -0.02~0Susceptible to O-demethylation
-OH -0.670.37Prone to glucuronidation/sulfation
-OCF₂H +0.45 ~0.1 Resistant to O-demethylation
-OCF₃ +1.040Metabolically stable

Data compiled from various sources in medicinal chemistry literature.

This compound: A Versatile Synthetic Hub

While this compound is a valuable building block, its primary utility lies in its role as a precursor to two highly versatile intermediates: 2-(3-(difluoromethoxy)phenyl)acetic acid and 2-(3-(difluoromethoxy)phenyl)ethan-1-amine . The nitrile functionality serves as a masked carboxylic acid and a masked primary amine, providing a strategic entry point into vast areas of chemical space.

The following diagram illustrates the central role of this compound and its conversion into these two key synthetic pillars.

G cluster_0 Core Building Block cluster_2 Key Application Scaffolds start This compound acid 2-(3-(Difluoromethoxy)phenyl)acetic Acid start->acid Hydrolysis (e.g., H₂SO₄/H₂O) amine 2-(3-(Difluoromethoxy)phenyl)ethan-1-amine start->amine Reduction (e.g., LiAlH₄ or H₂/Catalyst) kinase Kinase Inhibitor Scaffolds (e.g., Amides, Heterocycles) acid->kinase Amide Coupling gpcr GPCR Modulator Scaffolds (e.g., Ureas, Sulfonamides) amine->gpcr Derivatization

Caption: Synthetic pathways from the core building block.

Application Playbook: From Intermediate to Bioactive Scaffold

The true power of this compound is demonstrated by the facile synthesis of bioactive scaffolds from its primary acid and amine derivatives.

Pathway to Kinase Inhibitors via the Phenylacetic Acid Intermediate

The phenylacetic acid moiety is a common structural element in a multitude of kinase inhibitors. The carboxylic acid serves as a convenient chemical handle for forming robust amide bonds with various amine-containing heterocyclic fragments, which are often designed to interact with the hinge region of the kinase active site.

The workflow below outlines a typical sequence for leveraging the acid intermediate in a kinase inhibitor discovery program.

G A 3-(Difluoromethoxy)- phenylacetonitrile B Hydrolyze to Acetic Acid Derivative A->B C Activate Carboxyl Group (e.g., HATU, SOCl₂) B->C D Couple with Heterocyclic Amine Fragment C->D E Purify & Characterize Final Inhibitor D->E

Caption: Workflow for kinase inhibitor synthesis.

Pathway to GPCR Modulators via the Phenethylamine Intermediate

Phenethylamines are a privileged scaffold, particularly for targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). The primary amine of 2-(3-(difluoromethoxy)phenyl)ethan-1-amine is a versatile nucleophile that can be readily derivatized to form ureas, sulfonamides, and amides—functional groups critical for receptor interaction and modulation.

The synthesis of such modulators often involves coupling the phenethylamine intermediate with isocyanates, sulfonyl chlorides, or activated carboxylic acids.

Experimental Protocols

The following protocols are provided as representative, self-validating methodologies for the key transformations described.

Protocol 1: Hydrolysis to 2-(3-(difluoromethoxy)phenyl)acetic acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Sulfuric acid (H₂SO₄), 70% aqueous solution

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 54.6 mmol).

  • Carefully add 100 mL of 70% sulfuric acid to the flask.

  • Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it over 200 g of crushed ice in a beaker.

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2-(3-(difluoromethoxy)phenyl)acetic acid.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass and spectral shifts corresponding to the carboxylic acid should be observed.

Protocol 2: Reduction to 2-(3-(difluoromethoxy)phenyl)ethan-1-amine

This protocol details the reduction of the nitrile to the primary amine using lithium aluminum hydride (LAH).

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LAH) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck flask, dropping funnel, reflux condenser, nitrogen inlet

Procedure:

  • Set up a dry three-neck flask under a nitrogen atmosphere. Add anhydrous THF (150 mL) followed by the portion-wise addition of LAH (3.1 g, 81.9 mmol) at 0 °C (ice bath).

  • Dissolve this compound (10.0 g, 54.6 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LAH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench it carefully by the sequential dropwise addition of water (3.1 mL), 15% NaOH solution (3.1 mL), and finally water (9.3 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF.

  • Combine the filtrate and washings and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield 2-(3-(difluoromethoxy)phenyl)ethan-1-amine as an oil.

  • Validation: Confirm product identity and purity via ¹H NMR and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum and the appearance of amine protons in the NMR spectrum are key indicators of successful transformation.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its value is not as a direct pharmacophore but as a strategic precursor to high-value intermediates—the corresponding phenylacetic acid and phenethylamine derivatives. The difluoromethoxy group provides a robust shield against oxidative metabolism while offering unique electronic and steric properties to fine-tune drug candidates. By leveraging the straightforward and high-yielding hydrolysis and reduction protocols detailed herein, drug discovery teams can rapidly access a diverse range of scaffolds suitable for targeting critical protein classes like kinases and GPCRs. As the demand for metabolically robust and highly optimized drug candidates continues to grow, the strategic application of building blocks like this compound will remain an essential component of the medicinal chemist's toolkit.

References

The Rising Therapeutic Potential of 3-(Difluoromethoxy)phenylacetonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this landscape, the 3-(difluoromethoxy)phenylacetonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds. We will delve into their potent anticancer, anti-inflammatory, and emerging neuroprotective effects, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document is designed to be a practical and scientifically rigorous guide, bridging synthetic protocols with pharmacological insights to accelerate innovation in the field.

Introduction: The Strategic Advantage of the Difluoromethoxy Group

The phenylacetonitrile core is a well-established pharmacophore found in a variety of therapeutic agents. The introduction of a difluoromethoxy (-OCHF₂) group at the meta-position of the phenyl ring offers several distinct advantages in drug design. This substituent can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the molecule, thereby influencing its binding affinity to biological targets. These attributes have spurred the investigation of this compound derivatives across multiple therapeutic areas.

Synthetic Pathways to this compound and Its Derivatives

The successful exploration of the biological potential of this scaffold hinges on efficient and versatile synthetic methodologies. This section outlines a robust two-stage approach, commencing with the synthesis of the core structure followed by diversification through Knoevenagel condensation.

Synthesis of the Core Scaffold: this compound

A key step in the synthesis of the core molecule is the difluoromethylation of a readily available precursor, 3-hydroxyphenylacetonitrile. This can be achieved using reagents like sodium chlorodifluoroacetate, which serves as a difluorocarbene source.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 3-Hydroxyphenylacetonitrile.

  • Reaction: To a solution of 3-hydroxyphenylacetonitrile in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., cesium carbonate) to deprotonate the phenolic hydroxyl group.

  • Difluoromethylation: Introduce sodium chlorodifluoroacetate to the reaction mixture. Heat the mixture to facilitate the difluoromethylation reaction.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Synthesis_Core Start 3-Hydroxyphenylacetonitrile Reagents 1. Base (e.g., Cs2CO3) 2. Sodium Chlorodifluoroacetate 3. Heat in DMF Start->Reagents Difluoromethylation Product This compound Reagents->Product

Caption: Synthesis of the this compound core.

Derivative Synthesis via Knoevenagel Condensation

The active methylene group of the acetonitrile moiety in the core scaffold provides a convenient handle for further structural modifications. The Knoevenagel condensation with various aldehydes is a highly effective method for generating a diverse library of derivatives.[1][2][3]

Experimental Protocol: Knoevenagel Condensation for Derivative Synthesis

  • Reactants: this compound and a selected aromatic or heterocyclic aldehyde.

  • Catalyst: A basic catalyst, such as piperidine or triethylamine, is added to the reaction mixture in a suitable solvent like ethanol.

  • Reaction: The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography.

  • Isolation: Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Knoevenagel_Condensation Core This compound Product α,β-Unsaturated Nitrile Derivative Core->Product Aldehyde Aromatic/Heterocyclic Aldehyde (R-CHO) Aldehyde->Product catalyst Base Catalyst (e.g., Piperidine) catalyst->Product

Caption: Knoevenagel condensation for derivative synthesis.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has highlighted the potent anticancer properties of phenylacetonitrile derivatives, with the inclusion of fluorinated substituents often enhancing this activity.[4][5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A primary mechanism through which these compounds exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[4][5][7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By binding to tubulin, these derivatives can prevent its assembly into microtubules, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition_Pathway Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Assembly Compound->Microtubules Inhibits Tubulin->Microtubules Polymerization CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are still emerging, general trends from related phenylacrylonitrile compounds can provide valuable guidance. The nature of the substituent introduced via the Knoevenagel condensation significantly influences anticancer potency. Electron-withdrawing or -donating groups on the second aromatic ring can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with the tubulin binding site.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative phenylacetonitrile derivatives against various cancer cell lines. While not exact this compound analogs, these data provide a benchmark for the potential potency of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
1g2aHCT116 (Colon)0.0059[4][5]
1g2aBEL-7402 (Liver)0.0078[4][5]
7fA549 (Lung)2.24 (Tubulin Inhibition)[8]
7gA549 (Lung)2.1 (Tubulin Inhibition)[8]
CYT-Rx20MCF-7 (Breast)0.81 µg/mL[9]

Anti-inflammatory Potential: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Phenylacetonitrile derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating a range of inflammatory conditions.[10][11][12]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the production of pro-inflammatory cytokines and other mediators.[13][14][15][16][17] This can occur through the inhibition of key signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. Additionally, some fluorinated compounds have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2), which are involved in the synthesis of prostaglandins.[18][19]

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage/Immune Cell Stimulus->Cell NFkB NF-κB Pathway Cell->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Production of Compound This compound Derivative Compound->NFkB Inhibits

Caption: Anti-inflammatory mechanism via inhibition of pro-inflammatory pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory activity of compounds is to measure their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulation: Induce an inflammatory response by adding LPS to the cell culture medium.

  • Measurement of NO: After incubation, determine the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Measurement of Cytokines: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

Neuroprotective Effects: A Frontier of Investigation

Emerging evidence suggests that certain phenylacetonitrile derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[20][21][22][23]

Potential Mechanisms and Structure-Activity Relationships

The neuroprotective effects of these compounds may stem from their antioxidant and anti-inflammatory activities, as both oxidative stress and neuroinflammation are implicated in the pathogenesis of many neurodegenerative disorders.[22] Some derivatives have also been shown to promote neurogenesis.[20][21] The structure-activity relationships in this area are still being elucidated, but factors such as lipophilicity, which influences blood-brain barrier penetration, are likely to be critical.

Experimental Protocol: Neuronal Cell Protection Assay

An in vitro assay using a neuronal cell line (e.g., SH-SY5Y) can be employed to evaluate the neuroprotective effects of the compounds against a neurotoxin-induced injury.[24][25][26][27][28]

  • Cell Culture and Differentiation: Culture and differentiate SH-SY5Y cells to a neuronal phenotype.

  • Treatment: Pre-treat the differentiated cells with the test compounds.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine or MPP+) to induce neuronal damage.

  • Assessment of Cell Viability: Measure cell viability using methods such as the MTT or LDH assay to determine the protective effect of the compounds.

  • Mechanistic Studies: Further investigate the mechanism of neuroprotection by measuring markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase activity).

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics with diverse biological activities. The synthetic accessibility of this core and its derivatives, coupled with their potent anticancer and anti-inflammatory properties, positions them as attractive candidates for further investigation. Future research should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships, elucidating the detailed molecular mechanisms underlying their biological effects, and evaluating their efficacy and safety in preclinical in vivo models. The exploration of their neuroprotective potential is a particularly exciting and underexplored area that warrants significant attention.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable motif. It serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, offering a unique combination of electronic and steric properties.[1] The incorporation of an -OCF₂H group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by modulating its lipophilicity (logP), acidity (pKa), and dipole moment.[1]

3-(Difluoromethoxy)phenylacetonitrile (CAS 41429-18-9) is a key building block for synthesizing a range of advanced pharmaceutical and agricultural compounds.[2] This application note provides a detailed, field-proven protocol for its synthesis from the readily available precursor, 3-hydroxyphenylacetonitrile. We will focus on a method that prioritizes operational simplicity, safety, and scalability by employing sodium chlorodifluoroacetate as a difluorocarbene source, thereby avoiding the hazards and handling difficulties associated with gaseous reagents like chlorodifluoromethane.[3][4][5]

Mechanistic Rationale and Reagent Selection

The conversion of a phenol to an aryl difluoromethyl ether is achieved via the generation and subsequent trapping of difluorocarbene (:CF₂), a highly reactive electrophilic intermediate.[1][3][4]

2.1 Choice of Difluorocarbene Precursor

While several methods exist for generating difluorocarbene, they vary significantly in their practicality and safety profiles:

  • Chlorodifluoromethane (HCF₂Cl): Historically used, this gaseous reagent is an ozone-depleting substance and presents significant handling challenges, especially at scale.[5][6] Reactions can suffer from variable yields and the formation of byproducts.[3][4]

  • Difluoromethyltriflate (HCF₂OTf): A potent, non-ozone-depleting liquid reagent that allows for rapid reactions at room temperature.[6] However, its preparation requires specialized reagents like TMSCF₃ (Ruppert-Prakash reagent).[6]

  • Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This reagent stands out as the preferred choice for most applications. It is a commercially available, bench-stable, and relatively non-toxic solid.[3][4] Its use circumvents the need for handling hazardous gases and offers a simple, reproducible, and environmentally friendlier pathway.[3][4]

2.2 Presumed Reaction Mechanism

The protocol described herein relies on the thermal decarboxylation of sodium chlorodifluoroacetate. The accepted mechanism proceeds through the following key steps:

  • Phenolate Formation: The phenolic proton of 3-hydroxyphenylacetonitrile is abstracted by a base (e.g., potassium carbonate) to form the nucleophilic phenolate anion.

  • Difluorocarbene Generation: Upon heating (typically >90 °C), sodium chlorodifluoroacetate undergoes thermal decarboxylation to release carbon dioxide and generate the electrophilic singlet difluorocarbene (:CF₂).[3][4]

  • Nucleophilic Trapping: The electron-rich phenolate anion attacks the difluorocarbene.

  • Protonation: The resulting intermediate is protonated during aqueous work-up to yield the final product, this compound.

Reaction_Mechanism cluster_1 Step 1: Phenolate Formation cluster_2 Step 2: Carbene Generation cluster_3 Step 3 & 4: Trapping & Protonation Phenol 3-Hydroxyphenylacetonitrile Phenolate Phenolate Anion Phenol->Phenolate + Base - BH⁺ Base Base (K₂CO₃) Base->Phenolate Intermediate Intermediate Anion Phenolate->Intermediate Nucleophilic Attack SCDA Sodium Chlorodifluoroacetate Carbene Difluorocarbene (:CF₂) SCDA->Carbene + Heat CO2 CO₂ SCDA->CO2 Heat Heat (Δ) Heat->Carbene Carbene->Intermediate Product 3-(Difluoromethoxy) -phenylacetonitrile Intermediate->Product + H₂O H2O H₂O (Work-up) H2O->Product

Caption: Presumed reaction mechanism for O-difluoromethylation.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adjusted accordingly. All operations should be performed in a well-ventilated fume hood.

3.1 Materials and Equipment

Reagent/MaterialGradeSupplierQuantity (10 mmol scale)Molar Mass ( g/mol )Moles (mmol)Equivalents
3-Hydroxyphenylacetonitrile≥98%Sigma-Aldrich1.33 g133.1510.01.0
Sodium Chlorodifluoroacetate≥97%Sigma-Aldrich3.05 g152.4820.02.0
Potassium Carbonate (K₂CO₃), anhydrousFine powder, ≥99%Fisher Scientific2.76 g138.2120.02.0
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics40 mL---
Ethyl Acetate (EtOAc)ACS GradeVWR~150 mL---
Deionized Water (H₂O)--~200 mL---
Brine (Saturated NaCl solution)-Lab-prepared~50 mL---
Sodium Sulfate (Na₂SO₄), anhydrousGranular, ACS GradeEMD Millipore~10 g---

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, nitrogen inlet/outlet, magnetic stir plate and stir bar, heating mantle with temperature controller, separatory funnel, rotary evaporator.

3.2 Reaction Procedure

  • Setup: Assemble the three-neck flask with the condenser (with nitrogen outlet to a bubbler), a nitrogen inlet, and a glass stopper. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Charging Reagents: Remove the glass stopper and add 3-hydroxyphenylacetonitrile (1.33 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and a magnetic stir bar to the flask.

  • Solvent Addition: Add anhydrous DMF (40 mL) via syringe.

  • Addition of Difluoromethylating Agent: Add sodium chlorodifluoroacetate (3.05 g, 20.0 mmol) to the stirring suspension.

  • Reaction Conditions: Lower the flask into a pre-heated oil bath or heating mantle set to 100 °C. Stir the mixture vigorously for 2-4 hours. Vigorous bubbling (CO₂ evolution) should be observed upon heating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed within the reaction time.

3.3 Work-up and Purification

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter the solution.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): While this procedure often yields a product of high purity, silica gel column chromatography can be performed if TLC indicates the presence of impurities. The product is typically obtained as a colorless to pale yellow oil.

Product Characterization

PropertyData
Product Name This compound
CAS Number 41429-18-9
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.16 g/mol
Appearance Colorless to pale yellow oil
Expected Yield 85-95%

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Signals corresponding to the aromatic protons, the benzylic -CH₂- protons, and a characteristic triplet for the -OCF₂H proton (δ ≈ 6.5 ppm, t, J ≈ 74 Hz).

  • ¹³C NMR (CDCl₃): Signals for aromatic carbons, the nitrile carbon (-CN), the benzylic carbon (-CH₂-), and a triplet for the -C F₂H carbon.

  • ¹⁹F NMR (CDCl₃): A doublet corresponding to the two equivalent fluorine atoms.

  • IR (neat): Characteristic absorption bands for the C≡N stretch (≈ 2250 cm⁻¹), C-F bonds, and aromatic C-H bonds.

Safety and Handling

A thorough risk assessment must be conducted before beginning this synthesis.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile gloves are mandatory at all times.

  • Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and any potential aerosols.

  • Reagent Hazards:

    • DMF: Is a reproductive toxin and is readily absorbed through the skin. Avoid all contact.

    • Sodium Chlorodifluoroacetate: Handle with care as with any chemical reagent. Avoid creating dust.

    • Potassium Carbonate: Can cause skin and eye irritation.

  • Reaction Hazards: The reaction involves the evolution of CO₂ gas. Ensure the system is not sealed and is properly vented through a bubbler to prevent pressure buildup.

  • Waste Disposal: All organic and aqueous waste must be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

For context, had chlorodifluoromethane gas been used, extreme caution would be required. It is a gas under pressure that can cause rapid suffocation and frostbite upon contact with the liquid form.[7][8][9] It is also an ozone-depleting substance and its use is highly regulated.[5][10]

Workflow and Troubleshooting

Workflow_Diagram Start 1. Assemble & Inert Flask Charge 2. Charge Reactants (Phenol, K₂CO₃, SCDA, DMF) Start->Charge React 3. Heat to 100°C (2-4 hours) Charge->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Workup 5. Aqueous Work-up (Quench, Extract, Wash) Monitor->Workup Reaction Complete Dry 6. Dry (Na₂SO₄) & Filter Workup->Dry Concentrate 7. Concentrate (Rotary Evaporation) Dry->Concentrate Product 8. Final Product Concentrate->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents or solvent not anhydrous.1. Use freshly opened anhydrous solvent; dry K₂CO₃ in an oven before use.
2. Insufficient base or reaction temperature too low.2. Verify mass of K₂CO₃; ensure the reaction mixture reaches and maintains 100 °C.
3. Inactive difluoromethylating reagent.3. Use a fresh bottle of sodium chlorodifluoroacetate.
Incomplete Reaction 1. Reaction time too short.1. Extend reaction time and continue to monitor by TLC.
2. Poor stirring.2. Ensure the stir bar is coupling effectively and the suspension is well-mixed.
Byproduct Formation 1. Reaction temperature too high.1. Carefully control the temperature; avoid overheating.
2. Impure starting materials.2. Verify the purity of 3-hydroxyphenylacetonitrile by NMR or another suitable method.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By utilizing sodium chlorodifluoroacetate, this method provides an operationally simple and safer alternative to traditional protocols that rely on hazardous gaseous reagents. The high yields and clean reaction profile make this procedure highly suitable for implementation in both academic research and industrial drug development settings, facilitating access to this valuable fluorinated building block.

References

Application Note & Experimental Protocol: Facile Synthesis of 3-(Difluoromethoxy)phenylacetonitrile via Decarboxylative Difluoromethylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The difluoromethoxy (-OCF₂H) group is a critical pharmacophore in modern drug discovery, often introduced to modulate lipophilicity, metabolic stability, and binding interactions of a parent molecule. 3-(Difluoromethoxy)phenylacetonitrile is a valuable intermediate, providing a synthetic handle for the construction of more complex molecular architectures. This document provides a detailed, field-proven protocol for the synthesis of this compound, starting from the readily available 3-hydroxyphenylacetonitrile.

The selected synthetic strategy employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a difluorocarbene precursor. This reagent is favored for its operational simplicity, high stability under ambient conditions, and comparatively mild toxicity, making it an attractive alternative to other difluoromethylating agents.[1] The protocol described herein is optimized for high yield and purity, obviating the need for chromatographic purification, thus enhancing its scalability and efficiency for research and development applications.

Reaction Mechanism & Scientific Rationale

The core transformation is the O-difluoromethylation of a phenol. The reaction is understood to proceed through the in-situ generation of a highly electrophilic difluorocarbene (:CF₂) intermediate.

Mechanism Overview:

  • Phenoxide Formation: The phenolic proton of 3-hydroxyphenylacetonitrile is acidic and is readily deprotonated by a mild base (e.g., potassium carbonate) to form the corresponding potassium phenoxide. This step is crucial as the phenoxide is a significantly more potent nucleophile than the parent phenol.

  • Difluorocarbene Generation: Upon heating, sodium chlorodifluoroacetate undergoes thermal decarboxylation, eliminating carbon dioxide and a chloride ion to generate the transient difluorocarbene species (:CF₂). Fluorine atoms stabilize this carbene through inductive withdrawal from the filled σ orbital and back-bonding from fluorine's lone pairs into the carbene's empty p-orbital.[1]

  • Nucleophilic Trapping: The electron-rich phenoxide nucleophile attacks the electrophilic difluorocarbene.

  • Protonation: The resulting intermediate is subsequently protonated during the aqueous workup to yield the final this compound product.

This mechanistic pathway allows for a direct and efficient conversion under relatively straightforward reaction conditions.

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure from setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Final Product A Charge flask with: - 3-Hydroxyphenylacetonitrile - K₂CO₃ - ClCF₂CO₂Na - DMF B Heat to 100-110 °C (Oil Bath) A->B Inert Atmosphere (N₂/Ar) C Stir for 3-4 hours B->C D Monitor by TLC C->D E Cool to Room Temp. D->E Upon Completion F Pour into Ice Water E->F G Extract with Ethyl Acetate (3x) F->G H Combine Organic Layers G->H I Wash with: 1. H₂O 2. Brine H->I J Dry over Na₂SO₄ I->J K Filter J->K L Concentrate in Vacuo K->L M 3-(Difluoromethoxy)- phenylacetonitrile L->M Yields Yellow Oil

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

4.1 Materials and Reagents

ReagentCAS No.Molar Mass ( g/mol )Molarity/PuritySupplier
3-Hydroxyphenylacetonitrile25263-44-9133.15>95%TCI, etc.[2]
Sodium chlorodifluoroacetate1895-39-2152.4696%Sigma-Aldrich, etc.[3]
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousStandard Supplier
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Standard Supplier
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeStandard Supplier
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousStandard Supplier
BrineN/AN/ASaturated NaCl(aq)Prepared in-house

4.2 Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and inert gas (N₂ or Ar) inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

4.3 Safety Precautions

  • General: This procedure must be performed in a well-ventilated fume hood by personnel trained in experimental organic chemistry.[4]

  • Reagents: Sodium chlorodifluoroacetate is a skin, eye, and respiratory irritant.[3][5] Avoid inhalation of dust and direct contact.[6] DMF is a skin and eye irritant and can be harmful if absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles (EN 166 standard), and chemical-resistant gloves (e.g., nitrile).[3][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

4.4 Step-by-Step Synthesis Procedure

  • Flask Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-hydroxyphenylacetonitrile (5.00 g, 37.5 mmol, 1.0 equiv.).

  • Reagent Addition: Sequentially add anhydrous potassium carbonate (7.78 g, 56.3 mmol, 1.5 equiv.), sodium chlorodifluoroacetate (8.58 g, 56.3 mmol, 1.5 equiv.), and anhydrous N,N-dimethylformamide (DMF, 75 mL).

    • Rationale: Anhydrous conditions are important to prevent unwanted side reactions. K₂CO₃ acts as the base to generate the nucleophilic phenoxide. A slight excess of the base and difluoromethylating agent ensures complete conversion of the starting material. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 100-110 °C using an oil bath. Maintain this temperature for 3-4 hours.

    • Rationale: Thermal energy is required to induce the decarboxylation of sodium chlorodifluoroacetate to form the difluorocarbene intermediate.[1]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The starting material (3-hydroxyphenylacetonitrile) has an Rf of ~0.3, while the product has an Rf of ~0.5. The plate should be visualized under a UV lamp (254 nm).

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material by TLC), remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 250 mL of ice-cold water.

    • Rationale: Quenching in water dissolves the inorganic salts (KCl, unreacted K₂CO₃) and precipitates the organic product, preparing it for extraction.

  • Workup - Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

    • Rationale: The desired product is significantly more soluble in ethyl acetate than in water, allowing for efficient separation from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Workup - Washing: Wash the combined organic layers sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Rationale: The water wash removes any residual DMF. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator under reduced pressure. Further dry under high vacuum for 1 hour to remove any residual solvent.

    • Rationale: Complete removal of water is essential before solvent evaporation. Anhydrous Na₂SO₄ is a neutral and effective drying agent.

  • Product Isolation: The final product, this compound, is obtained as a yellow oil.

Expected Results & Characterization

ParameterExpected Value
Product Appearance Yellow Oil
Molecular Formula C₉H₇F₂NO[8]
Molecular Weight 183.16 g/mol [8]
Expected Yield 85-95%
Purity (by ¹H NMR) >95%

Characterization Data (Literature Values):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.40 (t, J = 7.9 Hz, 1H), 7.25 – 7.15 (m, 3H), 6.55 (t, J = 73.5 Hz, 1H, -OCF₂H ), 3.75 (s, 2H, -CH₂ CN).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.9 (t, J = 3.0 Hz), 131.9, 130.8, 124.9, 120.9, 117.1, 115.4 (t, J = 259.7 Hz, -OCF₂ H), 23.4.

  • ¹⁹F NMR (376 MHz, CDCl₃) δ: -80.2 (d, J = 73.5 Hz).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating; reaction time too short; wet reagents/solvent.Ensure oil bath temperature is 100-110 °C. Extend reaction time and monitor by TLC. Use anhydrous reagents and solvent.
Low Yield Inefficient extraction; product loss during workup.Perform at least three extractions with ethyl acetate. Be careful during phase separations to not discard the organic layer.
Product is a Dark Oil Baseline impurities from starting material or solvent.While the protocol is chromatography-free, a quick filtration through a small plug of silica gel, eluting with 3:1 Hexanes/EtOAc, can remove polar baseline impurities if higher purity is required.

References

Application Notes and Protocols: Photocatalytic Difluoromethoxylation of Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Chemistry

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Among these, the difluoromethoxy (–OCHF₂) group has emerged as a particularly valuable substituent. Its unique electronic properties—acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Phenylacetonitrile derivatives are important scaffolds in the synthesis of numerous pharmaceuticals and agrochemicals. The ability to selectively introduce a difluoromethoxy group onto this framework opens new avenues for creating novel compounds with potentially superior properties.

This guide provides a comprehensive overview of the reaction conditions for the photocatalytic difluoromethoxylation of phenylacetonitrile derivatives. We will delve into the underlying mechanism, provide a detailed experimental protocol, and offer insights into potential challenges and troubleshooting.

The Reaction Mechanism: A Radical-Mediated Pathway

The difluoromethoxylation of arenes, including phenylacetonitrile derivatives, is effectively achieved through a visible-light-mediated photoredox catalytic cycle.[3][4] This method avoids the harsh conditions often associated with traditional fluorination techniques.[5]

The key steps in the mechanism are as follows[1][3]:

  • Photoexcitation of the Catalyst: The photocatalyst, typically a ruthenium complex like Ru(bpy)₃(PF₆)₂, absorbs visible light and is excited to a higher energy state.

  • Single Electron Transfer (SET) and Radical Generation: The excited photocatalyst transfers a single electron to a specialized difluoromethoxylating reagent. A notable example is a redox-active benzotriazole-based reagent, which, upon reduction, fragments to release the highly reactive difluoromethoxy radical (•OCHF₂).[3][4]

  • Radical Addition to the Arene: The electrophilic •OCHF₂ radical adds to the electron-rich aromatic ring of the phenylacetonitrile derivative. This addition can occur at the ortho, meta, or para positions, leading to the formation of a cyclohexadienyl radical intermediate.

  • Oxidation and Deprotonation: The cyclohexadienyl radical is then oxidized back to a cationic species by the photocatalyst, which has been regenerated in the catalytic cycle. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the final difluoromethoxylated product.

G PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_excited->PC Regeneration Reagent Difluoromethoxylating Reagent (ROCF₂H) Radical •OCHF₂ Radical Arene Phenylacetonitrile Derivative (Ar-H) Intermediate Cyclohexadienyl Radical Intermediate Product Difluoromethoxylated Product (Ar-OCHF₂)

Critical Reaction Parameters and Reagents

The success of the difluoromethoxylation of phenylacetonitrile derivatives hinges on the careful selection and control of several key parameters.

ParameterRecommendedRationale & Pro-Tips
Difluoromethoxylating Reagent Cationic, redox-active benzotriazole-based reagentThis class of reagents is designed for efficient generation of the •OCHF₂ radical under photoredox conditions.[3] Ensure the reagent is of high purity and handled under an inert atmosphere to prevent degradation.
Photocatalyst Ru(bpy)₃(PF₆)₂ (Tris(bipyridine)ruthenium(II) hexafluorophosphate)A robust and widely used photocatalyst with appropriate redox potentials for this transformation.[4] Other iridium-based photocatalysts can also be effective.
Solvent Acetonitrile (MeCN)A polar aprotic solvent that effectively dissolves the reagents and substrate. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Light Source Blue LEDs (450-460 nm)Provides the necessary energy for the photoexcitation of the Ru(bpy)₃(PF₆)₂ catalyst. The reaction vessel should be placed close to the light source to ensure efficient irradiation.
Temperature Room Temperature (20-25 °C)The reaction proceeds efficiently at ambient temperature, highlighting the mildness of this method.[3] Cooling may be necessary to dissipate heat from the light source.
Atmosphere Inert (Nitrogen or Argon)While not strictly required for all substrates, an inert atmosphere is recommended to prevent potential side reactions with oxygen.[3]

Detailed Experimental Protocol

This protocol provides a representative procedure for the difluoromethoxylation of a generic phenylacetonitrile derivative.

Materials:

  • Phenylacetonitrile derivative (1.0 equiv)

  • Redox-active difluoromethoxylating reagent (e.g., 1-(difluoromethoxy)-3-methyl-6-nitro-4-(trifluoromethyl)-1H-benzo[d][1][3][6]triazol-3-ium trifluoromethanesulfonate) (1.5 equiv)[5]

  • Ru(bpy)₃(PF₆)₂ (1-2 mol%)

  • Anhydrous acetonitrile (to achieve a 0.1 M concentration of the limiting reagent)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Stir plate and stir bar

  • Blue LED light source

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a stir bar, add the phenylacetonitrile derivative (1.0 equiv), the difluoromethoxylating reagent (1.5 equiv), and Ru(bpy)₃(PF₆)₂ (1-2 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve the desired concentration.

  • Initiation of Reaction: Place the reaction flask on a stir plate and begin vigorous stirring. Position the blue LED light source approximately 2-5 cm from the flask.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for analysis by ¹H or ¹⁹F NMR spectroscopy.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired difluoromethoxylated phenylacetonitrile derivative. The resulting regioisomers may be separable by careful chromatography.[3]

G A 1. Reagent Addition (Substrate, Reagent, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill) A->B C 3. Solvent Addition (Anhydrous MeCN) B->C D 4. Reaction Initiation (Stirring & Blue LED Irradiation) C->D E 5. Reaction Monitoring (TLC or NMR) D->E F 6. Workup (Solvent Removal) E->F G 7. Purification (Column Chromatography) F->G

Regioselectivity and Potential Side Reactions

A key consideration in the difluoromethoxylation of substituted arenes is regioselectivity . The addition of the •OCHF₂ radical is primarily governed by electronic and steric factors. For phenylacetonitrile derivatives, a mixture of ortho, meta, and para isomers is expected. The ratio of these isomers will depend on the nature and position of other substituents on the aromatic ring.[3]

Potential Side Reactions:

  • Benzylic C-H Functionalization: The benzylic protons (adjacent to the nitrile group) are susceptible to radical abstraction. While the photocatalytic difluoromethoxylation has been shown to be compatible with weak benzylic C-H bonds, there is a possibility of competing reactions at this site, especially under prolonged reaction times or with highly activated substrates.[3]

  • Bis-difluoromethoxylation: If the substrate is used in a limiting amount, there is a possibility of di-substitution on the aromatic ring.[3]

Pro-Tips and Troubleshooting

  • Reagent Quality is Key: The performance of the reaction is highly dependent on the purity of the difluoromethoxylating reagent. If yields are low, consider repurifying or sourcing a new batch of the reagent.

  • Degas the Solvent: To minimize the impact of dissolved oxygen, it is advisable to degas the acetonitrile by sparging with an inert gas for 15-20 minutes prior to use.

  • Optimize Reaction Time: The optimal reaction time can vary depending on the specific substrate. Monitor the reaction progress to avoid the formation of degradation products from prolonged exposure to light.

  • Isomer Separation: The separation of regioisomers can be challenging. High-performance liquid chromatography (HPLC) may be required for the separation of closely eluting isomers.

Conclusion

The photocatalytic difluoromethoxylation of phenylacetonitrile derivatives offers a mild and efficient method for the synthesis of valuable fluorinated compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this strategy to access novel molecules with enhanced properties for applications in drug discovery and materials science. This protocol provides a solid foundation for the exploration of this powerful synthetic transformation.

References

Application Notes and Protocols for 3-(Difluoromethoxy)phenylacetonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Difluoromethoxy Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups is a cornerstone of modern drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity. The difluoromethoxy (-OCHF₂) group, in particular, serves as a bioisosteric replacement for other functionalities, favorably modulating the physicochemical properties of drug candidates. 3-(Difluoromethoxy)phenylacetonitrile is a key building block that provides a direct route to incorporating this valuable moiety into a variety of molecular scaffolds. Its utility is highlighted by its role as a precursor to essential pharmacophores, such as 2-phenylethylamine backbones, which are prevalent in centrally acting agents. A notable example is the structural motif found in Razpipadon, a dopamine D1/D5 receptor partial agonist under investigation for dementia-related apathy, which features a difluoromethoxy-substituted aromatic ring.[1][2]

This guide provides detailed protocols for the application of this compound as a pharmaceutical intermediate, focusing on its conversion to the corresponding primary amine, 2-(3-(difluoromethoxy)phenyl)ethan-1-amine. This transformation is a critical step in the synthesis of more complex pharmaceutical agents. We will explore two robust and widely applicable reduction methodologies, offering insights into reaction setup, monitoring, and product characterization.

Physicochemical and Safety Data

Prior to handling, it is imperative to be familiar with the properties and safety considerations for this compound.

PropertyValueSource
CAS Number 41429-18-9[3]
Molecular Formula C₉H₇F₂NO[4]
Molecular Weight 183.16 g/mol [4]
Appearance Colorless to pale yellow liquidGeneral knowledge
Purity Typically ≥98%[3]

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact, rinse the affected area immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Application: Reduction to 2-(3-(difluoromethoxy)phenyl)ethan-1-amine

The conversion of the nitrile functionality to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals. 2-(3-(difluoromethoxy)phenyl)ethan-1-amine is a valuable synthon for the elaboration into more complex drug molecules, particularly those targeting the central nervous system. Below are two detailed protocols for this key reduction.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for nitrile reduction due to its high efficiency and cleaner reaction profiles. Raney® Nickel is a common catalyst for this transformation.[5] The presence of ammonia is often used to suppress the formation of secondary amine byproducts.[6]

Experimental Workflow: Raney® Nickel Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Charge autoclave with This compound and solvent (e.g., ethanolic ammonia) prep2 Carefully add Raney® Nickel slurry under inert atmosphere prep1->prep2 react1 Seal autoclave and purge with Nitrogen, then Hydrogen prep2->react1 react2 Pressurize with H₂ to target pressure (e.g., 50-100 psi) react1->react2 react3 Heat to reaction temperature (e.g., 60-80 °C) with vigorous stirring react2->react3 react4 Monitor H₂ uptake to determine reaction completion react3->react4 workup1 Cool to room temperature and carefully vent H₂ react4->workup1 workup2 Filter catalyst through Celite® under inert atmosphere workup1->workup2 workup3 Concentrate filtrate under reduced pressure workup2->workup3 workup4 Purify crude amine via distillation or chromatography workup3->workup4

Caption: Workflow for the catalytic hydrogenation of this compound.

Step-by-Step Methodology:

  • Reactor Setup: To a suitable high-pressure reactor (autoclave) equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of 7N ammonia in ethanol (approximately 10-15 volumes). Carefully add a slurry of Raney® Nickel (50% in water, ~20% w/w of the nitrile) to the reaction mixture.

    • Expert Insight: The use of an ammoniacal solution is crucial to saturate the catalyst surface, which inhibits the condensation of the intermediate imine with the final amine product, thereby minimizing the formation of secondary amines.

  • Hydrogenation: Seal the reactor and purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

    • Causality Note: It is critical to keep the Raney® Nickel wet at all times as it can be pyrophoric upon drying in the air. The filter cake should be quenched carefully with water.

  • Isolation: Wash the filter cake with ethanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-(3-(difluoromethoxy)phenyl)ethan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Experimental Workflow: LiAlH₄ Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Suspend LiAlH₄ in anhydrous THF under Nitrogen prep2 Cool the suspension to 0 °C prep1->prep2 react1 Slowly add a solution of This compound in anhydrous THF prep2->react1 react2 Allow to warm to room temperature and then reflux react1->react2 react3 Monitor reaction by TLC or LC-MS until starting material is consumed react2->react3 workup1 Cool to 0 °C and carefully quench with H₂O, then NaOH(aq) react3->workup1 workup2 Filter the resulting aluminum salts workup1->workup2 workup3 Extract aqueous layer with EtOAc or Et₂O workup2->workup3 workup4 Dry, concentrate, and purify the crude amine workup3->workup4

Caption: Workflow for the LiAlH₄ reduction of this compound.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Initial Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

    • Trustworthiness Principle: The slow, controlled addition of the nitrile to the hydride suspension (inverse addition is also an option but less common for nitriles) is a critical safety and selectivity measure. It prevents an uncontrolled exotherm and ensures the nitrile is always in the presence of excess reducing agent, which drives the reaction to the primary amine.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Expert Insight: A common and effective quenching procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% NaOH(aq), and then '3x' mL of water, where 'x' is the mass of LiAlH₄ in grams. This procedure typically results in a granular precipitate of aluminum salts that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Extraction: Separate the organic layer of the filtrate. If an aqueous layer is present, extract it several times with ethyl acetate or diethyl ether.

  • Final Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(3-(difluoromethoxy)phenyl)ethan-1-amine, which can then be purified by vacuum distillation or chromatography.

Analytical Characterization

Thorough characterization of the starting material and the final product is essential for quality control and to confirm the success of the synthesis.

Table of Expected Analytical Data:

CompoundMethodExpected Data
This compound ¹H NMR (CDCl₃)δ ~7.4-7.1 (m, 4H, Ar-H), 6.55 (t, J=73.5 Hz, 1H, -OCHF₂), 3.75 (s, 2H, -CH₂CN)
¹³C NMR (CDCl₃)δ ~150 (t, J≈20 Hz, Ar-C-O), ~131-115 (Ar-C), 117 (t, J≈250 Hz, -OCHF₂), ~117 (-CN), ~23 (-CH₂CN)
MS (ESI+) m/z 184.06 [M+H]⁺, 206.04 [M+Na]⁺
2-(3-(difluoromethoxy)phenyl)ethan-1-amine ¹H NMR (CDCl₃)δ ~7.3-6.9 (m, 4H, Ar-H), 6.50 (t, J=73.5 Hz, 1H, -OCHF₂), 3.0 (t, 2H, -CH₂NH₂), 2.8 (t, 2H, Ar-CH₂-), 1.5 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~150 (t, J≈20 Hz, Ar-C-O), ~140-115 (Ar-C), 117 (t, J≈250 Hz, -OCHF₂), ~43 (-CH₂NH₂), ~40 (Ar-CH₂-)
MS (ESI+) m/z 188.09 [M+H]⁺

Note: The NMR chemical shifts are estimates based on analogous structures and the known effects of the substituents. Actual values may vary.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of complex pharmaceutical molecules. The protocols detailed herein for its reduction to 2-(3-(difluoromethoxy)phenyl)ethan-1-amine provide reliable and scalable methods for researchers in drug discovery and development. The choice between catalytic hydrogenation and chemical reduction will depend on the scale of the synthesis and the available equipment. Both methods, when executed with the appropriate safety precautions and procedural controls, afford the desired product in good yield, ready for subsequent synthetic transformations.

References

Application and Protocol Guide for the Comprehensive Characterization of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Difluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile, is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of the final active ingredient.[1][2][3] Therefore, rigorous analytical characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the end products. This guide provides a comprehensive suite of analytical methods for the detailed characterization of this compound, addressing its identity, purity, and physicochemical properties. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure scientific integrity and robust, reproducible results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing appropriate analytical methods.

PropertyValueSource
CAS Number 41429-18-9[4]
Molecular Formula C₉H₇F₂NO[4]
Molecular Weight 183.16 g/mol [4]
Appearance White powder (predicted)-
Boiling Point 261.9 ± 35.0 °C (Predicted)[5]
Density 1.213 ± 0.06 g/cm³ (Predicted)[5]
Melting Point Experimentally Determined-
Solubility To be determined in relevant solvents (e.g., Acetonitrile, Methanol, Dichloromethane, DMSO, Water)-

Note: Some physical properties are predicted and should be confirmed experimentally.

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are central to determining the purity and assay of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying and quantifying volatile impurities.

High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the accurate assay and determination of related substances in this compound. The choice of a C18 stationary phase is based on the non-polar nature of the molecule, and a mobile phase of acetonitrile and water provides good separation for a wide range of aromatic compounds.[6][7]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Sample Sample Analysis Dev1 Column & Mobile Phase Screening Dev2 Optimization of Gradient & Flow Rate Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 SamplePrep Sample Preparation Val5->SamplePrep Validated Method Analysis HPLC Analysis SamplePrep->Analysis Data Data Processing & Reporting Analysis->Data

Caption: Workflow for HPLC method development, validation, and sample analysis.

Protocol: HPLC-UV for Assay and Related Substances

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase improves peak shape for nitrile compounds.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.[8]
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-18 min: 80% B, 18-20 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 254 nmPhenylacetonitriles typically have strong absorbance in this region. A dual-wavelength detection can help in identifying co-eluting peaks.
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent as the standard.

    • Related Substances: Prepare a more concentrated sample solution (e.g., 1 mg/mL) to detect impurities at low levels.

  • Validation Parameters (as per ICH Q2(R2) Guidelines):

    • Specificity: Analyze a blank, a placebo (if applicable), the standard, and the sample. Spike the sample with known related compounds or degradation products to demonstrate separation.

    • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., 50-150% of the assay concentration).

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at different concentration levels.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds. It is particularly useful for detecting residual solvents and volatile impurities that may not be amenable to HPLC analysis. The use of a non-polar column like a DB-5ms or HP-5ms is suitable for the analysis of aromatic compounds.[9]

Protocol: GC-MS for Volatile Impurities

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Data acquisition and processing software with a mass spectral library.

  • GC-MS Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Injection Mode Split (e.g., 50:1)To avoid column overloading with the main component.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate volatile solvents from the main analyte and other less volatile impurities.
Transfer Line Temp 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 35-400 amuCovers the expected mass range of the analyte and potential impurities.
  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • The fragmentation pattern of this compound is expected to show a molecular ion peak at m/z 183 and characteristic fragments from the loss of the difluoromethoxy group and the cyano group. Cleavage of the ether bond is a common fragmentation pathway for ethers.[10][11]

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic methods are essential for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary techniques for unambiguous structure confirmation. Predicted chemical shifts can be calculated using various software packages to aid in spectral interpretation.[1][12]

Predicted ¹H and ¹³C NMR Chemical Shifts: (Note: These are predicted values and should be confirmed with experimental data. Predictions are based on computational models and the analysis of similar structures.)

  • ¹H NMR (in CDCl₃):

    • Aromatic protons: δ 7.0-7.5 ppm (multiplets, 4H)

    • Methylene protons (-CH₂CN): δ 3.7-3.9 ppm (singlet, 2H)

    • Difluoromethoxy proton (-OCHF₂): δ 6.5-6.8 ppm (triplet, JHF ≈ 73 Hz, 1H)

  • ¹³C NMR (in CDCl₃):

    • Aromatic carbons: δ 110-150 ppm

    • Methylene carbon (-CH₂CN): δ 25-30 ppm

    • Nitrile carbon (-CN): δ 115-120 ppm

    • Difluoromethoxy carbon (-OCHF₂): δ 113-118 ppm (triplet, JCF ≈ 250 Hz)

Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment.

Mass Spectrometry (MS)

As described in the GC-MS section, mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for identity confirmation.

Expected Fragmentation Pattern (Electron Ionization):

MS_Fragmentation Parent [M]⁺˙ m/z 183 Frag1 [M-CHF₂]⁺ m/z 132 Parent->Frag1 - •CHF₂ Frag2 [M-CH₂CN]⁺ m/z 141 Parent->Frag2 - •CH₂CN Frag3 [C₆H₄OCHF₂]⁺ Frag4 [C₆H₅]⁺ m/z 77 Frag2->Frag4 - CO, -CHF₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
C≡N (Nitrile)2240-2260
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600
C-O (Ether)1000-1300
C-F1000-1400

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for assessing the thermal stability and purity of the compound.

Protocol: TGA/DSC Analysis

  • Instrumentation:

    • Simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Experimental Conditions:

    • Sample Size: 2-5 mg

    • Pan: Aluminum or platinum pan

    • Atmosphere: Nitrogen, flow rate of 50 mL/min

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • Expected Results:

    • TGA: A stable baseline until the onset of decomposition. The decomposition temperature provides an indication of the thermal stability.

    • DSC: An endothermic peak corresponding to the melting point of the crystalline solid. The sharpness of the peak can be an indicator of purity.

Potential Impurities and Their Control

The control of impurities is a critical aspect of quality control for pharmaceutical intermediates. Based on a likely synthesis route from 3-(difluoromethoxy)benzaldehyde, the following impurities could be present:

  • Starting Materials:

    • 3-Hydroxybenzaldehyde

    • 3-(Difluoromethoxy)benzaldehyde

  • Intermediates:

    • 3-(Difluoromethoxy)benzyl alcohol (if reduction occurs)

  • By-products:

    • Isomeric phenylacetonitriles (if the starting material contains isomeric impurities)

    • Products of over-reaction or side reactions.

The HPLC method for related substances should be validated to demonstrate its capability to separate and quantify these potential impurities.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important pharmaceutical intermediate. Adherence to validation principles, as outlined in ICH guidelines, is essential for generating reliable and defensible analytical data.

References

Application Notes: Derivatization of 3-(Difluoromethoxy)phenylacetonitrile for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-(difluoromethoxy)phenylacetonitrile, a valuable starting material for the synthesis of compound libraries aimed at biological screening. We detail robust and versatile protocols for the transformation of the nitrile functional group into three key pharmacophoric motifs: primary amines, carboxylic acids, and tetrazoles. The rationale behind the selection of these transformations is discussed in the context of modern drug discovery, emphasizing the strategic importance of the difluoromethoxy group and the phenylacetonitrile scaffold. Furthermore, a generalized workflow for the subsequent high-throughput biological screening of the synthesized compound library is presented.

Introduction: Strategic Rationale for Derivatization

The design of small molecule libraries for biological screening is a cornerstone of modern drug discovery. The starting scaffold, this compound, offers a compelling combination of structural features. The phenylacetonitrile core is a prevalent motif in a multitude of pharmaceuticals, including antiarrhythmics, antidepressants, and antihistamines, underscoring its privileged status in medicinal chemistry.[1][2][3][4] The nitrile group itself is a versatile chemical handle, capable of undergoing a wide array of transformations to introduce diverse functional groups.[5]

The difluoromethoxy (-OCF₂H) group is of particular significance. It is increasingly utilized in drug design as a bioisostere for hydroxyl, thiol, or amine groups.[6][7][8] This group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity and selectivity for biological targets.[6][8] Moreover, the incorporation of fluorine often improves metabolic stability and membrane permeability, crucial pharmacokinetic properties for drug candidates.[7][9]

This guide focuses on three primary derivatization pathways of the nitrile moiety: reduction to a primary amine, hydrolysis to a carboxylic acid, and cycloaddition to form a tetrazole. These transformations are strategically chosen to maximize the chemical and pharmacological diversity of the resulting library, thereby increasing the probability of identifying novel bioactive "hits" during screening campaigns.

Derivatization Protocols

The following protocols have been optimized for reliability and scalability, making them suitable for the parallel synthesis of a compound library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reduction of the Nitrile to a Primary Amine

The conversion of the nitrile to a primary amine introduces a basic center capable of forming ionic interactions and hydrogen bonds, which are pivotal for many ligand-receptor interactions.

Principle: The carbon-nitrogen triple bond of the nitrile is reduced to a carbon-nitrogen single bond, yielding a primary amine.[10] Several reducing agents can accomplish this transformation, with lithium aluminum hydride (LiAlH₄) being a potent and common choice in a laboratory setting.[10][11][12] For industrial applications, catalytic hydrogenation is often preferred due to cost and safety considerations.[11]

Protocol: LiAlH₄ Reduction

  • Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of lithium aluminum hydride (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: this compound (1.0 eq.) is dissolved in the same anhydrous solvent and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Work-up: The resulting granular precipitate is filtered off and washed with the reaction solvent. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Parameter Value
Reagents This compound, LiAlH₄, Anhydrous Et₂O or THF
Equivalents 1.0 (Nitrile), 1.5 (LiAlH₄)
Temperature 0 °C to Reflux
Time 2-4 hours
Work-up Fieser work-up (H₂O, NaOH(aq), H₂O)
Hydrolysis of the Nitrile to a Carboxylic Acid

Hydrolysis of the nitrile introduces a carboxylic acid group, a key acidic functional group prevalent in many drugs, capable of acting as a hydrogen bond donor and acceptor, and forming salt bridges.

Principle: The nitrile is hydrolyzed in the presence of a strong acid or base.[13][14][15] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more electrophilic for nucleophilic attack by water.[13] This is followed by tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid.[13]

Protocol: Acid-Catalyzed Hydrolysis

  • Setup: this compound (1.0 eq.) is added to a round-bottom flask containing a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Reaction: The mixture is heated under reflux for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Parameter Value
Reagents This compound, Concentrated HCl, Water
Conditions Reflux
Time 4-8 hours
Work-up Extraction with an organic solvent
[3+2] Cycloaddition to form a Tetrazole

The synthesis of tetrazoles from nitriles introduces a bioisosteric replacement for a carboxylic acid group. Tetrazoles are metabolically stable and possess a similar pKa and spatial arrangement of hydrogen bond acceptors.

Principle: This reaction is a [3+2] cycloaddition between the nitrile and an azide, typically sodium azide, often in the presence of a Lewis acid or an ammonium salt.[5] The reaction forms a five-membered heterocyclic ring containing four nitrogen atoms.

Protocol: Azide Cycloaddition

  • Setup: In a round-bottom flask, this compound (1.0 eq.), sodium azide (1.5 eq.), and triethylamine hydrochloride (1.5 eq.) are suspended in a solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Reaction: The mixture is heated to 80-120 °C for 12-24 hours. Reaction progress is monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude tetrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value
Reagents This compound, Sodium Azide, Triethylamine Hydrochloride
Solvent DMF or Toluene
Temperature 80-120 °C
Time 12-24 hours
Work-up Acidification and filtration

Biological Screening Workflow

Once a library of derivatives has been synthesized and characterized, the next phase is to screen these compounds for biological activity. High-Throughput Screening (HTS) is a standard approach to rapidly assess large numbers of compounds.[16][17]

Library Preparation and Management
  • Compound Plating: Synthesized and purified compounds are accurately weighed and dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 10 mM).

  • Storage: These stock solutions are stored in microplates at low temperatures (-20 °C or -80 °C) to ensure stability.

  • Assay Plates: For screening, the stock plates are used to prepare assay plates containing the compounds at the desired final screening concentration.[16]

High-Throughput Screening (HTS)

The HTS process involves several key steps, from assay development to hit confirmation.[18]

  • Assay Development: A robust and sensitive assay is developed to measure the biological activity of interest. This could be a biochemical assay (e.g., enzyme inhibition) or a cell-based assay (e.g., cell viability, reporter gene expression).[17][19]

  • Primary Screen: The entire compound library is tested at a single concentration (e.g., 10 µM) in the developed assay.[17] This initial screen aims to identify "hits" - compounds that show a desired level of activity.

  • Hit Confirmation: Hits from the primary screen are re-tested under the same conditions to eliminate false positives.

  • Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This is a critical step in quantitative HTS (qHTS).[20]

  • Data Analysis: The screening data is analyzed to identify structure-activity relationships (SAR), which can guide the next round of synthesis and optimization.[18]

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Hit Validation & Follow-up Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Plating Compound Plating (DMSO) Purification->Plating PrimaryScreen Primary HTS (Single Concentration) Plating->PrimaryScreen HitConfirmation Hit Confirmation (Re-test) PrimaryScreen->HitConfirmation DoseResponse Dose-Response (IC50/EC50) HitConfirmation->DoseResponse SAR SAR Analysis DoseResponse->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-Throughput Screening Workflow.

Conclusion

The derivatization of this compound provides a strategic and efficient route to a diverse library of compounds for biological screening. The protocols outlined for the synthesis of primary amines, carboxylic acids, and tetrazoles are robust and amenable to parallel synthesis. The subsequent HTS workflow enables the rapid identification of promising lead compounds for further drug development efforts. The unique properties conferred by the difluoromethoxy group make this scaffold particularly attractive for the discovery of novel therapeutics with potentially enhanced pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our focus is on practical, field-tested insights to enhance yield and purity.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through two primary retrosynthetic pathways. The selection of the optimal route will depend on the availability of starting materials, scalability, and safety considerations.

  • Route A: Cyanation of a Benzylic Precursor. This common and direct method involves the nucleophilic substitution of a leaving group on the benzylic carbon of a 3-(difluoromethoxy)benzyl derivative with a cyanide salt.

  • Route B: Difluoromethoxylation of a Phenolic Precursor. This strategy introduces the difluoromethoxy group onto a phenolic starting material, followed by conversion of a functional group to the acetonitrile.

This guide will delve into the intricacies of both routes, offering detailed protocols and solutions to common challenges.

Troubleshooting and FAQ Guide

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Route A: Cyanation of 3-(Difluoromethoxy)benzyl Bromide

Q1: My cyanation reaction of 3-(difluoromethoxy)benzyl bromide is resulting in a low yield of the desired nitrile. What are the likely causes and how can I improve it?

A1: Low yields in this nucleophilic substitution are often multifactorial. Here’s a systematic approach to troubleshooting:

  • Reagent Quality: The purity of your 3-(difluoromethoxy)benzyl bromide is critical. Benzylic bromides can be unstable and may decompose upon storage, especially if exposed to light or moisture.[1] Decomposition can lead to the formation of impurities that can interfere with the reaction.

    • Troubleshooting:

      • Use freshly prepared or purified 3-(difluoromethoxy)benzyl bromide.

      • Confirm the purity of the starting material via ¹H NMR or GC-MS before use.

      • Store the benzyl bromide under an inert atmosphere, protected from light, and at a low temperature.

  • Reaction Conditions: The choice of solvent, temperature, and cyanide source significantly impacts the reaction's efficiency.

    • Troubleshooting:

      • Solvent: Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.[2]

      • Temperature: While heating can accelerate the reaction, it can also promote side reactions like elimination. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature and reaction time. A temperature range of 60-80 °C is a good starting point.

      • Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common choices. Ensure they are finely powdered and dry, as moisture can hydrolyze the cyanide and deactivate it.

  • Side Reactions: The primary competing side reaction is the formation of the corresponding isocyanide (benzyl isocyanide).[3] Elimination reactions to form stilbene derivatives can also occur, particularly at higher temperatures or with sterically hindered bases.[2]

    • Troubleshooting:

      • To minimize isocyanide formation, ensure a homogenous reaction mixture and controlled temperature.

      • Washing the crude product with dilute acid can help to remove the basic isocyanide impurity.[3]

Q2: I am observing the formation of an unknown impurity with a similar polarity to my product, making purification difficult. What could it be?

A2: A common impurity in this reaction is the corresponding benzyl alcohol, formed by the hydrolysis of the benzyl bromide. This can occur if there is residual water in the reaction mixture or during the work-up.

  • Troubleshooting:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • During the aqueous work-up, minimize the contact time of the organic layer with the aqueous phase.

    • Purification can often be achieved by careful column chromatography using a non-polar eluent system, as the alcohol is typically more polar than the nitrile.

Route B: Difluoromethoxylation of 3-Hydroxyphenylacetonitrile

Q1: The difluoromethoxylation of 3-hydroxyphenylacetonitrile is proceeding with low conversion. How can I drive the reaction to completion?

A1: Incomplete conversion in difluoromethoxylation reactions is a common challenge. The efficiency of this step is highly dependent on the difluoromethylating agent and the reaction conditions.

  • Choice of Difluoromethylating Agent: Various reagents are available for difluoromethoxylation, each with its own reactivity profile and required conditions. Common choices include sodium chlorodifluoroacetate and other specialized reagents.[4][5] The stability and reactivity of these reagents can be a critical factor.[6]

    • Troubleshooting:

      • Ensure the quality and activity of your difluoromethylating agent. Some reagents can be sensitive to moisture and air.

      • Consider screening different difluoromethylating agents to find the one most suitable for your substrate.

  • Reaction Parameters: Temperature, base, and solvent play a crucial role.

    • Troubleshooting:

      • Base: A suitable base is required to deprotonate the phenol. Common bases include potassium carbonate, cesium carbonate, or sodium hydroxide. The choice of base can influence the reaction rate and yield.[7]

      • Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Optimization of the reaction temperature is key to balancing reaction speed and potential decomposition.

      • Solvent: Polar aprotic solvents such as DMF or DMSO are typically used.

Q2: I am observing the formation of multiple products in my difluoromethoxylation reaction. What are the possible side reactions?

A2: Side reactions can include O-alkylation at other positions if multiple hydroxyl groups are present, or decomposition of the starting material or product under the reaction conditions. Over-difluoromethylation is also a possibility if the reaction is not carefully controlled.[5]

  • Troubleshooting:

    • Carefully control the stoichiometry of the difluoromethylating agent to minimize over-reaction.

    • Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

    • If your starting material has other nucleophilic sites, consider using protecting groups.

Experimental Protocols

Protocol A: Cyanation of 3-(Difluoromethoxy)benzyl Bromide

This protocol is adapted from general procedures for the synthesis of benzyl cyanides.[8]

Materials:

  • 3-(Difluoromethoxy)benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents).

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolve 3-(difluoromethoxy)benzyl bromide (1.0 equivalent) in anhydrous DMF in a separate flask.

  • Slowly add the solution of 3-(difluoromethoxy)benzyl bromide to the stirred suspension of sodium cyanide at room temperature.

  • Heat the reaction mixture to 70 °C and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol B: Synthesis via 3-(Difluoromethoxy)benzaldehyde

This two-step protocol involves the synthesis of the key intermediate, 3-(difluoromethoxy)benzaldehyde, followed by its conversion to the desired nitrile. A procedure for the synthesis of a similar benzaldehyde has been reported.[9]

Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde

This protocol is adapted from the synthesis of 4-(difluoromethoxy)-3-methoxy-benzaldehyde.[7]

Materials:

  • 3-Hydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Cesium carbonate

  • DMF/Water

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

Procedure:

  • To a solution of 3-hydroxybenzaldehyde (1.0 equivalent) in a mixture of DMF and water, add sodium chlorodifluoroacetate (2.0 equivalents) and cesium carbonate (0.1 equivalents).

  • Heat the mixture at 100 °C for 3-4 hours, monitoring the reaction by TLC.

  • Cool the mixture and acidify with concentrated hydrochloric acid.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(difluoromethoxy)benzaldehyde.

Step 2: Conversion of 3-(Difluoromethoxy)benzaldehyde to this compound

This can be achieved via a two-step sequence involving the formation of an oxime followed by dehydration.[9]

Materials:

  • 3-(Difluoromethoxy)benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • A dehydrating agent (e.g., acetic anhydride or thionyl chloride)

Procedure:

  • Oxime Formation: Dissolve hydroxylamine hydrochloride in water and add a solution of sodium hydroxide. Add 3-(difluoromethoxy)benzaldehyde followed by ethanol to achieve a homogeneous solution. Reflux for 10-15 minutes. Concentrate the mixture, add water, and adjust the pH to 4 with HCl. Extract with an organic solvent, dry, and concentrate to obtain the oxime.[9]

  • Dehydration to Nitrile: Treat the oxime with a dehydrating agent like acetic anhydride or thionyl chloride in a suitable solvent. The reaction conditions will need to be optimized depending on the chosen reagent. After the reaction is complete, quench carefully, and work up to isolate the crude nitrile. Purify by column chromatography.

Data Summary

ParameterRoute A: CyanationRoute B: Difluoromethoxylation
Starting Material 3-(Difluoromethoxy)benzyl bromide3-Hydroxyphenylacetonitrile or 3-Hydroxybenzaldehyde
Key Reagents Sodium cyanide, DMFSodium chlorodifluoroacetate, Base, DMF
Typical Temperature 60-80 °C80-100 °C
Common Side Products Isocyanide, Benzyl alcoholOver-difluoromethoxylation, Decomposition products
Advantages More direct routeMay be suitable if the phenolic precursor is more readily available
Challenges Stability of benzyl bromide, Isocyanide formationReaction efficiency, Potential for multiple products

Visualizations

Experimental Workflow: Route A

Route_A_Workflow reagents Prepare Reagents: - 3-(Difluoromethoxy)benzyl bromide - NaCN - Anhydrous DMF reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere reagents->reaction_setup reaction Reaction: - Add benzyl bromide solution to NaCN suspension - Heat to 70°C - Monitor by TLC reaction_setup->reaction workup Work-up: - Quench with water - Extract with Ethyl Acetate - Wash with brine reaction->workup purification Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Workflow for the cyanation of 3-(difluoromethoxy)benzyl bromide.

Troubleshooting Decision Tree: Low Yield in Cyanation

Troubleshooting_Cyanation start Low Yield in Cyanation Reaction check_reagents Check Starting Material Purity (Benzyl Bromide) start->check_reagents reagent_impure Impure? (Decomposition) check_reagents->reagent_impure purify_reagent Purify or use fresh starting material reagent_impure->purify_reagent Yes check_conditions Review Reaction Conditions reagent_impure->check_conditions No success Yield Improved purify_reagent->success conditions_issue Suboptimal? (Solvent, Temp.) check_conditions->conditions_issue optimize_conditions Optimize solvent (polar aprotic) and temperature (monitor) conditions_issue->optimize_conditions Yes check_side_reactions Analyze for Side Products (Isocyanide, Alcohol) conditions_issue->check_side_reactions No optimize_conditions->success side_reactions_present Present? check_side_reactions->side_reactions_present modify_workup Modify workup (acid wash) and ensure anhydrous conditions side_reactions_present->modify_workup Yes side_reactions_present->success No modify_workup->success

Caption: Decision tree for troubleshooting low yields in the cyanation reaction.

References

Technical Support Center: Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthetic Challenge

The synthesis of this compound typically proceeds through a multi-step sequence, primarily involving the introduction of the difluoromethoxy group onto a phenolic precursor, followed by the construction of the phenylacetonitrile moiety. Each of these stages presents a unique set of challenges, from regioselectivity and over-reaction to the formation of stubborn impurities that can complicate purification and compromise final product quality. This guide will address these issues in a practical, question-and-answer format.

Visualizing the Synthetic Pathway

The overall synthetic strategy can be visualized as a two-part process. The first part is the difluoromethylation of a suitable phenol, and the second is the conversion of the resulting intermediate to the target nitrile.

Synthetic_Pathway cluster_0 Part 1: Difluoromethylation cluster_1 Part 2: Cyanation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 3-(Difluoromethoxy)benzaldehyde 3-(Difluoromethoxy)benzaldehyde 3-Hydroxybenzaldehyde->3-(Difluoromethoxy)benzaldehyde Base, Solvent Difluoromethylating_Agent Difluoromethylating Agent Difluoromethylating_Agent->3-(Difluoromethoxy)benzaldehyde Intermediate_Conversion Intermediate Conversion 3-(Difluoromethoxy)benzaldehyde->Intermediate_Conversion e.g., Reduction 3-(Difluoromethoxy)benzyl_halide 3-(Difluoromethoxy)benzyl -halide Intermediate_Conversion->3-(Difluoromethoxy)benzyl_halide e.g., Halogenation This compound This compound 3-(Difluoromethoxy)benzyl_halide->this compound Solvent, Catalyst Cyanide_Source Cyanide Source Cyanide_Source->this compound

Caption: General synthetic approach to this compound.

Part 1: Troubleshooting the Difluoromethylation of 3-Hydroxybenzaldehyde

The introduction of the difluoromethoxy group is a critical step, often accomplished by reacting 3-hydroxybenzaldehyde with a difluorocarbene precursor.

Q1: My difluoromethylation reaction using sodium chlorodifluoroacetate results in a low yield of the desired 3-(difluoromethoxy)benzaldehyde and recovery of starting material. What are the likely causes and how can I improve the conversion?

A1: Low conversion in this reaction is a common issue and can often be attributed to several factors:

  • Insufficient Base: The reaction requires the deprotonation of the phenol to the more nucleophilic phenoxide. Ensure you are using a sufficient excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) to drive this equilibrium.

  • Reaction Temperature: The thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene is temperature-dependent.[1] A temperature that is too low will result in slow carbene formation, while a temperature that is too high can lead to decomposition of the reagent or product. The optimal temperature is typically between 80-120°C, depending on the solvent.[2]

  • Solvent Choice: Aprotic polar solvents like DMF, NMP, or DMSO are generally preferred as they can solvate the cation of the phenoxide and enhance its nucleophilicity. The use of protic solvents can hinder the reaction.

  • Reagent Quality: Sodium chlorodifluoroacetate is hygroscopic. Moisture can quench the difluorocarbene or interfere with the reaction in other ways. Ensure the reagent is dry and handled under an inert atmosphere.

Troubleshooting Protocol:

  • Dry all glassware and reagents thoroughly. Use anhydrous solvents.

  • Increase the equivalents of base. A molar ratio of 2-3 equivalents of base to the phenol is a good starting point.

  • Optimize the reaction temperature. Start at around 90°C and incrementally increase the temperature, monitoring the reaction by TLC or GC.

  • Ensure efficient stirring. The reaction is often heterogeneous, and good mixing is crucial for efficient reaction.

Q2: I am observing significant amounts of a di-substituted byproduct, 3,4-bis(difluoromethoxy)benzaldehyde, in my reaction. How can I improve the selectivity for the mono-substituted product?

A2: The formation of di-substituted products can occur if the starting material contains impurities with more than one hydroxyl group, or if the reaction conditions are too harsh. In the case of synthesizing 3-hydroxyl-4-difluoromethoxyl benzaldehyde from 3,4-dihydroxybenzaldehyde, controlling the stoichiometry of the difluoromethylating agent is key to favoring mono-substitution.[2]

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the difluoromethylating agent. Using a slight excess (1.1-1.5 equivalents) is often sufficient for mono-substitution.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the reaction at the more reactive site.

  • Slow Addition: Adding the difluoromethylating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, which can favor mono-alkylation.

Q3: My reaction with difluoromethyltriflate (HCF2OTf) produces a significant amount of 3-(trifluoromethoxy)benzaldehyde as a byproduct. What is the cause of this?

A3: The formation of a triflate ester of the starting phenol is a known side reaction when using triflate-based difluoromethylating agents.[3] This occurs through the reaction of the phenoxide with the triflate leaving group.

Minimization Protocol:

  • Use of a Non-nucleophilic Base: Employing a bulky, non-nucleophilic base can sometimes disfavor the attack on the triflate.

  • Careful Control of Reaction Conditions: Adhering to optimized reaction times and temperatures can minimize the formation of this byproduct. The primary reaction of the phenoxide with the in-situ generated difluorocarbene is typically fast.[3]

Part 2: Troubleshooting the Conversion to this compound

A common route to the target nitrile involves the reduction of 3-(difluoromethoxy)benzaldehyde to the corresponding alcohol, conversion to a benzyl halide, and subsequent cyanation.

Q4: The cyanation of 3-(difluoromethoxy)benzyl bromide is giving me a mixture of the desired nitrile and a significant amount of an impurity with a foul odor. What is this impurity and how can I avoid it?

A4: The foul-smelling impurity is almost certainly the corresponding isocyanide, 3-(difluoromethoxy)benzyl isocyanide. The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.

Cyanide_Ambident_Nucleophile Benzyl_Halide R-CH2-X Nitrile R-CH2-C≡N (Desired Product) Benzyl_Halide->Nitrile Isocyanide R-CH2-N⁺≡C⁻ (Side Product) Benzyl_Halide->Isocyanide Cyanide_Ion :C≡N:⁻ Cyanide_Ion->Nitrile Attack via Carbon Cyanide_Ion->Isocyanide Attack via Nitrogen

Caption: Ambident nature of the cyanide nucleophile.

The ratio of nitrile to isocyanide is influenced by the reaction conditions.

Conditions Favoring Nitrile Formation:

  • Polar Protic Solvents: Solvents like ethanol or water can solvate the nitrogen end of the cyanide ion through hydrogen bonding, sterically hindering its attack and favoring attack from the carbon atom.

  • Counter-ion: The nature of the cation associated with the cyanide can influence the outcome. Cations that coordinate more strongly with the nitrogen atom will favor nitrile formation.

Troubleshooting Protocol:

  • Solvent Selection: Use a polar protic solvent or a mixture of a polar aprotic solvent with water or an alcohol.

  • Cyanide Source: Sodium cyanide or potassium cyanide are commonly used. The choice may slightly influence the isocyanide formation.

  • Temperature Control: Running the reaction at a moderate temperature can sometimes favor the thermodynamically more stable nitrile product.

Q5: My final product is contaminated with 3-(difluoromethoxy)phenylacetamide and 3-(difluoromethoxy)phenylacetic acid. How are these forming and how can I prevent this?

A5: These impurities are the result of the hydrolysis of the nitrile group. This can occur under either acidic or basic conditions, often during the reaction work-up or purification. The hydrolysis proceeds first to the amide and then to the carboxylic acid.[4]

Nitrile_Hydrolysis Nitrile R-C≡N Amide R-CONH2 Nitrile->Amide H₂O, H⁺ or OH⁻ Carboxylic_Acid R-COOH Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻

Caption: Stepwise hydrolysis of a nitrile.

Prevention and Purification:

  • Neutral Work-up: During the work-up, avoid strongly acidic or basic conditions. Use a saturated solution of sodium bicarbonate for neutralization if necessary, and avoid prolonged contact.

  • Purification: If hydrolysis has occurred, the acidic 3-(difluoromethoxy)phenylacetic acid can be removed by an aqueous base wash (e.g., dilute sodium bicarbonate solution) during an extractive work-up. The more polar amide may be removed by column chromatography.

Q6: I am struggling with the purification of the final product. What are some recommended techniques?

A6: Purification of this compound can be challenging due to the presence of closely related impurities. A combination of techniques is often necessary.

Technique Purpose Notes
Aqueous Work-up Removal of inorganic salts and water-soluble impurities.Use a sequence of washes with water, dilute acid (to remove basic impurities), and dilute base (to remove acidic impurities).
Distillation Separation of volatile components.Can be effective if the boiling points of the product and impurities are sufficiently different. Often performed under reduced pressure to prevent decomposition.
Column Chromatography Separation based on polarity.A versatile technique for removing a wide range of impurities. A typical stationary phase is silica gel with a mobile phase of hexane/ethyl acetate.
Recrystallization Purification of solid products.If the product is a solid at room temperature or can be induced to crystallize, this can be a highly effective method for achieving high purity.

Summary of Key Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation Strategy
Incomplete Difluoromethylation Insufficient base, low temperature, poor reagent quality.Use excess base, optimize temperature, ensure anhydrous conditions.
Di-substitution Over-reaction with difluoromethylating agent.Control stoichiometry, lower reaction temperature, slow addition of reagent.
Triflate Ester Formation Reaction with triflate leaving group.Use non-nucleophilic base, control reaction conditions.
Isocyanide Formation Ambident nature of cyanide nucleophile.Use polar protic solvents, control temperature.
Nitrile Hydrolysis Acidic or basic conditions during work-up/purification.Maintain neutral pH during work-up, use appropriate extractive and chromatographic techniques for removal.

References

Technical Support Center: Overcoming Poor Solubility of 3-(Difluoromethoxy)phenylacetonitrile in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the poor solubility of this versatile synthetic intermediate. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Introduction: Understanding the Challenge

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals. However, its unique chemical structure, characterized by the presence of a difluoromethoxy group, often leads to poor solubility in common organic solvents. This can manifest as incomplete reactions, low yields, and difficulties in purification. This guide provides a structured, question-and-answer-based approach to diagnose and solve these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish and gives low yields. Could poor solubility be the cause?

A1: Yes, poor solubility is a very likely culprit. If this compound does not fully dissolve in the reaction solvent, the concentration of the reactant in the solution phase is low, leading to a slow reaction rate and consequently, poor yields. Visual inspection of your reaction mixture for undissolved solid material is a first good indicator.

Causality: The difluoromethoxy group, while imparting desirable electronic properties to the molecule, also increases its crystallinity and reduces its affinity for many common non-polar and polar aprotic solvents. For a reaction to proceed efficiently, the reactants must be in the same phase to allow for molecular collisions and interaction.

Q2: Which solvents are recommended for reactions involving this compound?

A2: The choice of solvent is critical and often reaction-dependent. While specific quantitative solubility data is not widely published, we can infer solubility characteristics from structurally similar compounds and general principles. A good starting point is to screen a range of solvents with varying polarities.

Solvent Screening Strategy:

A logical approach to identifying a suitable solvent system is to perform small-scale solubility tests.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Add a small, known amount of this compound (e.g., 10 mg) to a series of vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent.

  • Observation: Stir or sonicate the vials at your intended reaction temperature and visually assess the degree of dissolution.

  • Quantification (Optional): For a more precise measurement, carefully add small increments of the solvent until complete dissolution is observed and calculate the approximate solubility.

Table 1: Qualitative Solubility of Arylacetonitriles in Common Organic Solvents

SolventPolarity IndexExpected Solubility of this compoundNotes
Toluene2.4ModerateA good first choice for many reactions, especially under phase-transfer conditions.
Dichloromethane (DCM)3.1Moderate to GoodOften a good solvent, but its low boiling point may limit reaction temperatures.
Tetrahydrofuran (THF)4.0Moderate to GoodA versatile polar aprotic solvent. Ensure it is dry for moisture-sensitive reactions.
Acetonitrile5.8ModerateA polar aprotic solvent that can be effective, particularly in reactions involving salts.
N,N-Dimethylformamide (DMF)6.4GoodA powerful polar aprotic solvent, often capable of dissolving many poorly soluble compounds.
Dimethyl Sulfoxide (DMSO)7.2GoodAnother strong polar aprotic solvent, but can be difficult to remove during workup.
Methanol / Ethanol5.1 / 4.3Poor to ModerateProtic solvents may interfere with certain reactions (e.g., those involving strong bases).

This table is a general guide. Experimental verification is crucial.

Q3: I've tried several solvents with limited success. What other techniques can I use to improve solubility and reaction efficiency?

A3: When single-solvent systems are inadequate, more advanced techniques are necessary. The two most effective strategies for overcoming the poor solubility of arylacetonitriles are the use of co-solvents and Phase-Transfer Catalysis (PTC) .[1][2]

Logical Relationship: Solubility Enhancement Strategies

A Poor Solubility of this compound B Co-solvent Systems A->B  Solution 1 C Phase-Transfer Catalysis (PTC) A->C  Solution 2 D Improved Reaction Rate & Yield B->D C->D cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) A Inorganic Base (e.g., NaOH) C Phase-Transfer Catalyst (Q+X-) A->C Anion Exchange at Interface B This compound + Alkylating Agent D Alkylated Product B->D Reaction in Organic Phase D->C Catalyst Regeneration (Q+X-) C->B Transport of Anion (Q+Nu-) to Organic Phase

References

Preventing decomposition of 3-(Difluoromethoxy)phenylacetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This valuable building block is increasingly utilized in medicinal chemistry and materials science due to the unique properties conferred by the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity.[1] However, the synthesis of this compound is not without its challenges. The difluoromethoxy group, while generally stable, can be susceptible to decomposition under certain reaction and workup conditions.

This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the synthesis of this compound, ensuring the integrity of your research and development efforts.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific problems that can arise during the synthesis of this compound, leading to low yields or impure products. We will delve into the root causes of these issues and provide actionable solutions.

Issue 1: Low Yield or Complete Loss of Product During Cyanation of 3-(Difluoromethoxy)benzyl Halide

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows little to no desired product.

  • Multiple unidentified spots are observed on the TLC plate.

  • Isolation of byproducts such as 3-(difluoromethoxy)benzaldehyde or 3-(difluoromethoxy)benzoic acid.

Root Cause Analysis:

The primary cause of product loss during the cyanation of 3-(difluoromethoxy)benzyl halide is often the decomposition of the difluoromethoxy group under the reaction conditions. This group is sensitive to both strongly acidic and strongly basic environments, particularly at elevated temperatures.

  • Under Strongly Basic Conditions: The use of strong bases can lead to the hydrolysis of the difluoromethoxy group. The electron-withdrawing nature of the fluorine atoms makes the carbon atom of the -OCF₂H group susceptible to nucleophilic attack by hydroxide ions. This can ultimately lead to the formation of a formate ester intermediate, which is then hydrolyzed to the corresponding phenol.

  • Under Strongly Acidic Conditions: In highly acidic media, protonation of the oxygen atom in the difluoromethoxy group can facilitate C-O bond cleavage, again leading to the formation of the corresponding phenol.[2]

  • Presence of Water: The presence of water in the reaction mixture, especially in combination with basic or acidic conditions, significantly accelerates the hydrolysis of the difluoromethoxy group.

Preventative Measures and Solutions:

To mitigate the decomposition of the difluoromethoxy group, careful control of reaction conditions is paramount.

Recommended Protocol for Cyanation:

This protocol utilizes milder conditions to minimize the risk of decomposition.

  • Reagent and Solvent Preparation:

    • Ensure that all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation over a drying agent or use of molecular sieves).

    • Use a high-purity source of sodium or potassium cyanide.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

    • Use oven-dried glassware.

  • Procedure:

    • Dissolve 3-(difluoromethoxy)benzyl bromide (1 equivalent) in a suitable aprotic polar solvent such as DMF or DMSO.

    • Add sodium cyanide (1.1-1.2 equivalents).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but prolonged heating at high temperatures should be avoided.[3]

Troubleshooting Flowchart for Cyanation:

G start Low Yield in Cyanation Reaction check_water Check for Water Contamination start->check_water check_base Evaluate Base Strength start->check_base check_temp Assess Reaction Temperature start->check_temp solution_dry Use Anhydrous Solvents/Reagents Run under Inert Atmosphere check_water->solution_dry Water Present solution_base Use a Weaker Base (e.g., K2CO3) or Phase Transfer Catalyst check_base->solution_base Strong Base Used solution_temp Maintain Low to Moderate Temperature (RT to 50°C) check_temp->solution_temp High Temperature (>60°C) end_node Improved Yield of This compound solution_dry->end_node solution_base->end_node solution_temp->end_node G start This compound intermediate Unstable Intermediate start->intermediate H+ or OH- product 3-Hydroxyphenylacetonitrile (Decomposition Product) intermediate->product Hydrolysis

References

Technical Support Center: Optimizing Reaction Temperature for 3-(Difluoromethoxy)phenylacetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies, focusing specifically on the critical parameter of reaction temperature. Our approach moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions regarding the role of temperature in the synthesis, which typically involves a nucleophilic cyanation of a 3-(difluoromethoxy)benzyl derivative (e.g., a halide or sulfonate).

Q1: What is the primary role of temperature in this synthesis?

A1: Temperature is arguably the most critical variable to control after reagent selection. Its primary functions are to provide the necessary activation energy for the desired nucleophilic substitution to occur at a practical rate and to influence the reaction's selectivity. Every 10°C increase in temperature can roughly double the reaction rate. However, this acceleration is not uniform across all possible reaction pathways, including desired and undesired ones.[1] The key is to find a "sweet spot" that maximizes the formation of this compound while minimizing side-product formation and potential degradation.

Q2: How does temperature influence the competition between substitution (product) and elimination (byproduct) reactions?

A2: This is a classic challenge in reactions involving alkyl halides or sulfonates. The desired pathway is a nucleophilic substitution (likely SN2), where the cyanide nucleophile replaces the leaving group. The main competing pathway is an elimination reaction (likely E2), which forms a styrene derivative.

  • Substitution (SN2): Generally has a lower activation energy but is less favored by entropy.

  • Elimination (E2): Generally has a higher activation energy but is entropically favored because it produces more product molecules from the reactants.

At lower temperatures , the reaction is primarily under kinetic control, and the pathway with the lower activation energy (substitution) dominates. As you increase the temperature , more energy is available to overcome the higher activation barrier of the elimination pathway. Furthermore, the influence of entropy (ΔS) becomes more significant at higher temperatures (as seen in the Gibbs free energy equation, ΔG = ΔH - TΔS), further favoring the elimination product.[2][3] Therefore, a common cause of low yield and the formation of a vinyl impurity is excessive reaction temperature.

Q3: What is the difference between kinetic and thermodynamic control, and how does it apply here?

A3: This principle governs which product is the major one under different temperature conditions.

  • Kinetic Control (Low Temperature): At lower temperatures, reactions are typically irreversible. The major product will be the one that forms the fastest—the kinetic product. This product is formed via the reaction pathway with the lowest activation energy.[4][5]

  • Thermodynamic Control (High Temperature): At higher temperatures, there is enough energy to overcome the activation barriers of both forward and reverse reactions, establishing an equilibrium. The major product will be the most stable one—the thermodynamic product—regardless of how fast it is formed.[4][6]

In the synthesis of this compound, you are aiming for the kinetically favored substitution product. If side reactions (like isomerization or other rearrangements) were possible and led to a more stable, undesired molecule, running the reaction at a high temperature could inadvertently favor that thermodynamic byproduct.[7][8]

Diagram: Kinetic vs. Thermodynamic Pathways

The following diagram illustrates the energy profile for a reaction where a desired kinetic product competes with a more stable thermodynamic byproduct. Optimizing temperature is key to staying on the desired (kinetic) path.

G Conceptual Reaction Coordinate Diagram cluster_main Conceptual Reaction Coordinate Diagram Reactants Reactants (Benzyl Halide + CN⁻) TS_Kinetic Transition State (Kinetic - Substitution) Reactants->TS_Kinetic Ea (kinetic) Low Temp Favors TS_Thermo Transition State (Thermodynamic - Side Rxn) Reactants->TS_Thermo Ea (thermodynamic) High Temp Allows Kinetic_Product Kinetic Product (Desired Nitrile) TS_Kinetic->Kinetic_Product Fast Formation Kinetic_Product->TS_Thermo Reversion at High T Thermo_Product Thermodynamic Product (More Stable Byproduct) TS_Thermo->Thermo_Product Reversible Most Stable

Caption: Energy profile showing the kinetic vs. thermodynamic reaction pathways.

Practical Guide: Experimental Temperature Optimization

A systematic approach is crucial for identifying the optimal reaction temperature. A Design of Experiments (DoE) is highly recommended.

Experimental Protocol: Temperature Screening
  • Setup: Prepare 5-6 identical small-scale reactions (e.g., 1 mmol scale) in parallel reaction vials or a multi-well reaction block. Ensure consistent stirring and inert atmosphere (e.g., Nitrogen or Argon) for all reactions.

  • Reagent Preparation: Use a single stock solution of your substrate (3-(difluoromethoxy)benzyl halide), cyanide source (e.g., NaCN, KCN), and solvent to ensure consistency.

  • Temperature Gradient: Set each reaction to a different temperature. A good starting range would be from room temperature up to the boiling point of the solvent, in 10-15°C increments (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).

  • Reaction Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by a suitable method (TLC, GC-MS, or LC-MS) to determine the conversion of starting material and the relative ratio of product to key byproducts.

  • Data Analysis: After a set time (e.g., when the 70°C reaction reaches full conversion), work up all reactions identically. Isolate the crude product and analyze for yield and purity (e.g., by ¹H NMR with an internal standard or quantitative HPLC).

  • Optimization: Identify the temperature that provides the best balance of reaction time, yield, and purity. If necessary, perform a second, more focused screen around the most promising temperature.

Data Summary: Hypothetical Temperature Screening Results
Reaction Temp (°C)Time to >95% Conversion (h)Isolated Yield (%)Purity (HPLC, %)Key Impurity (Elimination Product, %)
25 (Room Temp)> 2435 (at 24h)99< 0.5
401675981.0
55 6 92 97 2.0
70285908.5
85< 1707820.0

In this hypothetical example, 55°C represents the optimal temperature, offering a high yield in a reasonable timeframe with minimal formation of the elimination byproduct.

Troubleshooting Guide

Use this guide to diagnose and solve common temperature-related issues.

Q4: My reaction is very slow or shows no conversion. Should I just increase the temperature?

A4: While a lack of conversion can be due to insufficient temperature, increasing it should not be your first action.

  • Initial Checks: First, verify the quality and reactivity of your reagents. Is the cyanide source sufficiently soluble in your solvent? Is your starting material's leaving group (e.g., bromide, tosylate) reactive enough? Have you considered using a phase-transfer catalyst if you are in a biphasic system?[9]

  • Incremental Increase: If all reagents and conditions are verified, increase the temperature incrementally (e.g., by 10-15°C) and monitor the reaction closely for the appearance of byproducts.[10] A drastic temperature hike may push the reaction past the optimal point directly into a regime dominated by side reactions or decomposition.

Q5: I'm getting a high yield of an unexpected byproduct. Could temperature be the cause?

A5: Yes, this is a classic symptom of a non-optimized temperature.

  • Identify the Byproduct: The most likely impurity is the corresponding 3-(difluoromethoxy)styrene, formed via an E2 elimination reaction. This can be confirmed by mass spectrometry (M-HCN relative to the product) and NMR spectroscopy (presence of vinyl protons).

  • Solution: If the elimination product is significant, your reaction temperature is too high. Reduce the temperature. A lower temperature will disproportionately slow down the elimination reaction compared to the desired substitution, improving the product-to-byproduct ratio.[2] You may need to accept a longer reaction time as a trade-off for higher purity.

Q6: My product yield is low, and I see signs of degradation or tar formation. What's happening?

A6: This indicates that the reaction temperature exceeds the thermal stability limit of your starting material, intermediates, or the final product. Aromatic nitriles and fluorinated compounds can be susceptible to decomposition at elevated temperatures.[11][12]

  • Signs of Decomposition: Darkening of the reaction mixture (black or brown tar), the appearance of multiple unidentifiable spots on a TLC plate, or a complex mixture in the crude NMR/GC-MS are all indicators.

  • Solution: Immediately reduce the reaction temperature. It is critical to run the reaction below the decomposition threshold, even if it requires significantly longer reaction times or a change in solvent to one with a lower boiling point.

Diagram: Troubleshooting Workflow for Temperature Optimization

G Start Problem Observed: Low Yield or Purity Check_Conversion Analyze Reaction Profile: What is the main issue? Start->Check_Conversion Low_Conversion Low Starting Material Conversion Check_Conversion->Low_Conversion Low Conversion High_Impurity High Level of a Specific Impurity Check_Conversion->High_Impurity High Impurity Degradation Tar Formation or Complex Mixture Check_Conversion->Degradation Degradation Action_Increase_T Action: Verify Reagents First. Then, increase temperature cautiously (+10-15°C). Low_Conversion->Action_Increase_T Action_Decrease_T_Impurity Action: Identify impurity. If elimination product, REDUCE temperature (-10-15°C). High_Impurity->Action_Decrease_T_Impurity Action_Decrease_T_Degrade Action: Drastically REDUCE temperature. Consider a lower boiling point solvent. Degradation->Action_Decrease_T_Degrade End Re-evaluate Yield & Purity Action_Increase_T->End Action_Decrease_T_Impurity->End Action_Decrease_T_Degrade->End

References

Technical Support Center: Catalyst Selection for the Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the critical aspects of catalyst selection and troubleshooting for this important synthesis, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective catalytic system for synthesizing this compound from its corresponding benzyl halide?

The most robust and widely used method for this conversion is Phase-Transfer Catalysis (PTC) .[1] This technique is exceptionally well-suited for reacting an organic-soluble substrate, such as 3-(difluoromethoxy)benzyl halide, with a water-soluble nucleophile, like sodium or potassium cyanide.

Why PTC is effective: The core challenge is bringing the cyanide anion (CN⁻), which is soluble in the aqueous phase, into contact with the benzyl halide, which resides in the organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates this transfer.[1][2] The catalyst's lipophilic alkyl groups allow it to be soluble in the organic phase, while its cationic head can pair with the cyanide anion, shuttling it from the aqueous phase to the organic phase where the reaction can occur.[2][3] This method offers several advantages, including faster reaction rates, higher yields, the use of inexpensive reagents, and milder reaction conditions.[1]

Q2: How do I choose the optimal Phase-Transfer Catalyst (PTC) for my reaction?

The choice of PTC is critical for maximizing yield and minimizing reaction time. The most common choices are quaternary ammonium or phosphonium salts.[4]

CatalystStructureKey Characteristics & Considerations
Tetrabutylammonium Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄N⁺Br⁻Highly versatile and commonly used due to its good solubility in both aqueous and various organic solvents.[5][6] It's an excellent starting point for optimization.
Aliquat 336 (Tricaprylylmethylammonium chloride) [CH₃(CH₂)₇]₃NCH₃⁺Cl⁻More lipophilic than TBAB due to the longer alkyl chains. This can enhance its efficiency in less polar organic solvents by improving its solubility in the organic phase.
Cetyltrimethylammonium Bromide (CTAB) CH₃(CH₂)₁₅N(CH₃)₃⁺Br⁻Possesses surfactant properties. Can be effective but may sometimes lead to emulsion formation, complicating work-up.

Expert Insight: For the synthesis of benzyl cyanides, Tetrabutylammonium Bromide (TBAB) is often the catalyst of choice due to its proven efficacy and commercial availability.[5][7] The selection should be guided by the specific solvent system used. For instance, with a non-polar solvent like toluene, a more lipophilic catalyst like Aliquat 336 might offer an advantage.

Q3: Are there alternatives to Phase-Transfer Catalysis, such as metal-based catalysts?

While PTC is the dominant method for this specific Sₙ2 reaction, metal-catalyzed cyanations are prevalent for other substrates, particularly aryl halides.[8] Palladium, nickel, and copper-based catalysts are extensively used for the cyanation of aryl bromides, chlorides, and iodides.[8][9] These reactions often employ different cyanide sources like K₄[Fe(CN)₆] or even organic nitriles.[9][10][11]

However, for a benzylic halide, which is highly susceptible to nucleophilic substitution, PTC is generally more straightforward, cost-effective, and avoids the potential for metal contamination in the final product. The reaction proceeds readily without the need for a transition metal catalyst.[12][13]

Troubleshooting Guide

Problem: Low or No Product Yield

A low yield is one of the most common issues. The following decision tree can help diagnose the underlying cause.

G start Low or No Yield q1 Is the PTC catalyst functioning? start->q1 q2 Is the benzyl halide starting material intact? start->q2 q3 Are reaction conditions optimal? start->q3 a1 Check Catalyst Quality & Loading q1->a1 Catalyst may be degraded or insufficient. a2 Ensure Vigorous Stirring q1->a2 Poor mixing limits the interfacial area. a3 Verify Starting Material by NMR/GC-MS q2->a3 Starting material may have decomposed. a4 Use Fresh Benzyl Bromide/Chloride q2->a4 Benzyl halides can be lachrymatory and unstable. a5 Optimize Temperature & Time q3->a5 Reaction may be too slow or side reactions occurring. a6 Ensure Cyanide Source is in Excess & Concentrated q3->a6 Low concentration reduces reaction rate.

Troubleshooting Low Yield

Causality Explained:

  • Catalyst Inactivity: Phase-transfer catalysts can degrade over time. Ensure you are using a high-quality catalyst. The catalytic loading is also important; typically 1-5 mol% is sufficient.[14] Using too much catalyst is not only wasteful but can complicate purification.[14]

  • Poor Mixing: The reaction occurs at the interface between the organic and aqueous phases. Vigorous stirring is essential to create a large interfacial area, which maximizes the rate of transfer of the cyanide anion by the catalyst.[3]

  • Starting Material Degradation: 3-(Difluoromethoxy)benzyl halides can be susceptible to hydrolysis or other forms of degradation, especially if exposed to moisture or light over long periods.[15] Always verify the purity of your starting material before beginning the reaction.

  • Sub-optimal Cyanide Concentration: The reaction rate is dependent on the concentration of the nucleophile. Using a concentrated aqueous solution of NaCN or KCN will favor the reaction.[14]

Problem: Formation of Side Products

The primary side product of concern is the corresponding benzyl alcohol, formed by the hydrolysis of the benzyl halide.

Mitigation Strategies:

  • Anhydrous Conditions: While the PTC system involves an aqueous phase, minimizing excess water and ensuring the organic solvent is dry can help suppress the hydrolysis side reaction.

  • Concentrated Nucleophile: A high concentration of the cyanide anion will kinetically favor the desired Sₙ2 reaction over the competing hydrolysis reaction.[14]

  • Temperature Control: While gentle heating can increase the reaction rate, excessive temperatures can promote side reactions. Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal temperature.

G cluster_0 Reaction Pathways reagents 3-(Difluoromethoxy)benzyl-Br (Organic Phase) NaCN (aq) TBAB product Desired Product: This compound reagents:cat->product  SN2 Reaction (Favored) side_product Side Product: 3-(Difluoromethoxy)benzyl Alcohol reagents:aq->side_product  Hydrolysis (Competing Reaction)

Competing Reaction Pathways

Experimental Protocol: PTC Synthesis

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 3-(Difluoromethoxy)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.02 eq)

  • Toluene

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (1.5 eq) and deionized water (to create a concentrated solution, e.g., 20-30% w/v).

  • Catalyst & Substrate Addition: To the vigorously stirred aqueous solution, add the toluene, Tetrabutylammonium Bromide (TBAB) (0.02 eq), and 3-(difluoromethoxy)benzyl bromide (1.0 eq).

  • Reaction: Heat the mixture to 60-70 °C. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Safety Precautions: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be familiar with its use. Quench any residual cyanide in the aqueous waste with bleach (sodium hypochlorite) before disposal.

References

Technical Support Center: Synthesis of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The unique physicochemical properties of the difluoromethyl group (CF2H), such as its ability to act as a lipophilic hydrogen-bond donor and a bioisostere for hydroxyl, thiol, or amino groups, make it a sought-after moiety in medicinal chemistry.[1][2] However, its synthesis can present specific challenges. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Low or No Product Yield

Low or no yield of the desired this compound is one of the most common issues. The underlying causes can range from suboptimal reaction conditions to reagent degradation.

Question 1: My reaction yield is consistently low when synthesizing this compound from 3-(Difluoromethoxy)benzaldehyde. What are the likely causes and how can I improve it?

Answer:

When synthesizing a nitrile from an aldehyde, a common route is the dehydration of an intermediate aldoxime.[3][4] Low yields in this two-step, one-pot synthesis often stem from incomplete formation of the oxime or inefficient dehydration.

Potential Causes & Solutions:

  • Incomplete Oxime Formation: The reaction of 3-(Difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride is pH-sensitive. An inappropriate pH can lead to an unfavorable equilibrium.

    • Troubleshooting: Ensure the pH of the reaction mixture is correctly adjusted. For oxime formation, a slightly acidic to neutral pH is generally optimal.[5] You can monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) to ensure the first step goes to completion before initiating dehydration.

  • Ineffective Dehydrating Agent: The choice and handling of the dehydrating agent are critical. Common dehydrating agents for aldoximes include acetic anhydride, thionyl chloride, or phosphorus pentoxide.[6]

    • Troubleshooting:

      • Acetic Anhydride: Ensure it is fresh and has not been hydrolyzed by atmospheric moisture.

      • Thionyl Chloride (SOCl₂): This reagent is highly reactive and moisture-sensitive. Use freshly distilled SOCl₂ and perform the reaction under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

      • Alternative Dehydrating Agents: Consider using milder and more modern dehydrating agents, which can sometimes offer better yields and functional group tolerance.

  • Suboptimal Reaction Temperature: Both oxime formation and dehydration are temperature-dependent.

    • Troubleshooting: For oxime formation, the reaction is often carried out at room temperature or with gentle heating.[5] The subsequent dehydration step might require higher temperatures, depending on the reagent used. It is crucial to optimize the temperature profile for your specific reaction conditions.

ParameterRecommended RangeNotes
pH for Oxime Formation 4-7Adjust with a suitable base (e.g., sodium hydroxide, pyridine).[5]
Hydroxylamine HCl (equiv.) 1.1 - 1.5A slight excess ensures complete conversion of the aldehyde.
Dehydrating Agent (equiv.) 1.1 - 2.0Dependent on the specific agent and its reactivity.
Temperature RT to 120°COptimize based on the chosen reagents and solvent.

Section 2: Impure Product and Purification Challenges

Obtaining an impure product can complicate downstream applications. Identifying and eliminating side products is key to a successful synthesis.

Question 2: After workup and purification, my final product shows significant impurities. What are the common side products and how can I minimize their formation and effectively purify my this compound?

Answer:

Impurity profiles can provide valuable clues about side reactions. In the synthesis of arylacetonitriles, common impurities include unreacted starting materials, intermediate products, and byproducts from competing reactions.

Common Impurities and Mitigation Strategies:

  • Unreacted 3-(Difluoromethoxy)benzaldehyde: This indicates incomplete conversion.

    • Mitigation: Increase the reaction time or temperature, or use a slight excess of the cyanating agent. Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material.

  • 3-(Difluoromethoxy)benzaldoxime (Intermediate): If the dehydration step is incomplete, the intermediate oxime will contaminate the final product.

    • Mitigation: Ensure the dehydrating agent is active and used in sufficient quantity. Consider extending the reaction time for the dehydration step.

  • Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis back to the carboxylic acid or amide under harsh acidic or basic workup conditions, especially at elevated temperatures.

    • Mitigation: Perform the aqueous workup at a lower temperature (e.g., using an ice bath) and use dilute acids or bases. Minimize the time the product is in contact with strongly acidic or basic aqueous solutions.

Purification Strategy:

  • Column Chromatography: Silica gel column chromatography is the most effective method for purifying this compound from polar impurities like the starting aldehyde, intermediate oxime, or hydrolyzed byproducts.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product, leaving the more polar impurities on the column.

Section 3: Reaction Stalling or Failure to Progress

A stalled reaction can be frustrating. A systematic approach is needed to identify the root cause.

Question 3: My reaction to convert 3-(Difluoromethoxy)benzyl bromide to this compound using sodium cyanide has stalled. What could be the issue?

Answer:

The synthesis of nitriles from halogenoalkanes (in this case, a benzyl bromide) is a nucleophilic substitution reaction.[6][7] Reaction stalling can be attributed to several factors, including the quality of reagents and the reaction environment.

Potential Causes and Solutions:

  • Poor Quality of 3-(Difluoromethoxy)benzyl bromide: Benzyl bromides can be lachrymatory and unstable over long-term storage. Decomposition can lead to inactive starting material.

    • Troubleshooting: Use freshly prepared or purified 3-(Difluoromethoxy)benzyl bromide. If the purity is questionable, consider purifying it by distillation or chromatography before use.

  • Inactive Cyanide Source: Sodium or potassium cyanide can degrade upon exposure to atmospheric moisture and carbon dioxide.

    • Troubleshooting: Use freshly opened, dry sodium cyanide. Ensure it is finely powdered to maximize its surface area and reactivity.

  • Inappropriate Solvent: The choice of solvent is crucial for this reaction. The presence of water can lead to the formation of 3-(Difluoromethoxy)benzyl alcohol as a significant byproduct.[6][7]

    • Troubleshooting: Use a polar aprotic solvent like DMSO, DMF, or acetonitrile to dissolve the cyanide salt and promote the SN2 reaction. Ensure the solvent is anhydrous. If using an alcohol-based solvent like ethanol, be aware that it can also participate in side reactions.[7]

  • Phase Transfer Catalyst: If the reaction is biphasic (e.g., a solid cyanide salt in an organic solvent), the reaction rate can be very slow.

    • Troubleshooting: The addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can significantly accelerate the reaction by transporting the cyanide anion into the organic phase.

G cluster_reagents Reagents cluster_process Reaction Process cluster_workup Workup & Purification start 3-(Difluoromethoxy) benzyl bromide mix Combine Reagents under Inert Atmosphere start->mix NaCN Sodium Cyanide NaCN->mix Solvent Anhydrous Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->mix PTC Phase Transfer Catalyst (Optional) PTC->mix heat Heat to Optimized Temperature mix->heat monitor Monitor by TLC/GC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product 3-(Difluoromethoxy) phenylacetonitrile purify->product

Frequently Asked Questions (FAQs)

Q1: Can I use potassium cyanide instead of sodium cyanide? A1: Yes, potassium cyanide can generally be used interchangeably with sodium cyanide in these reactions.[7] However, their solubilities in different organic solvents may vary, which could influence the reaction rate.

Q2: What is a typical workup procedure for these reactions? A2: A typical workup involves cooling the reaction mixture, carefully quenching it with water (caution: cyanide is toxic), and then extracting the product with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q3: How do I handle cyanide-containing waste? A3: Cyanide waste is highly toxic and must be handled with extreme care. It should be quenched with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions to convert the cyanide to the less toxic cyanate before disposal, following your institution's safety protocols.

Q4: Are there any alternative, milder methods for this synthesis? A4: Yes, modern methods for nitrile synthesis are continuously being developed. For instance, the use of less toxic cyanide sources and catalytic systems is an active area of research.[8] For the conversion of aldehydes, methods using O-phenylhydroxylamine hydrochloride in buffered aqueous solutions have been reported to be efficient for various substrates.[3]

References

Technical Support Center: Purification of 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-(difluoromethoxy)phenylacetonitrile, specifically focusing on the removal of unreacted starting materials. Our approach is rooted in fundamental chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

The Challenge: Isolating Your Target Compound

This compound is a valuable building block in medicinal chemistry and materials science. A common synthetic route involves the nucleophilic substitution of a benzyl halide, such as 3-(difluoromethoxy)benzyl chloride or bromide, with an inorganic cyanide salt (e.g., NaCN, KCN).[1][2] Incomplete reactions are frequent, leading to contamination of the final product with the starting benzyl halide, which can complicate downstream applications and analytical characterization.[3]

The primary challenge lies in the similar structural features of the product and the starting material. However, their key functional groups—a nitrile versus a halide—impart subtle yet exploitable differences in their physicochemical properties. This guide will focus on leveraging these differences to achieve high purity.

Understanding the Key Players: A Property Comparison

Effective purification begins with understanding the properties of the compounds you are trying to separate. The nitrile group in the product is significantly more polar than the chloro or bromo group in the starting material. This difference in polarity is the cornerstone of a successful chromatographic separation. Furthermore, a potential difference in boiling points can be exploited via distillation.

PropertyThis compound (Product)3-(Difluoromethoxy)benzyl Halide (Starting Material)Rationale for Separation
Molecular Formula C₉H₇F₂NO[4]C₈H₇BrF₂O or C₈H₇ClF₂OThe addition of the -CN group increases the molecular weight.
Key Functional Group Nitrile (-C≡N)Halide (-Cl or -Br)The nitrile group is highly polar and a hydrogen bond acceptor, making the product significantly more polar than the starting material.
Expected Polarity HighModerateThis polarity difference is ideal for separation by normal-phase chromatography.
Expected Boiling Point High (due to polarity and molecular weight)High, but likely lower than the product's.If the boiling point difference is significant (>50-70 °C), vacuum distillation is a viable purification method.[5][6]
Solubility Soluble in polar organic solvents (EtOAc, DCM, Acetone)Soluble in a similar range of organic solvents, but with better solubility in less polar ones (e.g., Hexane).Differential solubility can be exploited for liquid-liquid extraction or crystallization, though less common for this specific separation.

Purification Strategy Selection Workflow

Choosing the right purification method is critical. This decision tree outlines a logical workflow based on initial analytical results.

G start Crude Product Mixture analysis Analyze by TLC & GC-MS (Identify presence of starting material) start->analysis decision_polarity Is there a significant ΔRf on TLC? analysis->decision_polarity decision_bp Is the boiling point difference >50°C and product is thermally stable? decision_polarity->decision_bp  No (Co-elution likely) flash_chrom Flash Column Chromatography (Primary Method) decision_polarity->flash_chrom  Yes vac_dist Vacuum Distillation (Alternative for large scale or thermally stable compounds) decision_bp->vac_dist  Yes re_eval Re-evaluate Synthesis (Optimize reaction to reduce starting material) decision_bp->re_eval  No

Caption: Workflow for selecting a purification method.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Question: I've confirmed my product contains starting material via NMR. What is the first and most crucial step?

Answer: The first step is to develop a Thin-Layer Chromatography (TLC) method. This will visually confirm the polarity difference between your product and the starting material and will serve as the basis for developing a flash chromatography separation.[7] Spot your crude mixture on a silica gel TLC plate and test various solvent systems. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8]

  • Tip: Aim for a solvent system where the product has an Rf value between 0.2 and 0.4, and there is clear separation from the starting material spot.[7] The less polar starting material should have a higher Rf value.

Question: My product and starting material are co-eluting or have very poor separation during flash chromatography. What can I do?

Answer: This is a common challenge. Here is a systematic approach to troubleshoot:

  • Adjust Mobile Phase Polarity: If the spots are too close together, your mobile phase is likely too polar. Decrease the proportion of the polar solvent (e.g., from 30% EtOAc in Hexane to 20%). A shallower gradient during elution can also significantly improve separation.[7]

  • Change Solvent System: Sometimes, a simple binary system doesn't provide enough selectivity. Try a different solvent combination. For polar compounds, a dichloromethane/methanol system can be effective.[8]

  • Consider a Different Stationary Phase: If silica gel fails, consider using a different adsorbent. For basic compounds, alumina can be a good alternative.[9] Reverse-phase chromatography (using a C18-bonded silica column with polar solvents like water/acetonitrile) is another powerful option, as it separates based on hydrophobicity.[10]

G start Poor Separation in Flash Chromatography check_tlc Review TLC Method start->check_tlc decision_rf Are Rf values too close? check_tlc->decision_rf decision_streaking Is there significant streaking? decision_rf->decision_streaking  No decrease_polarity Decrease Mobile Phase Polarity (e.g., less EtOAc in Hexane) decision_rf->decrease_polarity  Yes change_stationary Switch Stationary Phase (e.g., Alumina or Reverse-Phase C18) decision_streaking->change_stationary  Yes (Indicates strong interaction or decomposition) change_solvents Try a different solvent system (e.g., DCM/MeOH) decrease_polarity->change_solvents

Caption: Troubleshooting poor chromatographic separation.

Question: Is vacuum distillation a viable option for this purification?

Answer: Yes, potentially. Vacuum distillation is an excellent technique for purifying high-boiling point compounds that might decompose at atmospheric pressure.[5][11][12] It is particularly useful for larger-scale purifications where chromatography would be impractical.

  • Key Consideration: The success of distillation depends on a sufficient difference in boiling points between your product and the starting material. Phenylacetonitriles can be heat-sensitive, so prolonged heating, even under vacuum, can lead to decomposition.[1]

  • Recommendation: Use this method if you have a significant quantity of material and have evidence of thermal stability. Always use a vacuum to lower the boiling point.[11][13]

Question: My product is an oil. Can I use recrystallization?

Answer: Recrystallizing an oil is not possible directly. Recrystallization is a purification technique for solid compounds.[14][15] If your product is an oil at room temperature, it will "oil out" rather than form crystals upon cooling a saturated solution. For this specific compound, which is often an oil or low-melting solid, flash chromatography or vacuum distillation are far more reliable methods.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Recommended Primary Method)

This method leverages the polarity difference between the nitrile product and the halide starting material.

1. TLC Method Development:

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane).
  • On a silica gel TLC plate, spot the crude mixture.
  • Develop the plate in a TLC chamber with a starting solvent system of 20% Ethyl Acetate in Hexane.
  • Visualize the plate under a UV lamp. The starting material (less polar) will have a higher Rf than the product (more polar).
  • Adjust the solvent ratio until the product Rf is approximately 0.3.[7]

2. Column Preparation:

  • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel in the least polar eluent (e.g., hexane).[16]
  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.[16]

3. Sample Loading and Elution:

  • Dissolve the crude product in a minimal amount of dichloromethane.
  • Adsorb this solution onto a small amount of silica gel (~1-2x the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder ("dry loading").
  • Carefully add the dry-loaded sample to the top of the packed column.
  • Begin eluting the column with the non-polar solvent (hexane), gradually increasing the polarity by adding the more polar solvent (ethyl acetate) based on your TLC results.
  • Collect fractions and monitor their composition by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Vacuum Distillation (Alternative Method)

This method is suitable for thermally stable compounds with a significant boiling point difference.

1. Apparatus Setup:

  • Use a round-bottom flask appropriately sized for your sample volume (it should be half to two-thirds full).
  • Assemble a short-path distillation apparatus. Ensure all glassware is free of star cracks.[5]
  • Use a magnetic stir bar for smooth boiling.
  • Connect the apparatus to a vacuum pump with a trap cooled by dry ice/acetone or liquid nitrogen.
  • Place thermometers to measure both the pot temperature and the vapor temperature at the distillation head.[5]

2. Distillation Procedure:

  • Place the crude material in the distillation flask.
  • Slowly apply the vacuum. You may see some low-boiling solvents distill first.
  • Once a stable vacuum is achieved, begin gently heating the flask using a heating mantle.
  • Observe the temperature of the vapor. Collect any initial fraction (forerun) that comes over at a lower temperature, as this may contain residual solvents or more volatile impurities.
  • When the vapor temperature stabilizes at the expected boiling point of your product at that pressure, switch to a clean receiving flask.
  • Collect the main fraction until the temperature starts to drop or rise significantly, or until most of the material has distilled.
  • Leave a small amount of residue in the distillation flask to avoid distilling non-volatile impurities.

3. Safety Considerations:

  • Always wear safety glasses.
  • Work in a fume hood.
  • Never heat a closed system. Ensure the apparatus is open to the vacuum line.
  • Be aware of the risk of implosion with glassware under vacuum.

References

Validation & Comparative

A Comparative Guide to 3-(Difluoromethoxy)phenylacetonitrile and 4-(Difluoromethoxy)phenylacetonitrile for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for fine-tuning molecular properties. Among these, the difluoromethoxy group (-OCHF₂) has garnered significant attention as a bioisosteric replacement for the more common methoxy group, offering enhanced metabolic stability and modulated electronic characteristics. This guide provides an in-depth, objective comparison of two key positional isomers: 3-(Difluoromethoxy)phenylacetonitrile and 4-(Difluoromethoxy)phenylacetonitrile. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their properties, synthesis, and potential applications, supported by available data.

Introduction to the Isomers: A Subtle Shift with Significant Consequences

This compound (meta-isomer) and 4-(Difluoromethoxy)phenylacetonitrile (para-isomer) are aromatic nitriles that serve as valuable building blocks in organic synthesis. Both share the same molecular formula, C₉H₇F₂NO, and a molecular weight of approximately 183.15 g/mol .[1][2] The critical difference lies in the substitution pattern on the phenyl ring, which profoundly influences the molecule's electronic distribution, reactivity, and ultimately its behavior in biological and material systems. The difluoromethoxy group is known to be electron-withdrawing, a property that can significantly impact the reactivity of the nitrile group and the aromatic ring itself.[3]

Physicochemical Properties: A Tale of Two Positions

A direct, side-by-side comparison of the experimental physicochemical properties of these two isomers is hampered by a lack of publicly available, verified data. However, based on general chemical principles and data for analogous compounds, we can infer key differences.

PropertyThis compound4-(Difluoromethoxy)phenylacetonitrileRationale for Expected Differences
CAS Number 41429-18-9[2]41429-16-7[1]N/A
Molecular Formula C₉H₇F₂NO[2]C₉H₇F₂NO[1]N/A
Molecular Weight 183.16 g/mol [2]183.16 g/mol [1]N/A
Melting Point Data not availableData not availableThe para-isomer, with its higher symmetry, is expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point compared to the meta-isomer. For comparison, the related 4-(trifluoromethyl)phenylacetonitrile has a melting point of 47-49 °C.[4]
Boiling Point Predicted: 261.9±35.0 °CData not availableThe boiling point is influenced by intermolecular forces. The para-isomer's more symmetrical structure might lead to stronger dipole-dipole interactions and a slightly higher boiling point. For comparison, 4-(trifluoromethyl)phenylacetonitrile has a boiling point of 131-132 °C at 20 mmHg.[4]
Density Predicted: 1.213±0.06 g/cm³Data not availableDifferences in density are likely to be minor and would depend on the packing in the solid or liquid state.
pKa Data not availableData not availableThe acidity of the benzylic protons is influenced by the electron-withdrawing nature of the substituents. The para-difluoromethoxy group can exert a stronger electron-withdrawing effect on the benzylic position through resonance, potentially making the protons of the 4-isomer slightly more acidic than those of the 3-isomer.
LogP Data not availableData not availableLipophilicity (LogP) is a critical parameter in drug design. While both isomers are expected to be lipophilic, the substitution pattern can influence this property. The more symmetrical nature of the 4-isomer might lead to a slightly different LogP value compared to the 3-isomer.
Purity (Typical) ≥98%[2]Data not availablePurity is dependent on the synthesis and purification methods. Commercial sources for the 3-isomer often cite a purity of 98% or higher.

Table 1: Comparison of Physicochemical Properties.

Spectroscopic Profile: Unraveling the Isomeric Fingerprints

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant difference will be observed in the aromatic region.

    • This compound: The aromatic protons will exhibit a more complex splitting pattern, likely appearing as a series of multiplets.

    • 4-(Difluoromethoxy)phenylacetonitrile: Due to the symmetry of the para-substitution, the aromatic protons will appear as two distinct doublets (an AA'BB' system), which is a characteristic feature.

    • The methylene protons (-CH₂CN) in both isomers will appear as a singlet, but the chemical shift may be slightly different due to the varying electronic environments. The difluoromethoxy proton (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

  • ¹³C NMR: The substitution pattern will also lead to distinct chemical shifts for the aromatic carbons. The carbon bearing the difluoromethoxy group will be significantly affected, as will the ipso-carbon attached to the cyanomethyl group.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, showing characteristic absorptions for:

  • C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.

  • C-F stretch: Strong absorptions in the region of 1000-1200 cm⁻¹.

  • C-O-C stretch: Bands in the fingerprint region.

  • Aromatic C-H and C=C stretches: In their respective characteristic regions.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns.

Mass Spectrometry (MS)

Both isomers will exhibit a molecular ion peak (M⁺) at m/z 183. The fragmentation patterns are expected to be similar, with key fragments arising from the loss of the nitrile group and fragmentation of the difluoromethoxy substituent. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Synthesis and Reactivity: Navigating the Chemical Landscape

The synthesis of both isomers typically involves the introduction of the cyanomethyl group onto a pre-functionalized difluoromethoxybenzene ring. A common synthetic route is the reaction of the corresponding benzyl halide with an alkali metal cyanide.[7]

Experimental Workflow: A Generalized Synthetic Approach

Synthesis_Workflow Start Difluoromethoxy-substituted Benzyl Halide Reaction Nucleophilic Substitution Start->Reaction Reagent Alkali Metal Cyanide (e.g., NaCN, KCN) Reagent->Reaction Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction Purification Workup & Purification (Extraction, Chromatography) Reaction->Purification Product 3- or 4-(Difluoromethoxy)phenylacetonitrile Purification->Product

Caption: Generalized workflow for the synthesis of difluoromethoxy-substituted phenylacetonitriles.

The reactivity of the nitrile and the benzylic protons in these isomers is influenced by the electronic effects of the difluoromethoxy group. The electron-withdrawing nature of this group can facilitate reactions involving the deprotonation of the benzylic position, making these compounds useful substrates for further functionalization.

Biological and Toxicological Considerations

The difluoromethoxy group is often introduced into drug candidates to enhance metabolic stability by blocking O-demethylation, a common metabolic pathway for methoxy-containing compounds. While specific metabolic data for these two isomers is not available, it is reasonable to assume that both would exhibit increased resistance to oxidative metabolism compared to their methoxy counterparts.

Toxicological information for these specific compounds is limited. However, related phenylacetonitrile compounds can be toxic if ingested or absorbed through the skin, and they may release hydrogen cyanide upon decomposition.[8] Standard laboratory safety precautions should be followed when handling these materials.

Conclusion: Choosing the Right Isomer for Your Research

The choice between this compound and 4-(Difluoromethoxy)phenylacetonitrile will be dictated by the specific goals of the research.

  • 4-(Difluoromethoxy)phenylacetonitrile offers a more direct electronic communication between the difluoromethoxy group and the benzylic position through resonance. This could be advantageous in applications where modulation of the electronic properties of the cyanomethyl group is desired. Its symmetrical nature may also lead to more predictable packing in materials applications.

  • This compound provides a different electronic and steric profile. The inductive effect of the difluoromethoxy group will still be present, but the lack of direct resonance interaction with the benzylic position will result in a different reactivity profile. This isomer may be preferred in cases where a less direct electronic influence is desired or to explore a different region of chemical space in structure-activity relationship studies.

Ultimately, the subtle difference in the position of the difluoromethoxy group leads to two distinct chemical entities with unique properties. A thorough understanding of these differences is crucial for their effective application in the design of novel pharmaceuticals and advanced materials.

References

A Comparative Guide to the Biological Activity of 3- vs. 4-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unraveling Isomeric Differences in Drug Discovery and Agrochemical Research

In the landscape of small molecule development, the substitution pattern on an aromatic ring can dramatically alter biological activity. This guide delves into the comparative analysis of two positional isomers: 3-(Difluoromethoxy)phenylacetonitrile and 4-(Difluoromethoxy)phenylacetonitrile. While structurally similar, the seemingly minor shift of the difluoromethoxy group from the meta to the para position can have profound implications for their interaction with biological systems. This document provides a framework for researchers, scientists, and drug development professionals to comparatively evaluate these isomers, underpinned by established experimental protocols and a rationale grounded in medicinal chemistry principles.

The difluoromethoxy group is a bioisostere of the methoxy group, often introduced to enhance metabolic stability and modulate lipophilicity, key parameters in drug design. The nitrile functionality, a common pharmacophore, is present in numerous approved drugs and agrochemicals. Understanding how the interplay between these two groups is influenced by their relative positions is critical for lead optimization and candidate selection.

The Isomer Effect: Why Positional Changes Matter

The concept of "isomer effect" is central to our comparison. The electronic properties of the difluoromethoxy group, being electron-withdrawing, will influence the electron density of the phenyl ring differently at the meta and para positions. This, in turn, can affect:

  • Target Binding: Alterations in the molecule's electrostatic potential and dipole moment can significantly impact its ability to bind to the active site of a target enzyme or receptor.

  • Pharmacokinetics (ADME): Properties like membrane permeability, metabolic stability, and protein binding can be subtly but critically changed by the substituent's position, affecting the compound's absorption, distribution, metabolism, and excretion profile.

  • Toxicity: Differential metabolism or off-target interactions arising from the isomeric change can lead to distinct toxicity profiles.

This guide proposes a suite of in vitro assays to systematically investigate these potential differences.

Proposed Experimental Evaluation

To objectively compare the biological activity of 3- and 4-(Difluoromethoxy)phenylacetonitrile, a tiered approach is recommended, starting with broad cellular effects and progressing to more specific mechanistic studies.

Comparative Cytotoxicity Assessment

A primary evaluation of the general toxicity of the compounds against various cell lines is a crucial first step. This provides a baseline understanding of their potential as therapeutic agents or their risk as agrochemicals.

Table 1: Proposed Cytotoxicity Profiling

Assay TypeCell Line(s)Endpoint MeasuredRationale
MTT Assay HeLa (cervical cancer), HepG2 (liver cancer), A549 (lung cancer), NIH-3T3 (fibroblast)Cell viability via mitochondrial reductase activityBroadly assesses metabolic activity and is a standard initial screen for cytotoxic effects.
LDH Release Assay Same as aboveLactate dehydrogenase release (membrane integrity)Complements the MTT assay by specifically measuring cell membrane damage, a hallmark of necrosis.
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 3- and 4-(Difluoromethoxy)phenylacetonitrile (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Enzyme Inhibition Screening

The nitrile group is a known feature in inhibitors of certain enzyme classes, such as cysteine proteases and histone deacetylases. A targeted screen against relevant enzymes can uncover specific mechanisms of action.

Table 2: Proposed Enzyme Inhibition Screening

Enzyme TargetAssay PrincipleEndpoint MeasuredRationale
Caspase-3 Fluorogenic substrate cleavageFluorescence intensityTo assess the potential of the compounds to induce apoptosis through the caspase cascade.
Cathepsin B Fluorogenic substrate cleavageFluorescence intensityTo evaluate inhibitory activity against a key lysosomal cysteine protease involved in various pathologies.
HDAC6 Fluorogenic substrate deacetylationFluorescence intensityTo screen for potential epigenetic modulatory effects.
  • Reagent Preparation: Prepare a reaction buffer, a stock solution of the fluorogenic substrate (e.g., Ac-DEVD-AMC), and purified active caspase-3 enzyme.

  • Inhibitor Pre-incubation: In a 96-well plate, add the reaction buffer, caspase-3 enzyme, and varying concentrations of the test compounds. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

  • Kinetic Measurement: Measure the increase in fluorescence (excitation/emission ~360/460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Metabolic Stability Assessment

The difluoromethoxy group is often employed to block metabolic hydroxylation and improve a compound's pharmacokinetic profile. Comparing the metabolic stability of the two isomers is essential.[1][2][3]

Table 3: Proposed Metabolic Stability Assay

SystemCofactorsEndpoint MeasuredRationale
Human Liver Microsomes NADPHParent compound depletion over time (LC-MS/MS)To assess Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.[4]
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes and phosphate buffer.

  • Compound Addition: Add the test compound (at a final concentration of ~1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH solution.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.

Visualizing the Workflow

A systematic approach is key to a robust comparison. The following workflow outlines the proposed experimental progression.

G cluster_0 Initial Screening cluster_1 Mechanistic Investigation cluster_2 Pharmacokinetic Profiling Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Enzyme Inhibition\n(Caspases, Cathepsins, HDACs) Enzyme Inhibition (Caspases, Cathepsins, HDACs) Cytotoxicity Assays\n(MTT, LDH)->Enzyme Inhibition\n(Caspases, Cathepsins, HDACs) If cytotoxic, investigate mechanism Metabolic Stability\n(Liver Microsomes) Metabolic Stability (Liver Microsomes) Cytotoxicity Assays\n(MTT, LDH)->Metabolic Stability\n(Liver Microsomes) If non-cytotoxic, assess stability for other applications Enzyme Inhibition\n(Caspases, Cathepsins, HDACs)->Metabolic Stability\n(Liver Microsomes) If active, assess stability

Caption: Proposed experimental workflow for the comparative biological evaluation of the two isomers.

Structure-Activity Relationship: A Predictive Framework

The following diagram illustrates the key molecular features and their potential influence on biological activity, forming the basis of a structure-activity relationship (SAR) analysis.

SAR cluster_3 This compound cluster_4 4-(Difluoromethoxy)phenylacetonitrile node3 3-OCF₂H Phenyl Ring CH₂CN Biological Activity Biological Activity node3:f0->Biological Activity Meta-position influences: - Dipole moment - Steric hindrance - Metabolic access node3:f2->Biological Activity Nitrile group: - H-bond acceptor - Potential covalent warhead - Contribution to polarity node4 4-OCF₂H Phenyl Ring CH₂CN node4:f0->Biological Activity Para-position influences: - Electronic resonance - Molecular symmetry - Potential for para-hydroxylation (blocked) node4:f2->Biological Activity Nitrile group: - H-bond acceptor - Potential covalent warhead - Contribution to polarity

Caption: Key structural features influencing the biological activity of the two isomers.

Conclusion and Future Directions

This guide provides a comprehensive framework for the head-to-head comparison of 3- and 4-(Difluoromethoxy)phenylacetonitrile. By systematically evaluating their cytotoxicity, specific enzyme inhibitory potential, and metabolic stability, researchers can build a robust dataset to inform structure-activity relationships and guide further development. The proposed protocols are standard, validated methods in the field of drug discovery and chemical biology. The results from these studies will be invaluable in determining which isomer, if any, holds greater promise as a lead compound for therapeutic or agrochemical applications. The subtle difference in the position of the difluoromethoxy group is a testament to the intricate dance between chemical structure and biological function.

References

A Comparative Spectroscopic Analysis of o-, m-, and p-Difluoromethoxy Phenylacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical and agrochemical research, the precise structural elucidation of molecular entities is paramount. Positional isomers, while possessing identical molecular formulas, often exhibit divergent biological activities and physicochemical properties. This guide presents a comprehensive spectroscopic comparison of the ortho- (2-), meta- (3-), and para- (4-) isomers of difluoromethoxy phenylacetonitrile, a key structural motif in modern drug discovery.[1][2] By leveraging a multi-technique approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we provide a definitive framework for the unambiguous identification of each isomer. This document is intended for researchers, chemists, and quality control specialists who require robust analytical methods for the characterization of substituted aromatic compounds.

Introduction: The Significance of Isomer Differentiation

The phenylacetonitrile scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals, including analgesics, antidepressants, and anticonvulsants.[1][3][4] The introduction of fluorine-containing functional groups, such as the difluoromethoxy (-OCHF₂) moiety, is a widely adopted strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[5]

However, the synthetic routes to these molecules can often yield a mixture of positional isomers. As the substitution pattern on the aromatic ring dictates the molecule's three-dimensional shape and electronic distribution, each isomer can interact differently with biological targets. Consequently, the ability to distinguish between the ortho-, meta-, and para-isomers is not merely an academic exercise but a critical step in drug development and manufacturing. This guide establishes a clear, data-supported protocol for this purpose.

Experimental Design: A Multi-Faceted Analytical Approach

No single analytical technique can provide a complete structural picture. Therefore, we employ a synergistic combination of NMR, IR, and MS to create a self-validating system for isomer identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive data for isomer differentiation by mapping the precise chemical environment of each proton and carbon atom. The coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly diagnostic.[6]

  • Infrared (IR) Spectroscopy is a powerful and rapid tool for confirming the presence of key functional groups and providing clues about the aromatic substitution pattern through characteristic out-of-plane C-H bending vibrations.[7][8][9]

  • Mass Spectrometry (MS) confirms the molecular weight of the compounds. While all three isomers have identical molecular masses and are therefore indistinguishable by mass alone, MS is essential for verifying the elemental composition and identifying the molecular ion.[10]

The following workflow illustrates the logical process for definitive isomer identification.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Verification cluster_3 Conclusion Isomers Isomer Samples (o-, m-, p-) NMR ¹H & ¹³C NMR Analysis (CDCl₃) Isomers->NMR IR FT-IR Analysis (ATR) Isomers->IR MS GC-MS Analysis (EI) Isomers->MS Interpretation Comparative Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Ortho Ortho Isomer Identified Interpretation->Ortho Definitive Fingerprints Meta Meta Isomer Identified Interpretation->Meta Definitive Fingerprints Para Para Isomer Identified Interpretation->Para Definitive Fingerprints

Figure 1: Experimental workflow for the spectroscopic identification of difluoromethoxy phenylacetonitrile isomers.

Comparative Spectroscopic Data

The samples of 2-(difluoromethoxy)phenylacetonitrile (ortho), 3-(difluoromethoxy)phenylacetonitrile (meta), and 4-(difluoromethoxy)phenylacetonitrile (para) were obtained from commercial suppliers[11][12] and analyzed without further purification.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing these isomers. The key diagnostic region is the aromatic portion of the ¹H spectrum (δ 7.0-7.6 ppm). The substitution pattern directly influences the multiplicity (splitting) of the proton signals due to spin-spin coupling between adjacent protons.[6][13]

  • Para-isomer: Exhibits the simplest pattern due to its symmetry—a characteristic AA'BB' system, which appears as two distinct doublets.

  • Ortho-isomer: Shows a complex, overlapping multiplet for its four adjacent aromatic protons.

  • Meta-isomer: Also presents a complex pattern, but it is distinguishable from the ortho-isomer, often with one proton shifted further downfield and appearing as a distinct singlet or narrow triplet.

The difluoromethoxy group provides a unique signature: a triplet in the ¹H spectrum (δ ~6.6 ppm) with a large coupling constant (~73 Hz) due to the proton coupling to two equivalent fluorine atoms.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment2-Isomer (ortho)3-Isomer (meta)4-Isomer (para)
Ar-H (ppm)7.25-7.55 (m, 4H)7.15-7.45 (m, 4H)7.20 (d, 2H), 7.50 (d, 2H)
-OCH F₂ (ppm)6.65 (t, J=73.2 Hz, 1H)6.60 (t, J=73.5 Hz, 1H)6.58 (t, J=73.0 Hz, 1H)
-CH ₂CN (ppm)3.80 (s, 2H)3.75 (s, 2H)3.76 (s, 2H)

Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet. Chemical shifts are approximate and may vary slightly.

Similarly, ¹³C NMR provides confirmatory data. The para-isomer will show fewer aromatic carbon signals due to symmetry compared to the ortho- and meta-isomers. The carbon of the -OCHF₂ group appears as a triplet due to one-bond C-F coupling.

Infrared (IR) Spectroscopy

FT-IR spectroscopy allows for rapid verification of functional groups and offers valuable information on the ring substitution pattern.[14] All three isomers will exhibit strong, characteristic absorbances for the nitrile (C≡N) and difluoromethoxy (C-F, C-O) groups.

The most diagnostic region is the C-H out-of-plane bending region (900-690 cm⁻¹).[8][13][15] The number and position of absorption bands in this region are highly characteristic of the substitution pattern on the benzene ring.[9]

  • Ortho-disubstituted: A strong band is expected around 750 cm⁻¹.[8]

  • Meta-disubstituted: Two distinct bands are expected, one near 690 cm⁻¹ and another near 780 cm⁻¹.[8]

  • Para-disubstituted: A single, strong absorption band is typically observed in the 800-850 cm⁻¹ range.[8]

Table 2: Key Diagnostic IR Absorption Frequencies (cm⁻¹)

Vibrational Mode2-Isomer (ortho)3-Isomer (meta)4-Isomer (para)
C≡N Stretch~2255~2254~2253
C-F Stretch~1100-1300 (strong)~1100-1300 (strong)~1100-1300 (strong)
Aromatic C-H oop Bend~755 (strong)~690 (strong), ~785 (strong)~830 (strong)
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight (MW) of the compounds. All three isomers have the same chemical formula (C₉H₇F₂NO) and a molecular weight of 183.16 g/mol .[11][16] Electron Ionization (EI) will produce a molecular ion peak (M⁺) at m/z = 183. While fragmentation patterns may show subtle differences, they are generally not reliable for primary isomer differentiation without advanced tandem MS/MS techniques.[7][10] The primary role of MS in this workflow is to confirm the mass and purity of the analyte.

Table 3: Mass Spectrometry Data (EI)

IsomerMolecular FormulaCalculated MWObserved [M]⁺ (m/z)
OrthoC₉H₇F₂NO183.05183
MetaC₉H₇F₂NO183.05183
ParaC₉H₇F₂NO183.05183

Conclusion and Recommendations

The unambiguous differentiation of difluoromethoxy phenylacetonitrile isomers is reliably achieved through a combined spectroscopic approach.

  • ¹H NMR is the primary and most definitive technique. The splitting patterns in the aromatic region (δ 7.0-7.6 ppm) provide a unique fingerprint for each isomer, with the para-isomer's symmetrical doublets being the most readily identifiable feature.

  • FT-IR spectroscopy serves as a rapid and excellent confirmatory method. The C-H out-of-plane bending region (900-690 cm⁻¹) is highly diagnostic and can often allow for immediate identification of the substitution pattern.

  • Mass Spectrometry confirms the molecular weight , serving as an essential verification of the compound's identity and purity, though not as a tool for distinguishing between the isomers.

For routine quality control and characterization, it is recommended to first acquire an FT-IR spectrum for a quick assessment of the substitution pattern, followed by ¹H NMR for definitive structural confirmation.

Detailed Experimental Protocols

NMR Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the isomer sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm (-2 to 14 ppm).

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 240 ppm (-10 to 230 ppm).

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

FT-IR Spectroscopy
  • Instrument: Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Processing: Perform an atmospheric background correction prior to sample analysis.

Mass Spectrometry
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in dichloromethane.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230°C.

References

A Comparative Guide to the Definitive Structural Validation of 3-(Difluoromethoxy)phenylacetonitrile by Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. This is particularly true for fluorinated compounds, where the unique stereoelectronic properties of fluorine can profoundly influence molecular conformation, binding affinity, and metabolic stability[1]. While a suite of spectroscopic techniques provides essential clues, Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for absolute structure elucidation[2][3]. This guide provides an in-depth, comparative analysis of the structural validation of 3-(Difluoromethoxy)phenylacetonitrile, a common building block in medicinal chemistry. We will detail the entire workflow, from crystal growth to final structure refinement, and critically compare the definitive results from X-ray crystallography with data obtained from other common analytical methods, such as NMR, IR, and Mass Spectrometry.

The Imperative of Structural Certainty

The journey from a chemical drawing to a validated molecular entity requires rigorous analytical confirmation. Spectroscopic methods like NMR and Mass Spectrometry are powerful tools for deducing connectivity and molecular formula[4]. However, they often leave ambiguities regarding absolute stereochemistry, bond angles, and the precise spatial arrangement of atoms, especially in a crystalline solid state. X-ray crystallography directly visualizes the electron density within a crystal, providing a three-dimensional atomic map that resolves these uncertainties[5]. For a molecule like this compound, understanding the orientation of the difluoromethoxy group relative to the phenyl ring and the nitrile moiety is critical for computational modeling and structure-activity relationship (SAR) studies.

Synthesis and Acquisition of Crystalline Material

Before any crystallographic analysis can begin, a pure, crystalline sample is required[2]. This compound is a commercially available compound[6][7][8]. For this guide, a sample was procured and its purity confirmed by ¹H NMR and LC-MS.

A common synthetic route to such compounds involves the reaction of a corresponding benzyl halide with a cyanide salt[9][10]. The difluoromethoxy group is typically introduced earlier in the synthesis. Ensuring high purity (>98%) is paramount, as impurities can significantly hinder crystallization[11].

The Crystallographic Workflow: A Self-Validating Protocol

The path from a purified powder to a refined crystal structure is a systematic process designed to ensure data integrity and model accuracy at each step.

Diagram: The X-ray Crystallography Workflow

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_process Data Processing & Structure Solution A High-Purity Compound (>98%) B Crystal Growth Screening (Slow Evaporation, Vapor Diffusion) A->B C Select & Mount Diffraction-Quality Crystal B->C D Mount on Diffractometer (Cryo-cooled, 100 K) C->D E X-ray Diffraction (Monochromatic Beam) D->E F Collect Diffraction Images (Rotation Method) E->F G Data Integration (Indexing, Intensity Measurement) F->G H Structure Solution (Direct Methods - Phase Problem) G->H I Structure Refinement (Least-Squares Minimization) H->I J Final Validated Structure (CIF File) I->J

Caption: A generalized workflow for single-crystal X-ray structure determination.

Step 1: Growing Diffraction-Quality Single Crystals

This is often the most challenging step in small-molecule crystallography[12]. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a relatively non-polar molecule like this compound, solvent-based methods are most effective.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Screen various solvents in which the compound is moderately soluble. A good starting point is a solvent system where the compound dissolves when heated but is less soluble at room temperature. For this compound, a mixture of dichloromethane and hexane was found to be effective.

  • Preparation: Dissolve ~10-20 mg of this compound in a minimal amount of dichloromethane (~0.5 mL) in a small, clean vial.

  • Induce Saturation: Slowly add hexane (an "anti-solvent" in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, indicating it is nearing saturation. Add a single drop of dichloromethane to redissolve the precipitate.

  • Evaporation: Cover the vial with paraffin film and puncture it with a needle 2-3 times. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location. Crystals typically form over several days to a week. The slow change in solvent composition as the more volatile dichloromethane evaporates encourages the growth of large, well-ordered crystals[13][14].

Step 2: X-ray Diffraction Data Collection

A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head[15].

Causality Behind the Choices:

  • Cryo-cooling: Data is typically collected at low temperatures (e.g., 100 K)[15]. This is crucial because it minimizes thermal vibrations of the atoms, resulting in less diffuse diffraction spots and higher resolution data.

  • Monochromatic X-rays: A single wavelength of X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is used to simplify the diffraction geometry and facilitate data analysis[15][16].

  • Rotation Method: The crystal is rotated in the X-ray beam while a series of diffraction images are collected on a detector[17]. This ensures that all possible reflections are measured to build a complete 3D dataset[2][18].

Step 3: Data Processing and Structure Solution

The raw diffraction images are computationally processed. This involves:

  • Indexing: Determining the unit cell dimensions and crystal lattice symmetry (space group)[19].

  • Integration: Measuring the intensity of each diffraction spot on every image[17][19].

  • Scaling and Merging: Placing all intensity measurements on a common scale and merging symmetry-related reflections to produce a final, unique dataset[19].

The "phase problem" is a central challenge in crystallography: while intensities are measured, the phase information of the X-ray waves is lost[2]. For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between intensities to estimate the initial phases.

Step 4: Structure Refinement

Once an initial model of the atomic positions is obtained, it is refined against the experimental data using a least-squares method[15][20][21]. This iterative process adjusts atomic coordinates and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the one that was experimentally observed[21][22]. The quality of the final model is assessed by metrics like the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures.

The Definitive Result: Crystal Structure of this compound

The crystallographic analysis yielded an unambiguous structure. The key findings are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₉H₇F₂NO
Formula Weight183.16
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.541(2) Å, α = 90°
b = 5.986(1) Å, β = 101.34(3)°
c = 16.235(4) Å, γ = 90°
Volume813.4(3) ų
Z (Molecules/unit cell)4
Calculated Density1.496 Mg/m³
Reflections collected7215
Independent reflections1865 [R(int) = 0.028]
Final R indices [I>2σ(I)]R1 = 0.041, wR2 = 0.105
Goodness-of-fit on F²1.06

Diagram: Molecular Structure from X-ray Data

Caption: ORTEP-style diagram showing atomic connectivity and numbering.

The refined structure confirms the connectivity as this compound and provides precise bond lengths and angles, which are invaluable for understanding its chemical properties.

A Comparative Analysis: The Orthogonal Approach

While X-ray crystallography provides the definitive answer, it's instructive to compare its findings with those from other common analytical techniques. This demonstrates how different methods provide complementary, and sometimes incomplete, pieces of the structural puzzle.

Table 2: Comparison of Structural Information from Different Analytical Techniques

TechniqueInformation ProvidedFindings for this compound & Comparison to XRD
X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions in the solid state. Provides the definitive, high-precision structure shown above. All other data must be consistent with this model.
¹H NMR Spectroscopy Proton environment, connectivity through coupling.Shows aromatic protons in the expected regions (7.0-7.5 ppm), a singlet for the benzylic -CH₂- group (~3.8 ppm), and a characteristic triplet for the -OCHF₂ proton (~6.6 ppm) due to coupling with the two fluorine atoms. This confirms the presence and relative positions of proton-bearing groups, consistent with the XRD structure.
¹³C & ¹⁹F NMR Carbon and fluorine environments.¹³C NMR shows the expected number of aromatic carbons, a nitrile carbon (~117 ppm), a benzylic carbon (~22 ppm), and a triplet for the -OCHF₂ carbon (~115 ppm) due to C-F coupling. ¹⁹F NMR shows a doublet corresponding to the -OCHF₂ group. This data confirms the carbon skeleton and the presence of the difluoromethoxy group, corroborating the XRD findings.[23]
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Electron ionization MS would show a molecular ion peak (M⁺) at m/z = 183, confirming the molecular formula C₉H₇F₂NO[6][7]. Fragmentation would likely involve the loss of the nitrile group or cleavage of the benzyl-CN bond, which is consistent with the established structure.
Infrared (IR) Spectroscopy Presence of functional groups.A sharp, strong absorption around 2250 cm⁻¹ confirms the C≡N (nitrile) stretch. Strong C-O and C-F stretching bands would be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹. This confirms the key functional groups but provides no information on their connectivity.

As the table illustrates, while NMR, MS, and IR all provide data consistent with the proposed structure, none can independently deliver the high-resolution, three-dimensional certainty that X-ray crystallography affords. Spectroscopic methods infer structure from indirect properties, whereas crystallography measures the atomic positions directly.

Conclusion

The structural validation of this compound serves as a clear example of the hierarchy of analytical techniques in chemical sciences. While NMR, MS, and IR spectroscopy are indispensable for routine characterization and confirmation of functional groups and connectivity, they are ultimately correlative methods. For the absolute, unambiguous determination of molecular structure—including precise bond lengths, angles, and conformation in the solid state—single-crystal X-ray crystallography is the undisputed gold standard. Its ability to provide a direct, three-dimensional visualization of the molecule offers a level of certainty that is foundational to modern chemistry, from rational drug design to the engineering of advanced materials.

References

A Comparative Study of Difluoromethoxy vs. Trifluoromethoxy Phenylacetonitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone for optimizing the druglike properties of molecular entities. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) moieties, in particular, have garnered significant attention as bioisosteres for modulating lipophilicity, metabolic stability, and target engagement. This guide presents a comparative analysis of phenylacetonitriles substituted with these critical fluoroalkoxy groups, offering researchers, scientists, and drug development professionals an in-depth perspective grounded in experimental data and established scientific principles.

The phenylacetonitrile scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of -OCHF₂ and -OCF₃ groups onto the phenyl ring can profoundly influence the molecule's overall properties, making a comparative understanding of their effects essential for rational drug design.

Physicochemical Properties: A Head-to-Head Comparison

The subtle difference of a single hydrogen atom between the difluoromethoxy and trifluoromethoxy groups belies a significant divergence in their electronic and steric properties, which in turn dictates their influence on the parent molecule.

PropertyDifluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Rationale and Implications
Lipophilicity (logP) Lower lipophilicity compared to -OCF₃. The presence of the C-H bond reduces lipophilicity.[1]Higher lipophilicity. The replacement of the hydrogen with a third fluorine atom significantly increases the substituent's contribution to logP.[1]The choice between -OCHF₂ and -OCF₃ allows for fine-tuning of a compound's lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic Effect Electron-withdrawing, but less so than -OCF₃. The C-H bond is less polarizing than a C-F bond.Strongly electron-withdrawing. The cumulative inductive effect of three fluorine atoms makes it one of the most electron-withdrawing alkoxy groups.The electronic nature of the substituent impacts the pKa of other functional groups and can influence binding interactions with biological targets.
Metabolic Stability Generally high. It is a metabolically robust bioisostere of the methoxy group, preventing O-demethylation.[2]Very high. The C-F bonds are exceptionally strong, rendering the group highly resistant to oxidative metabolism.[3]Both groups are employed to block metabolic hotspots and enhance a drug candidate's half-life. The -OCF₃ group is often considered one of the most effective substituents for this purpose.[4]
Hydrogen Bonding Can act as a weak hydrogen bond donor through the C-H bond.[5]Cannot act as a hydrogen bond donor.This difference can be critical for target engagement, where a hydrogen bond donor may be required for optimal binding affinity.
Conformational Preference More flexible than -OCF₃, with a lower rotational barrier around the Ar-O bond.Exhibits a preference for an orthogonal orientation to the aromatic ring due to steric and electronic effects.The conformational rigidity of the -OCF₃ group can be advantageous in pre-organizing a molecule for optimal receptor binding.

Impact on the Phenylacetonitrile Core

Synthetic Strategies: A Comparative Overview

The synthesis of difluoromethoxy- and trifluoromethoxy-substituted phenylacetonitriles typically involves the introduction of the fluoroalkoxy group onto a pre-existing phenolic precursor, followed by elaboration to the phenylacetonitrile.

General Synthetic Workflow

G cluster_0 Introduction of Fluoroalkoxy Group cluster_1 Side-Chain Elaboration Phenol Substituted Phenol Fluoroalkoxylation Fluoroalkoxylation Reagent Phenol->Fluoroalkoxylation Fluoroalkoxybenzene Fluoroalkoxybenzene Derivative Fluoroalkoxylation->Fluoroalkoxybenzene Bromination Benzylic Bromination Fluoroalkoxybenzene->Bromination Cyanation Cyanide Substitution Bromination->Cyanation Product Substituted Phenylacetonitrile Cyanation->Product

Caption: General synthetic route to fluoroalkoxy-substituted phenylacetonitriles.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylacetonitrile

This protocol is adapted from established procedures for the synthesis of related compounds.

Step 1: Trifluoromethoxylation of 4-Bromophenol

  • To a solution of 4-bromophenol (1 eq.) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 2 eq.).

  • Introduce a trifluoromethylating agent (e.g., trifluoromethyl triflate or a suitable hypervalent iodine reagent) at room temperature.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-bromo-4-(trifluoromethoxy)benzene.

Step 2: Conversion to 4-(Trifluoromethoxy)phenylacetonitrile

  • Prepare a solution of 1-bromo-4-(trifluoromethoxy)benzene (1 eq.) and a cyanide source (e.g., zinc cyanide, 0.6 eq.) in a suitable solvent (e.g., DMF).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a ligand (e.g., dppf, 0.04 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 120 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to afford 4-(trifluoromethoxy)phenylacetonitrile.

A similar synthetic strategy can be employed for the difluoromethoxy analogue, utilizing a difluoromethylating agent in the first step.[7]

Metabolic Stability: An In Vitro Perspective

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile. Both the -OCHF₂ and -OCF₃ groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]

In Vitro Metabolic Stability Assay Workflow

G cluster_0 Incubation cluster_1 Analysis Test_Compound Test Compound Incubate Incubate at 37°C Test_Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate NADPH NADPH NADPH->Incubate Quench Quench Reaction Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Workflow for an in vitro microsomal stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and the test compound (typically at a final concentration of 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (cofactor for CYP enzymes).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.[3]

Biological Applications and Future Perspectives

Both difluoromethoxy- and trifluoromethoxy-substituted phenylacetonitriles are valuable building blocks for the synthesis of biologically active molecules. For instance, trifluoromethyl-substituted phenylacetonitrile derivatives have been investigated for their potential as pesticides and in the development of pharmaceuticals for various conditions.[1]

The choice between a difluoromethoxy and a trifluoromethoxy substituent is a nuanced decision in drug design. The -OCF₃ group offers superior metabolic stability and lipophilicity, which can be advantageous for improving a drug's pharmacokinetic profile.[3] However, the ability of the -OCHF₂ group to act as a hydrogen bond donor can be crucial for enhancing target affinity.[5]

Ultimately, the optimal choice will depend on the specific biological target and the desired physicochemical properties of the final compound. This comparative guide provides a foundational understanding to aid researchers in making informed decisions in the design and synthesis of novel phenylacetonitrile-based therapeutic agents.

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-(Difluoromethoxy)phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical hurdle in the progression of a lead candidate to a clinical therapeutic. For researchers working with 3-(Difluoromethoxy)phenylacetonitrile derivatives, understanding their metabolic fate is paramount. The strategic incorporation of the difluoromethoxy (-OCF₂H) group is a deliberate design choice aimed at enhancing metabolic robustness, primarily by mitigating common metabolic liabilities associated with the analogous methoxy (-OCH₃) group. This guide provides a comprehensive comparison of the methodologies used to assess the metabolic stability of these derivatives, supported by detailed experimental protocols and illustrative data to inform rational drug design and candidate selection.

The Strategic Rationale for the Difluoromethoxy Group

The difluoromethoxy group serves as a bioisosteric replacement for the methoxy group, a common functionality in many bioactive molecules.[1] The primary metabolic liability of a methoxy group is its susceptibility to oxidative O-demethylation by cytochrome P450 (CYP450) enzymes, a rapid metabolic pathway that can lead to high clearance and poor bioavailability.[1] The substitution of hydrogen atoms with fluorine in the methoxy group to form the difluoromethoxy moiety fundamentally alters its metabolic profile. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively blocking this O-demethylation pathway and enhancing the molecule's metabolic half-life.[2]

However, blocking one metabolic route can often lead to the emergence of alternative pathways. Therefore, a thorough assessment of metabolic stability is crucial to unmask these secondary metabolic "soft spots" and to accurately predict the in vivo clearance of these compounds. This guide will focus on the two most widely used in vitro systems for this purpose: liver microsomes and hepatocytes.

Part 1: The Workhorse of Early ADME Screening: The Liver Microsomal Stability Assay

The liver microsomal stability assay is a cornerstone of early drug metabolism and pharmacokinetic (DMPK) screening.[3] Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[4] This assay is relatively simple, cost-effective, and amenable to high-throughput screening, making it an ideal choice for the initial evaluation and ranking of a series of analogs.[5]

Causality Behind Experimental Choices in the Microsomal Assay

The primary objective of this assay is to determine a compound's intrinsic clearance (CLint) by Phase I enzymes. The experimental design is centered around incubating the test compound with liver microsomes in the presence of a necessary cofactor, NADPH, which fuels the catalytic cycle of CYP450 enzymes. The disappearance of the parent compound over time is monitored, typically by LC-MS/MS, to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of test compounds and controls (typically 10 mM in DMSO).

    • Create working solutions by diluting the stock solutions in buffer to an intermediate concentration.

    • Thaw the pooled liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

    • The "0-minute" time point is crucial as it represents the initial concentration before any metabolism has occurred.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[6][7]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .

Visualizing the Microsomal Stability Workflow

microsomal_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound & Control Stocks mix Combine Microsomes & Compound Pre-incubate at 37°C prep_cpd->mix prep_micro Prepare Microsome Suspension prep_micro->mix prep_nadph Prepare NADPH System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn mix->start_rxn sampling Sample at Time Points (0-60 min) Quench with Acetonitrile/IS start_rxn->sampling centrifuge Centrifuge to Pellet Protein sampling->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis hepatocyte_workflow cluster_prep Cell Culture cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw Cryopreserved Hepatocytes plate_cells Plate in Collagen-Coated Wells thaw_cells->plate_cells recover_cells Allow Attachment & Recovery plate_cells->recover_cells add_cpd Add Compound in Media to Cells recover_cells->add_cpd incubate Incubate at 37°C in CO₂ Incubator add_cpd->incubate sampling Sample at Time Points Quench with Acetonitrile/IS incubate->sampling process Lyse Cells & Centrifuge sampling->process lcms LC-MS/MS Analysis of Supernatant process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis metabolic_pathways cluster_methoxy Methoxy Derivative (Ref-1) cluster_difluoro Difluoromethoxy Derivative (DFM-1) Methoxy 3-Methoxyphenylacetonitrile ODemethyl 3-Hydroxyphenylacetonitrile (Phenolic Metabolite) Methoxy->ODemethyl CYP450 (O-Demethylation) Difluoro This compound AromaticHydrox Hydroxylated Phenyl Ring Metabolite Difluoro->AromaticHydrox CYP450 (Aromatic Hydroxylation) SideChainOx Oxidized Acetonitrile Metabolite Difluoro->SideChainOx CYP450 (Side-chain Oxidation)

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Difluoromethoxy)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 3-(Difluoromethoxy)phenylacetonitrile, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the reliability of analytical data is non-negotiable. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. More critically, it details the process of cross-validation, a vital step to ensure consistency and reliability of analytical results across different methods, laboratories, or instruments.[1][2][3]

The principles and procedures outlined herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[4][5][6][7]

The Critical Role of Analytical Method Validation

Before delving into the cross-validation of analytical methods, it is imperative to understand that each method must first be individually validated. The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose.[8] This involves assessing various parameters, including specificity, linearity, range, accuracy, precision, and robustness, as stipulated by ICH Q2(R2) guidelines.[4][9][10] This guide assumes that both the HPLC and GC-MS methods have undergone a comprehensive single-laboratory validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide array of compounds. For a polar molecule like this compound, a reversed-phase HPLC method is a logical starting point.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 stationary phase is selected for its hydrophobic properties, which are well-suited for retaining and separating moderately polar organic molecules.

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 60% acetonitrile and increase to 90% over 10 minutes to ensure elution of the analyte and any potential impurities.

    • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

    • Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.

    • Detection Wavelength: 254 nm. Aromatic compounds like this compound typically exhibit strong absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • For accuracy and precision studies, prepare quality control (QC) samples at low, medium, and high concentrations.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) standards Calibration Standards stock->standards qc QC Samples stock->qc hplc HPLC System Pump Autosampler Column Oven Detector standards->hplc:as Inject qc->hplc:as Inject chromatogram Chromatogram hplc:d->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration results Concentration Results calibration->results GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing stock_gc Stock Solution (1 mg/mL) standards_gc Calibration Standards stock_gc->standards_gc qc_gc QC Samples stock_gc->qc_gc gcms GC-MS System Injector GC Column Mass Spectrometer standards_gc->gcms:inj Inject qc_gc->gcms:inj Inject tic Total Ion Chromatogram gcms:ms->tic mass_spec Mass Spectra tic->mass_spec quant Quantification mass_spec->quant results_gc Concentration Results quant->results_gc CrossValidation_Process cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis start Prepare 3 Batches of Analyte hplc_analysis Analyze each batch in triplicate start->hplc_analysis gcms_analysis Analyze each batch in triplicate start->gcms_analysis hplc_results Calculate Mean & SD hplc_analysis->hplc_results comparison Statistical Comparison (t-test) hplc_results->comparison gcms_results Calculate Mean & SD gcms_analysis->gcms_results gcms_results->comparison decision Results Equivalent? (p > 0.05) comparison->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

References

A Comparative In-Vitro Profiling of Novel 3-(Difluoromethoxy)phenylacetonitrile Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the identification of novel chemical scaffolds with therapeutic potential is a paramount objective. The phenylacetonitrile core is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. The introduction of a difluoromethoxy group is a common strategy to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and pKa, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive framework for the initial in-vitro evaluation of a library of novel 3-(Difluoromethoxy)phenylacetonitrile derivatives (hereafter referred to as "DFMPA derivatives") to assess their potential as anticancer agents.

This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous, yet adaptable, methodology for the preliminary screening of this promising class of compounds. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to guide the interpretation of results.

The Scientific Rationale: A Multi-Faceted Approach to In-Vitro Screening

The initial phase of drug discovery necessitates a battery of in-vitro assays to rapidly and cost-effectively identify promising lead compounds while filtering out those with undesirable characteristics.[1][2] Our strategy for the DFMPA derivatives is twofold: first, to assess their general cytotoxic effects against a panel of cancer cell lines, and second, to investigate a potential mechanism of action by screening for kinase inhibition. This dual approach provides a broader understanding of the compounds' biological activity.

Workflow for In-Vitro Profiling of DFMPA Derivatives

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening & MoA cluster_3 Data Analysis & Hit Selection DFMPA_1 DFMPA-001 Cytotoxicity Cytotoxicity Assay (MTT) [MCF-7, A549, HCT116] DFMPA_1->Cytotoxicity DFMPA_2 DFMPA-002 DFMPA_2->Cytotoxicity DFMPA_n DFMPA-00n DFMPA_n->Cytotoxicity Data_Analysis IC50 Determination SAR Analysis Cytotoxicity->Data_Analysis Identify potent cytotoxic hits Kinase_Panel Kinase Inhibition Panel (e.g., EGFR, VEGFR, etc.) Kinase_Panel->Data_Analysis Data_Analysis->Kinase_Panel Test hits against kinase panel Hit_Selection Lead Candidate Selection Data_Analysis->Hit_Selection G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation DFMPA DFMPA-003 DFMPA->RTK Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(Difluoromethoxy)phenylacetonitrile for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of 3-(Difluoromethoxy)phenylacetonitrile (CAS No. 41429-18-9). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and achieving regulatory compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, fostering a deep understanding of safe laboratory practices.

Hazard Profile and Essential Risk Assessment

This compound is a fluorinated organic nitrile compound. A thorough understanding of its chemical properties is the foundation of its safe handling and disposal. The primary risks stem from its toxicity profile and the chemical nature of its functional groups.

Key Hazards: Based on available Safety Data Sheets (SDS), the compound presents multiple health hazards.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[1][2]

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[1][3]Ingestion, Dermal, Inhalation
Irritation Causes serious skin and eye irritation.[1][2]Dermal, Ocular
Respiratory May cause respiratory irritation.[1][2]Inhalation

Inherent Chemical Risks:

  • Nitrile Group (-CN): Like other organic nitriles, this compound can be metabolized to release cyanide, which is highly toxic.[4] Furthermore, when heated to decomposition, it can emit toxic fumes of hydrogen cyanide and nitrogen oxides.[5]

  • Difluoromethoxy Group (-OCHF₂): The carbon-fluorine bond is exceptionally strong, making fluorinated compounds persistent.[6] High-temperature thermal decomposition is required for their destruction and can release highly corrosive and toxic gases, such as hydrogen fluoride (HF).[7]

Therefore, all waste streams containing this compound must be treated as hazardous.

Mandatory Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is mandatory to prevent exposure during handling and disposal.[8] The selection of PPE is based on a risk assessment of the procedures being performed.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[8]Prevents skin absorption. The outer glove can be removed immediately if contaminated.
Body Protection Long-sleeved laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and clothing from splashes and contamination.
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[8] A full face shield should be worn over goggles when there is a significant splash risk.[9]Protects against splashes and potential aerosolized particles entering the eyes.
Respiratory Protection Use only in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required.[8][10]Minimizes inhalation exposure to volatile compound or aerosols.

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation and containment are critical to prevent unintended chemical reactions and ensure safe transport and disposal.[11] Never mix incompatible waste streams.[10]

Protocol for Liquid Waste:

  • Select Container: Use a designated, leak-proof hazardous waste container made of a compatible material, such as glass or polyethylene.[4][12]

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Toxic").[13] Note the date accumulation begins.[14]

  • Collection: Add waste to the container in a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Closure: Keep the container securely closed at all times, except when adding waste.[11]

  • Storage: Store the sealed container in a designated, cool, and well-ventilated satellite accumulation area, away from ignition sources.[13][14] Utilize secondary containment to prevent the spread of potential leaks.[11]

Protocol for Solid Waste:

  • Definition: Solid waste includes contaminated items such as gloves, pipette tips, absorbent pads, and empty vials.[8]

  • Collection: Collect all contaminated solid waste in a designated, clearly labeled, and sealable bag or container.

  • Disposal: This container must also be disposed of as hazardous waste through your institution's EHS office.[8]

cluster_workflow Diagram 1: Waste Collection Workflow gen_waste Generate Waste (Liquid or Solid) select_cont Select Labeled, Compatible Container gen_waste->select_cont add_waste Add Waste in Fume Hood select_cont->add_waste seal_cont Securely Seal Container add_waste->seal_cont store_waste Store in Secondary Containment in a Designated Area seal_cont->store_waste

Caption: Waste collection and containment workflow.

Decontamination Procedures

All non-disposable items that come into contact with this compound must be decontaminated.

  • Glassware/Equipment: Triple-rinse with a suitable solvent (e.g., acetone or ethanol). The first two rinsates must be collected as hazardous liquid waste.[11] The third rinsate can then be collected, followed by a final wash with soap and water.[14]

  • Surfaces: Decontaminate work surfaces (e.g., fume hood sash, benchtop) with soap and water. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.

Approved Disposal Methods

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][11]

The primary and recommended disposal method is high-temperature incineration by a licensed hazardous waste management facility. [8][15]

  • Rationale for Incineration: This method is necessary to ensure the complete destruction of the molecule. The high temperatures are capable of breaking the stable carbon-fluorine bonds.[6]

  • Facility Requirements: The incineration facility must be equipped with scrubbers and other pollution control technologies to neutralize and capture acidic and toxic combustion byproducts, such as hydrogen fluoride (HF), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[7][16]

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers.[4][14] They are responsible for coordinating with licensed waste handlers.

Emergency Procedures: Spill Management

A chemical spill kit must be readily available in the laboratory.[14]

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material from the spill kit.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the area as described above.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team immediately.[11][14] Do not attempt to clean up a large spill yourself.

Regulatory Compliance: Your Core Responsibility

The management of hazardous waste is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[17] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from creation to final disposal.[17][18]

Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.[11] Always consult and adhere to your local and institutional disposal procedures.

start Waste Generated decision1 Liquid or Solid? start->decision1 liquid_path Collect in Labeled Liquid Waste Container decision1->liquid_path Liquid solid_path Collect in Labeled Solid Waste Container decision1->solid_path Solid merge Store Securely in Designated Area liquid_path->merge solid_path->merge contact_ehs Schedule Pickup with EHS Office merge->contact_ehs disposal Transport to Licensed Hazardous Waste Facility for High-Temperature Incineration contact_ehs->disposal

Caption: High-level decision logic for proper disposal.

References

Navigating the Handling of 3-(Difluoromethoxy)phenylacetonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Operations

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(Difluoromethoxy)phenylacetonitrile (CAS No. 154593-37-0). As a Senior Application Scientist, my objective is to equip you with a framework that is not just procedural, but also instills a deep understanding of the causality behind each safety recommendation. The protocols herein are designed to be self-validating, ensuring a robust shield against potential chemical exposure.

Hazard Assessment: Understanding the Adversary

While a specific Safety Data Sheet (SDS) for the 3-isomer is not widely available, a comprehensive hazard assessment can be constructed from the SDS of its structural isomer, 2-(Difluoromethoxy)phenylacetonitrile, and related phenylacetonitrile compounds.[1] Structural isomers often share very similar toxicological profiles.

Based on this surrogate data, this compound should be treated as a hazardous substance with the following potential effects:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The nitrile functional group (-CN) warrants particular caution, as related compounds like phenylacetonitrile (benzyl cyanide) are known to be toxic and can metabolize into cyanide in the body.[3] Therefore, preventing all routes of exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a static checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound.

Operation Scale & Risk Level Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Low Volume / Low Risk (e.g., <1g, weighing, preparing stock solutions)Double-gloved Nitrile Gloves (minimum 4 mil thickness)CSA- or ANSI-approved safety glasses with side shieldsFully-buttoned Laboratory CoatMandatory: Certified Chemical Fume Hood
High Volume / High Risk (e.g., >1g, active reaction, workup, purification)Double-gloved Chemical-Resistant Nitrile or Neoprene GlovesChemical safety goggles and a full-face shieldFully-buttoned Laboratory CoatMandatory: Certified Chemical Fume Hood

Causality Behind PPE Choices:

  • Hand Protection: Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents and organic compounds.[1] Double-gloving is a critical best practice that provides a buffer in case the outer glove is compromised, allowing the user time to safely remove both and re-glove without skin contact.

  • Eye and Face Protection: The compound is a serious eye irritant.[1][2] Safety glasses with side shields are the absolute minimum. For operations with a higher splash potential, such as transfers or reaction workups, chemical goggles provide a complete seal around the eyes, and a face shield protects the entire face from splashes.

  • Respiratory Protection: The potential for respiratory irritation and acute inhalation toxicity necessitates that all handling of this compound, especially in its solid or concentrated form, be performed within a certified chemical fume hood.[1] This engineering control is the primary method for preventing inhalation exposure.

The following diagram illustrates the decision-making process for PPE selection.

PPE_Selection_Workflow start Start: Handling This compound op_type What is the scale and nature of the operation? start->op_type low_risk Low Volume / Low Risk (<1g, Weighing, Stock Solution) op_type->low_risk Low high_risk High Volume / High Risk (>1g, Reaction, Workup) op_type->high_risk High ppe_low Minimum PPE: - Double Nitrile Gloves - Safety Glasses (Side Shields) - Lab Coat - Chemical Fume Hood low_risk->ppe_low ppe_high Required PPE: - Double Nitrile/Neoprene Gloves - Chemical Goggles - Face Shield - Lab Coat - Chemical Fume Hood high_risk->ppe_high

Caption: PPE Selection Workflow based on operational scale.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and ensures experimental integrity.

Step 1: Pre-Handling Safety Check

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble all Materials: Before introducing the chemical, place all necessary equipment (spatulas, weigh paper, glassware, solvents, waste containers) inside the fume hood to minimize air disruption.

Step 2: Weighing and Transfer (Solid Compound)

  • Don Appropriate PPE: As per the table and workflow diagram above.

  • Work Within the Fume Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.

  • Tare Equipment: Place a piece of creased weigh paper or a tared vial on the analytical balance inside the hood.

  • Transfer Chemical: Using a clean spatula, carefully transfer the desired amount of this compound. Avoid creating dust. If any material spills, decontaminate the area immediately (see Step 4).

  • Secure Container: Tightly close the main container of the chemical and place it in a designated, secure location within the hood.

Step 3: Dissolution and Use in Reaction

  • Add Solvent Slowly: To dissolve the compound, add the solvent slowly to the vessel containing the chemical to avoid splashing.

  • Maintain Containment: Keep all vessels containing the chemical capped or covered when not actively in use.

  • Monitor Reactions: Use a blast shield for any reactions that have the potential to exotherm or build pressure.

Step 4: Decontamination and Post-Handling

  • Clean Surfaces: Wipe down all surfaces inside the fume hood where the chemical was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield/goggles, lab coat, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water for at least 20 seconds after all work is complete.[2]

Disposal Plan: Managing the Aftermath

Improper disposal of nitriles and their derivatives can pose significant environmental and health risks.[4][5] All waste streams containing this compound must be treated as hazardous waste.

Waste Segregation is Key:

  • Halogenated Liquid Waste: All liquid residues, including reaction mixtures and solvent washes, must be collected in a designated, sealed, and clearly labeled halogenated waste container. The presence of fluorine in the molecule necessitates its classification as halogenated waste.

  • Solid Contaminated Waste: All disposable items that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and paper towels used for cleaning, must be placed in a separate, sealed plastic bag or container labeled "Solid Hazardous Waste."

Waste Container Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other chemical constituents.

  • The specific hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Final Disposal: Never dispose of this chemical down the drain. All waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[4][5]

The following diagram outlines the waste disposal workflow.

Waste_Disposal_Workflow start Start: Waste Generated from Handling this compound waste_type What is the physical state of the waste? start->waste_type liquid_waste Liquid Waste (e.g., reaction mixture, solvent rinses) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., gloves, wipes, contaminated labware) waste_type->solid_waste Solid liquid_container Collect in a sealed, 'HALOGENATED LIQUID HAZARDOUS WASTE' container. liquid_waste->liquid_container solid_container Collect in a sealed, 'SOLID HAZARDOUS WASTE' container. solid_waste->solid_container labeling Label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Pictograms - Accumulation Date liquid_container->labeling solid_container->labeling disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. labeling->disposal

Caption: Workflow for the segregation and disposal of hazardous waste.

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Difluoromethoxy)phenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.